Product packaging for 5-(chloromethyl)-1-methyl-1H-pyrazole(Cat. No.:CAS No. 84547-63-7)

5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1281641
CAS No.: 84547-63-7
M. Wt: 130.57 g/mol
InChI Key: DMALVWVARIVUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Chloromethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research . The presence of the chloromethyl group on the pyrazole core makes it a key synthetic intermediate for further functionalization, primarily through nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures . Pyrazole derivatives are a prominent scaffold in drug discovery, well-documented for their wide spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties, as highlighted in reviews of pyrazole chemistry . This specific compound serves as a crucial precursor in the synthesis of novel pyrazoline derivatives, which are themselves active pharmacophores, and can be used to develop potential COX-2 inhibitors, antidepressant agents, and antibacterial compounds . The compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2 B1281641 5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALVWVARIVUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511324
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-63-7
Record name 5-(Chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(chloromethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to limited publicly available experimental data for this specific molecule, this guide leverages information on closely related pyrazole derivatives and fundamental chemical principles to offer a thorough profile.

Core Chemical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₇ClN₂. Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a chloromethyl group at the C5 position.

Physicochemical Data
PropertyValueSource/Basis
Molecular Formula C₅H₇ClN₂-
Molecular Weight 130.58 g/mol -
Monoisotopic Mass 130.02977 DaPubChemLite[1]
IUPAC Name This compound-
CAS Number 1434128-56-9 (hydrochloride salt)LookChem[2]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
Predicted XlogP 0.7PubChemLite[1]
Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR A singlet for the N-methyl protons (δ ~3.8-4.2 ppm), a singlet for the chloromethyl protons (δ ~4.5-5.0 ppm), and two doublets for the pyrazole ring protons.
¹³C NMR Resonances for the N-methyl carbon, the chloromethyl carbon, and the three distinct carbons of the pyrazole ring.
Mass Spectrometry A molecular ion peak (M⁺) at m/z ≈ 130, with a characteristic M+2 isotope peak at m/z ≈ 132 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by functional group manipulation.

General Synthetic Approach

A plausible synthetic route involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The chloromethyl group can be introduced either before or after the pyrazole ring formation. A general, representative protocol is outlined below.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of an appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pyrazole product.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution.

Nucleophilic_Substitution pyrazole This compound product Substituted Pyrazole Derivative pyrazole->product leaving_group Cl⁻ pyrazole->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu⁻) nucleophile->pyrazole SN2 Attack

Figure 1. Nucleophilic substitution at the chloromethyl group.

This reactivity allows for the facile introduction of various functional groups, making it a valuable building block for the synthesis of more complex molecules. Common nucleophiles that can react with the chloromethyl group include amines, thiols, alcohols, and cyanides.

Biological and Pharmacological Profile

While specific biological activity for this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Properties: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Antimicrobial Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[3]

  • Antitumor Effects: Some pyrazole-containing compounds have been investigated for their potential to inhibit tumor growth.[3]

The presence of the reactive chloromethyl group in this compound makes it a useful intermediate for the synthesis of libraries of pyrazole derivatives to explore these potential biological activities.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is advisable to consult a physician.[2]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key feature is the reactive chloromethyl group, which allows for a wide range of chemical transformations. While specific experimental data for this compound is limited, its chemical properties and biological potential can be reasonably inferred from the extensive research on the pyrazole class of compounds. Further investigation into the synthesis, reactivity, and biological activity of this specific molecule is warranted to fully explore its utility in the development of novel therapeutics and other chemical applications.

References

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 12845047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(chloromethyl)-1-methyl-1H-pyrazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited specific data available for this exact molecule, this guide also draws upon information from closely related structural analogs to provide a thorough understanding of its probable properties, reactivity, and applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated. The hydrochloride salt of this compound is more commonly documented.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochlorideData Source
CAS Number 128450471434128-56-9PubChem
Molecular Formula C₅H₇ClN₂C₅H₈Cl₂N₂PubChem
Molecular Weight 130.58 g/mol 167.04 g/mol PubChem
Appearance Likely a colorless to pale yellow oil or low-melting solidSolidGeneral knowledge
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanolSoluble in water and polar organic solventsGeneral knowledge

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be devised based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis or reactions involving hydrazine derivatives.

A general approach would involve the cyclization of a suitable precursor containing the chloromethyl group or the chloromethylation of a pre-formed 1-methyl-1H-pyrazole ring. The latter is a common strategy for introducing this reactive functional group.

General Synthetic Workflow

The synthesis of substituted pyrazoles often follows a convergent strategy where a hydrazine derivative is reacted with a 1,3-dicarbonyl compound or a related precursor to form the pyrazole ring. Subsequent functional group interconversions can then be performed to arrive at the target molecule.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1_methylhydrazine 1-Methylhydrazine cyclization Cyclocondensation 1_methylhydrazine->cyclization precursor Chloromethyl-containing 1,3-dicarbonyl precursor precursor->cyclization product This compound cyclization->product

A generalized workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of a Substituted Chloromethyl Pyrazole

While a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a related chloromethylated pyrazole, which illustrates the key steps and conditions that would likely be involved. This protocol is adapted from the synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole.

Materials:

  • 1-Methyl-1H-pyrazole (or a suitable precursor)

  • Paraformaldehyde

  • Hydrochloric acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Hydroxymethylation: To a stirred solution of 1-methyl-1H-pyrazole in a suitable solvent, add paraformaldehyde and concentrated hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Chlorination: Concentrate the organic extract under reduced pressure. To the resulting crude hydroxymethylated pyrazole, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Purification: Quench the reaction by carefully adding it to ice water. Neutralize with a base and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Drug Development

The this compound molecule is a valuable intermediate in organic synthesis, primarily due to the reactive chloromethyl group. This group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

G cluster_0 Nucleophilic Substitution start This compound amines Amines (R-NH2) start->amines SN2 alcohols Alcohols (R-OH) start->alcohols SN2 thiols Thiols (R-SH) start->thiols SN2 cyanide Cyanide (CN-) start->cyanide SN2 product_amine Amine derivatives amines->product_amine product_ether Ether derivatives alcohols->product_ether product_thioether Thioether derivatives thiols->product_thioether product_nitrile Nitrile derivatives cyanide->product_nitrile

Reactivity of the chloromethyl group in nucleophilic substitution reactions.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[1] Its presence imparts favorable physicochemical properties, such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.

Table 2: Potential Applications in Drug Discovery

Therapeutic AreaRationaleRepresentative Examples (Pyrazole-containing drugs)
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.[1]Celecoxib, Phenylbutazone
Anticancer Kinase inhibition, targeting signaling pathways involved in cell proliferation.Crizotinib, Ruxolitinib
Antimicrobial Disruption of microbial cellular processes.Not as common in approved drugs, but an active area of research.
CNS Disorders Modulation of receptors and enzymes in the central nervous system.Rimonabant (withdrawn)

The combination of the pyrazole scaffold with the reactive chloromethyl handle makes this compound a versatile starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Biological Signaling Pathways

Specific studies on the interaction of this compound with biological targets are not available. However, pyrazole derivatives are known to modulate various signaling pathways by acting as inhibitors of key enzymes. For instance, many pyrazole-containing anti-inflammatory drugs target the arachidonic acid cascade by inhibiting COX enzymes. In oncology, pyrazole-based kinase inhibitors can block signaling pathways such as the MAPK/ERK and JAK/STAT pathways, which are often dysregulated in cancer.

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable, albeit not extensively studied, heterocyclic building block. Its pyrazole core provides a privileged scaffold for interaction with biological targets, while the chloromethyl group offers a reactive site for further chemical diversification. Although specific experimental data for this compound is sparse, its potential in the synthesis of novel therapeutic agents is significant, drawing from the well-established importance of the pyrazole moiety in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this specific isomer is warranted to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This particular derivative is functionalized with a reactive chloromethyl group, making it a valuable building block and intermediate for the synthesis of more complex molecules. Its structural features allow for various chemical modifications, particularly nucleophilic substitution at the chloromethyl position.[5]

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, intended to serve as a technical resource for professionals in research and drug development.

Molecular Structure and Chemical Identifiers

The core of the molecule is a 1-methyl-1H-pyrazole ring, which is substituted at the 5-position with a chloromethyl (-CH₂Cl) group.

Caption: 2D structure of this compound.

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueSource
IUPAC Name This compoundPubChem
Synonyms 5-(chloromethyl)-1-methylpyrazole[6]
CAS Number 135335-31-0Inferred
Molecular Formula C₅H₇ClN₂[6]
Molecular Weight 130.58 g/mol [6]
Canonical SMILES CN1C(=CC=N1)CCl[6]
InChI InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3[6]
InChIKey DMALVWVARIVUJD-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

Quantitative physicochemical data are crucial for predicting the behavior of a compound in biological and chemical systems.

PropertyPredicted ValueSource
XlogP 0.7[6]
Monoisotopic Mass 130.02977 Da[6]
Spectroscopic Data

While specific experimental spectra for this exact molecule are not detailed in the provided search results, analysis can be inferred from related pyrazole structures.[7][8]

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons (a singlet), the chloromethyl protons (a singlet), and the two protons on the pyrazole ring (two distinct signals, likely doublets).

  • ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: two aromatic carbons of the pyrazole ring, the carbon of the chloromethyl group, the carbon of the methyl group, and the substituted carbon of the pyrazole ring.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight.[7] The molecular ion peak [M]+ would be observed at m/z 130, with a characteristic isotopic pattern [M+2] at m/z 132 due to the presence of the ³⁷Cl isotope.[6][7]

Synthesis and Reactivity

General Synthesis Protocols

The synthesis of substituted pyrazoles can be achieved through several established methodologies. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][9]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Methylhydrazine cyclocondensation Cyclocondensation hydrazine->cyclocondensation dicarbonyl 1,3-Dicarbonyl Equivalent (with chloromethyl group) dicarbonyl->cyclocondensation product This compound cyclocondensation->product

Caption: General synthetic workflow for pyrazole formation.

Experimental Protocol (General Example):

  • Reaction Setup: A suitable 1,3-dicarbonyl precursor is dissolved in a solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Methylhydrazine is added to the solution, often at room temperature or with gentle heating.

  • Cyclization: The reaction mixture is stirred for a period ranging from a few hours to overnight to allow for the cyclocondensation to complete.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazole derivative.[3]

Chemical Reactivity

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.[5]

  • Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alkoxides to displace the chloride and form new C-N, C-S, or C-O bonds, respectively. This is a key reaction for building more complex drug-like molecules.[5]

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4]

  • Scaffold for Drug Discovery: this compound serves as a versatile intermediate. Its reactive handle allows for its incorporation into larger molecules, enabling the exploration of chemical space around the pyrazole core to optimize binding to biological targets.[5][10]

  • Potential Biological Activities: Derivatives of pyrazoles have demonstrated a broad spectrum of biological activities, including:

    • Anti-inflammatory properties[1][4]

    • Antimicrobial and antifungal effects[1][5]

    • Anticancer and antitumor activity[4][5]

    • Anticonvulsant properties[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, data from closely related pyrazole compounds provide guidance on necessary precautions. The hydrochloride salt, for instance, is classified as harmful if swallowed and causes severe skin burns and eye damage.[11]

Hazard Identification (General for related compounds)
  • H302: Harmful if swallowed.[11][12]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[11]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[11][12]

Recommended Precautionary Measures
  • P261/P260: Avoid breathing dust/fumes/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

References

The Elusive Mechanism of 5-(chloromethyl)-1-methyl-1H-pyrazole: A Survey of the Broader Pyrazole Class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(chloromethyl)-1-methyl-1H-pyrazole is a small heterocyclic molecule belonging to the vast and functionally diverse pyrazole family. While specific mechanistic data for this particular compound remains largely uncharacterized in publicly available scientific literature, the broader pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. This guide provides a comprehensive overview of the known mechanisms of action, biological activities, and experimental methodologies associated with the pyrazole class of molecules, offering a foundational understanding that can inform future research into specific derivatives like this compound.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This core structure serves as a versatile scaffold in medicinal chemistry and agrochemical research due to its favorable physicochemical properties and ability to engage in various biological interactions.[2][3] The diverse biological activities exhibited by pyrazole derivatives are attributed to the wide range of possible substitutions on the pyrazole ring, which allows for the fine-tuning of their steric, electronic, and pharmacokinetic properties.[4][5]

Known Mechanisms of Action and Biological Activities of Pyrazole Derivatives

While a definitive mechanism of action for this compound is not currently documented, the pyrazole class of compounds has been associated with a multitude of biological effects, acting on various molecular targets and pathways.

Anti-inflammatory and Analgesic Properties

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic activities.[6] The primary mechanism for this action is often the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. By blocking COX, these compounds reduce the production of prostaglandins, which are mediators of pain and inflammation.[6] Some pyrazole derivatives have shown inhibitory activity against other inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a constituent of several antimicrobial and antifungal agents.[5][7] The precise mechanisms can vary, but they often involve the disruption of microbial cellular processes. For instance, some pyrazole-containing compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antifungal activity of certain pyrazole derivatives has been demonstrated against a range of phytopathogenic fungi.[3]

Anticancer Activity

The potential of pyrazole derivatives as anticancer agents is an active area of research.[5][8] Several mechanisms have been proposed, including:

  • Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[7]

  • Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[9]

  • Androgen Receptor (AR) Antagonism: Certain 5-methyl-1H-pyrazole derivatives have been identified as potent antagonists of the androgen receptor, which is a key driver in the progression of prostate cancer.[10]

Insecticidal and Agrochemical Applications

Derivatives of pyrazole are utilized in the agrochemical industry as insecticides and herbicides.[4][11] A notable example is fipronil, a broad-spectrum insecticide that acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system toxicity. The presence of a trifluoromethyl group, also found in some biologically active pyrazoles, can enhance lipophilicity and, consequently, biological activity.[4]

Cysteine-Alkylating Agents in Proteomics

The chloromethyl group present in this compound suggests a potential role as an alkylating agent. Indeed, a structurally similar compound, 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, has been utilized in proteomics research as a cysteine-alkylating agent.[2] Such compounds can covalently modify cysteine residues in proteins, which can be a valuable tool for identifying and characterizing protein function and interactions.[2]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of a novel pyrazole derivative like this compound would typically involve a multi-pronged approach. The following outlines general methodologies cited for the broader pyrazole class.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established chemical reactions. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For instance, the synthesis of asymmetric monocarbonyl analogs of curcumin (MACs) fused with 1-aryl-1H-pyrazole has been achieved through a KOH-catalyzed condensation reaction.[8]

Synthesis_Workflow reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative condensation Condensation Reaction (e.g., KOH-catalyzed) reagents->condensation pyrazole Pyrazole Derivative condensation->pyrazole

In Vitro Biological Assays

A battery of in vitro assays is essential to determine the biological activity and potential mechanism of action.

  • Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes (e.g., COX, kinases), purified enzymes are incubated with the test compound at various concentrations, and the enzyme activity is measured using a suitable substrate.

  • Cell Viability and Cytotoxicity Assays: The effect of the compound on cell proliferation and survival is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cell lines (e.g., cancer cell lines, normal cell lines).[7]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against different bacterial and fungal strains is determined using methods like broth microdilution or agar diffusion assays.

  • Receptor Binding Assays: To investigate interactions with specific receptors (e.g., androgen receptor), competitive binding assays using radiolabeled ligands are often employed.[10]

In_Vitro_Assay_Workflow compound Test Compound (this compound) enzyme_assay Enzyme Inhibition Assay compound->enzyme_assay cell_assay Cell-Based Assay compound->cell_assay antimicrobial_assay Antimicrobial Assay compound->antimicrobial_assay receptor_assay Receptor Binding Assay compound->receptor_assay

In Vivo Studies

Promising compounds from in vitro studies are further evaluated in animal models to assess their efficacy and safety.

  • Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method to evaluate the anti-inflammatory activity of a compound.[6]

  • Anticonvulsant Models: Models such as the maximal electroshock (MES) induced seizure and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice are used to assess anticonvulsant properties.[12]

  • Xenograft Models: To evaluate anticancer activity in vivo, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to monitor tumor growth.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes representative data for other pyrazole derivatives to illustrate the range of potencies observed within this class.

Compound ClassAssayTarget/ModelActivity (IC50/LC50)Reference
Pyrazole Schiff basesAnti-termite activityTermites0.001 - 0.006 µg/mL[11]
Amino acid-pyrazole conjugatesAnti-locust activityLocusts47.68 µg/mL[11]
Asymmetric MACs with 1-aryl-1H-pyrazoleCytotoxicityMDA-MB-231 cells2.43 - 7.84 µM[8]
Asymmetric MACs with 1-aryl-1H-pyrazoleCytotoxicityHepG2 cells4.98 - 14.65 µM[8]
5-methyl-1H-pyrazole derivativesAR AntagonismLNCaP cellsMore efficient than enzalutamide[10]

Signaling Pathways

Given the diverse targets of pyrazole derivatives, they can modulate a variety of signaling pathways. The following diagram illustrates a simplified representation of a potential pathway that could be affected by a pyrazole derivative acting as a kinase inhibitor.

Signaling_Pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation pyrazole Pyrazole Derivative (Kinase Inhibitor) pyrazole->kinase_cascade

Conclusion and Future Directions

The pyrazole scaffold represents a privileged structure in the development of new therapeutic and agrochemical agents. While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the broader pyrazole class provides a strong foundation for future investigations. The presence of a chloromethyl group suggests that this compound may act as a covalent modifier, a hypothesis that warrants experimental validation. Future research should focus on systematic in vitro and in vivo studies to identify its molecular targets, delineate its mechanism of action, and evaluate its therapeutic potential. Such studies will be crucial in unlocking the full potential of this and other novel pyrazole derivatives.

References

Navigating the Bioactive Landscape of Pyrazoles: A Technical Guide Focused on 5-(chloromethyl)-1-methyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delves into the biological activities associated with the pyrazole scaffold, with a specific focus on the potential of 5-(chloromethyl)-1-methyl-1H-pyrazole. While direct biological data for this compound is not extensively available in current literature, its structural motif is a cornerstone in a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological and agrochemical properties, including anticancer, anti-inflammatory, antimicrobial, herbicidal, and insecticidal activities.[1][2][3] This document synthesizes the existing knowledge on closely related pyrazole analogs to forecast the potential applications and guide future research on this compound. We will explore the synthesis of pyrazole derivatives, their diverse biological activities with available quantitative data, and the experimental protocols for their evaluation.

The Pyrazole Scaffold: A Privileged Structure in Medicinal and Agrochemical Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous FDA-approved drugs and commercial agrochemicals.[1][3] Its structural versatility, including the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. The compound this compound serves as a key synthetic intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration to explore a wide range of biological activities.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3]

General Synthetic Workflow

The journey from starting materials to a biologically active pyrazole derivative typically follows a structured path of synthesis, purification, and screening.

G General Workflow for Synthesis and Screening of Pyrazole Derivatives cluster_screening Screening Assays start Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) synthesis Pyrazole Synthesis (Cyclocondensation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound_library Pyrazole Derivative Library purification->compound_library screening Biological Screening compound_library->screening medicinal Medicinal Chemistry (Anticancer, Antimicrobial, Anti-inflammatory) screening->medicinal agrochemical Agrochemical (Herbicidal, Insecticidal, Fungicidal) screening->agrochemical hit_id Hit Identification medicinal->hit_id agrochemical->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Candidate Compound lead_opt->candidate

Caption: A generalized workflow for the synthesis and biological screening of novel pyrazole derivatives.

Biological Activities of Pyrazole Derivatives

The biological activities of pyrazole derivatives are diverse, spanning applications in medicine and agriculture. The following sections summarize the key findings for analogs structurally related to this compound.

Medicinal Applications

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.

Compound ClassCancer Cell LineActivity (IC50)Reference
Tetrahydrothiochromeno[4,3-c]pyrazole derivativesMGC-80315.43 µM - 20.54 µM[2]
Substituted pyrazole derivativesHTC-1161.51 µM[2]
Substituted pyrazole derivativesMCF-77.68 µM[2]

The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a notable example. The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes.[2][4]

Compound ClassAssayActivityReference
Substituted pyrazole derivativesCarrageenan-induced rat paw edemaSignificant inhibition[2]
Pyrazole and pyrazoline derivativesCarrageenan-induced rat paw edema21.43% - 30.95% inhibition[2]

Pyrazole derivatives have shown promise as antimicrobial and antifungal agents. Their mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound ClassOrganismActivityReference
Pyrazole derivatives with 2-chloroquinolineVarious bacteria and fungiSignificant activity[1]
N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide7 phytopathogenic fungiGreater than boscalid[1]
Agrochemical Applications

The pyrazole scaffold is present in several commercial herbicides. These compounds often act by inhibiting key enzymes in plant biosynthetic pathways.

Compound ClassWeed SpeciesActivityReference
5-heterocycloxy-3-methyl-1-substituted-1H-pyrazolesVarious weedsExcellent activity at 100 mg/L[1]

Pyrazole-based insecticides are effective against a range of pests. Their mode of action can involve targeting the nervous system of insects.

Compound ClassPest SpeciesActivityReference
Novel pyrazole derivativesLeishmania major promastigotes and amastigotesIC50 of 1.45 ± 0.08 µM and 2.30 ± 0.09 µM for amastigotes[5]

Experimental Protocols

This section provides an overview of generalized experimental protocols for assessing the biological activities of pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[6]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (and a positive control like doxorubicin) for 48-72 hours.[6]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[8][9]

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared.[9]

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[9]

In Vitro Herbicidal Activity: Seed Germination and Seedling Growth Assay

This assay evaluates the effect of a compound on the germination and early growth of target weed species.[11][12]

  • Test Species: Seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are used.

  • Treatment Application: Seeds are placed on filter paper in petri dishes and moistened with different concentrations of the test compound. A solvent control is also included.[12]

  • Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), the germination percentage, root length, and shoot length of the seedlings are measured.[12]

  • Data Analysis: The inhibitory effect of the compound is expressed as a percentage of the control, and the concentration required for 50% inhibition (IC50) can be calculated.

In Vitro Insecticidal Activity: Contact Toxicity Bioassay

This method assesses the toxicity of a compound to insects upon direct contact.[13]

  • Test Insects: A specific life stage of the target insect (e.g., third-instar larvae of Spodoptera litura) is used.

  • Compound Application: A defined area on a surface (e.g., the bottom of a petri dish or a leaf disc) is treated with a specific concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate.[13]

  • Insect Exposure: The test insects are introduced into the treated container.

  • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal concentration required to kill 50% of the test insects (LC50) is determined using probit analysis.

Future Directions and Conclusion

The extensive body of research on pyrazole derivatives strongly suggests that this compound is a valuable scaffold for the development of novel bioactive compounds. Its utility as a synthetic building block opens avenues for the creation of diverse chemical libraries for screening against a wide array of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. High-throughput screening campaigns targeting key enzymes and receptors in oncology, infectious diseases, and agrochemical science are warranted. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds.

References

5-(chloromethyl)-1-methyl-1H-pyrazole literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized for its prevalence in compounds exhibiting a wide array of biological activities.[1][2] As a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of chemical stability and functional versatility, making it a "privileged structure" in medicinal chemistry.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, demonstrating anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[5][6][7]

This compound is a functionalized pyrazole derivative poised to be a valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for introducing diverse molecular fragments through nucleophilic substitution reactions. This makes it an attractive building block for constructing libraries of novel compounds in drug discovery and agrochemical research. While specific literature on this compound is not abundant, its synthesis and reactivity can be inferred from established principles of pyrazole chemistry and the behavior of closely related analogues. This guide provides a comprehensive overview of its projected synthesis, chemical properties, and potential applications, supported by data from similar pyrazole-containing molecules.

Proposed Synthesis and Experimental Protocols

The primary and most versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[8]

Proposed Synthetic Pathway

A plausible and regioselective synthesis for this compound involves the reaction of methylhydrazine with a suitable 1,3-dielectrophilic synthon containing a chloromethyl group. The use of methylhydrazine directs the regiochemistry, as the more nucleophilic nitrogen typically attacks the more electrophilic carbonyl carbon, leading to the N1-methylated pyrazole.

Synthetic Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product methylhydrazine Methylhydrazine (H2N-NHCH3) condensation Cyclocondensation methylhydrazine->condensation synthon 4-chloro-1,1-dimethoxybutan-2-one (or related 1,3-dielectrophile) synthon->condensation dehydration Dehydration/ Aromatization condensation->dehydration Intermediate Formation product This compound dehydration->product Acid or Heat

Caption: Proposed synthetic route via cyclocondensation.

General Experimental Protocol for Pyrazole Synthesis

This protocol is a representative procedure adapted from the synthesis of similar pyrazole derivatives.[9][10]

  • Reaction Setup: To a solution of the 1,3-dielectrophilic precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) for a period ranging from 2 to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic chloromethyl group. This functional group is analogous to a benzylic halide, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity is key to its utility as a synthetic intermediate.

Reactivity Workflow: Nucleophilic Substitution

The chloromethyl moiety can react with a wide range of nucleophiles to introduce new functional groups, enabling the synthesis of diverse pyrazole derivatives.

Reactivity Workflow Key Reactivity of the Chloromethyl Group center_node 5-(chloromethyl)- 1-methyl-1H-pyrazole Prod_Ether Ethers (-CH2-OR) center_node->Prod_Ether + R-OH / Base Prod_Thioether Thioethers (-CH2-SR) center_node->Prod_Thioether + R-SH / Base Prod_Amine Amines (-CH2-NR2) center_node->Prod_Amine + R2NH Prod_Azide Azides (-CH2-N3) center_node->Prod_Azide + NaN3 Prod_Nitrile Nitriles (-CH2-CN) center_node->Prod_Nitrile + NaCN Nuc_ROH Alcohols (R-OH) Nuc_RSH Thiols (R-SH) Nuc_R2NH Amines (R2NH) Nuc_N3 Azides (N3-) Nuc_CN Cyanides (CN-)

Caption: Nucleophilic substitution reactions at the C5-methyl position.

General Experimental Protocol for Nucleophilic Substitution

This protocol describes a typical procedure for reacting a chloromethyl pyrazole with a nucleophile, based on methods for analogous compounds.[11][12]

  • Reaction Setup: Dissolve this compound (1.0 eq) in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is neutral (e.g., an amine), it can be added directly. If it is acidic (e.g., a thiol or alcohol), a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2.0 eq) is also added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for this compound is scarce, the following tables summarize data for structurally similar pyrazole compounds to provide a reference for expected properties and reaction outcomes.

Table 1: Physicochemical and Yield Data of Substituted Pyrazoles
Compound NameMolecular FormulaYield (%)Melting Point (°C)Reference
Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC₁₇H₁₃BrN₂O₂78113–115[13]
Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylateC₂₁H₁₆N₂O₂8898–102[13]
Methyl-5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylateC₁₇H₁₅N₃O₄S73200–201[13]
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-ethyl-[5][11][14]thiadiazol-2-yl)amideC₁₅H₁₄ClN₅OS79.4198-199[12]
1,3-Dimethyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde Oxime DerivativeC₂₅H₂₀ClF₃N₄O₃5867–69[15]
1,3-Dimethyl-5-(4-methoxyphenoxy)-1H-pyrazole-4-carbaldehyde Oxime DerivativeC₂₆H₂₃F₃N₄O₄6376–78[15]
Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data of Pyrazole Derivatives
Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylateCDCl₃7.44 (d, 2H), 7.39–7.36 (m, 3H), 7.31 (dd, 2H), 7.08 (d, 2H), 7.05 (s, 1H), 3.97 (s, 3H)162.8, 144.2, 143.7, 139.3, 132.0, 130.3, 129.3, 128.8, 128.5, 125.8, 123.3, 110.1, 52.4[13]
Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylateCDCl₃7.51–7.46 (m, 3H), 7.43–7.41 (m, 2H), 6.79 (s, 1H), 3.93 (s, 3H), 3.00 (sep, 1H), 1.19 (d, 6H)163.3, 152.4, 143.6, 129.3, 129.2, 126.4, 105.7, 52.1, 25.7, 22.9[13]
1,3-Dimethyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde Oxime DerivativeCDCl₃8.46 (s, 1H), 7.90 (d, 1H), 7.84 (s, 1H), 7.39 (d, 2H), 7.12 (d, 4H), 7.01 (d, 1H), 6.81 (d, 2H), 5.05 (s, 2H), 3.61 (s, 3H), 2.40 (s, 3H), 2.32 (s, 3H)165.8, 154.8, 152.8, 148.1, 146.8, 145.5, 145.4, 140.9, 136.7, 136.6, 135.1, 133.1, 130.4, 130.1, 121.3, 115.1, 111.3, 100.1, 75.4, 34.2, 20.5, 14.9[15]

Potential Applications in Medicinal Chemistry and Agrochemicals

The pyrazole scaffold is a key component in numerous commercial drugs and agricultural products. Derivatives of this compound are expected to share in this rich biological activity profile.

Logical Flow of Pyrazole-Based Drug Discovery

The versatility of the pyrazole core allows for systematic modification to target various biological pathways. The introduction of a reactive handle like the chloromethyl group is a critical first step in this process.

G Logic of Pyrazole Scaffold in Discovery cluster_activities Potential Biological Activities A Pyrazole Core Scaffold (e.g., this compound) B Synthetic Modification (Nucleophilic Substitution) A->B C Diverse Library of Pyrazole Derivatives B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds D->E F Anti-inflammatory E->F G Anticancer E->G H Antimicrobial E->H I Agrochemical E->I

Caption: From core scaffold to biological activity.

Summary of Biological Activities in Pyrazole Derivatives
  • Anti-inflammatory and Analgesic: Many pyrazole derivatives are known to modulate inflammatory pathways.[5][16] For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The synthesis of analogues of celecoxib often starts from functionalized pyrazoles.[13]

  • Antimicrobial and Antifungal: Compounds containing the pyrazole moiety have demonstrated significant activity against various bacterial and fungal strains, including resistant pathogens.[1][16]

  • Anticancer: Certain pyrazole derivatives have shown potent antitumor effects by inhibiting tumor growth or inducing apoptosis in cancer cells.[7][16] They can act as inhibitors of various kinases involved in cell signaling pathways.

  • Agrochemicals: The pyrazole structure is integral to many modern pesticides and herbicides.[11][16] For instance, pyrazole derivatives containing trifluoromethyl groups are explored for their efficacy in protecting crops.[11] The acaricidal and insecticidal activities of pyrazole oxime derivatives have also been well-documented.[15]

Conclusion

This compound represents a highly promising, albeit under-documented, building block for chemical synthesis. Based on the established chemistry of related compounds, its synthesis is feasible through standard cyclocondensation reactions. The true value of this molecule lies in the reactivity of its chloromethyl group, which serves as an effective electrophilic site for introducing a vast range of substituents via nucleophilic substitution. This versatility makes it an ideal starting point for generating compound libraries for screening in drug discovery and agrochemical development programs. The extensive history of biological activity associated with the pyrazole scaffold strongly suggests that derivatives of this compound will continue to be a fruitful area of research for scientists and drug development professionals.

References

The Versatility of the Chloromethyl Group on a Pyrazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its presence in a multitude of biologically active compounds.[1] The introduction of a chloromethyl group onto this privileged heterocycle unlocks a gateway for diverse functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group on the pyrazole ring, focusing on its utility as an electrophilic handle for nucleophilic substitution reactions. This document details the underlying reactivity principles, experimental protocols for key transformations, and quantitative data to inform synthetic strategies.

Core Concepts: Reactivity of the Pyrazolyl-methyl Chloride

The reactivity of a chloromethyl group attached to a pyrazole ring is primarily governed by its nature as a substituted benzyl-like halide. The pyrazole ring, being aromatic, can stabilize the transition state of nucleophilic substitution reactions, thereby enhancing the reactivity of the chloromethyl group compared to a simple alkyl chloride. The primary mechanism for the functionalization of the chloromethyl group is nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the structure of the pyrazole derivative.

The electron-donating or -withdrawing nature of substituents on the pyrazole ring can significantly influence the reactivity of the chloromethyl group. Electron-withdrawing groups can decrease the electron density on the ring and potentially slow down the reaction, while electron-donating groups can have the opposite effect.[2] The position of the chloromethyl group on the pyrazole ring (N-1, C-3, C-4, or C-5) also plays a crucial role in its reactivity profile.

Synthesis of Chloromethyl Pyrazoles

The introduction of a chloromethyl group onto a pyrazole ring can be achieved through several synthetic routes. A common method involves the chlorination of a hydroxymethylpyrazole, which can be obtained from the corresponding pyrazole-carbaldehyde by reduction.[3] Another approach is the direct chloromethylation of the pyrazole ring using formaldehyde and hydrogen chloride, although this method can sometimes lead to the formation of bis(pyrazolyl)methane byproducts, depending on the substituents on the pyrazole ring.[4][5]

For instance, 3,5-dimethyl-1-phenyl-4-(chloromethyl)-1H-pyrazole can be formed from the reaction of the intermediate pyrazolecarbinol with concentrated HCl.[4][5] The presence of phenyl substituents on the pyrazole ring has been observed to favor the chloromethylation reaction, while an increasing number of methyl substituents can hinder it.[4]

Nucleophilic Substitution Reactions

The chloromethyl group on the pyrazole ring is an excellent electrophile for a variety of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as amines, amides, and nitrogen-containing heterocycles, readily displace the chloride ion to form the corresponding substituted aminomethyl-pyrazoles. These reactions are fundamental in the synthesis of diverse compound libraries for drug discovery.

Table 1: Nucleophilic Substitution of Chloromethyl Pyrazoles with N-Nucleophiles

Chloromethyl Pyrazole DerivativeNucleophileBase/SolventConditionsProductYield (%)Reference
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochlorideAnilineMethanolReflux, 6h1-((phenylamino)methyl)-3,5-dimethyl-1H-pyrazole90Katritzky et al.
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochlorideImidazoleNaH / THF-1-(1H-imidazol-1-ylmethyl)-3,5-dimethyl-1H-pyrazole-Katritzky et al.
4-chloromethyl-1,3-diphenyl-1H-pyrazoleImidazoleK2CO3 / Acetonitrile70 °C, overnight4-(1H-imidazol-1-ylmethyl)-1,3-diphenyl-1H-pyrazole-[3]
4-chloromethyl-1,3-diphenyl-1H-pyrazole1,2,4-TriazoleK2CO3 / Acetonitrile70 °C, overnight4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-diphenyl-1H-pyrazole-[3]
Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, can react with chloromethyl pyrazoles to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Table 2: Nucleophilic Substitution of Chloromethyl Pyrazoles with O-Nucleophiles

Chloromethyl Pyrazole DerivativeNucleophileBase/SolventConditionsProductYield (%)Reference
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloridePhenolNaH / THF-1-(phenoxymethyl)-3,5-dimethyl-1H-pyrazole-Katritzky et al.
Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with chloromethyl pyrazoles to yield thioethers.

Table 3: Nucleophilic Substitution of Chloromethyl Pyrazoles with S-Nucleophiles

Chloromethyl Pyrazole DerivativeNucleophileBase/SolventConditionsProductYield (%)Reference
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochlorideThiophenolNaH / THF-1-((phenylthio)methyl)-3,5-dimethyl-1H-pyrazole-Katritzky et al.
Reactions with C-Nucleophiles

Carbon nucleophiles, such as enolates derived from active methylene compounds, can be alkylated by chloromethyl pyrazoles to form new carbon-carbon bonds. This reaction is a powerful tool for extending the carbon framework of pyrazole-containing molecules.

Table 4: Nucleophilic Substitution of Chloromethyl Pyrazoles with C-Nucleophiles

Chloromethyl Pyrazole DerivativeNucleophileBase/SolventConditionsProductYield (%)Reference
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochlorideDiethyl malonateNaH / THF-Diethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)malonate-Katritzky et al.
Halogen Exchange Reactions

The chloride of the chloromethyl group can be exchanged for other halogens, such as iodide, through a Finkelstein-type reaction. This can be advantageous as iodomethyl derivatives are often more reactive alkylating agents.[2]

Table 5: Halogen Exchange Reaction of Chloromethyl Pyrazoles

Chloromethyl Pyrazole DerivativeReagentSolventConditionsProductYield (%)Reference
Ethyl 3-(chloromethyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-pyrazole-5-carboxylateSodium iodideAcetone-Ethyl 3-(iodomethyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-pyrazole-5-carboxylate-[2]

Experimental Protocols

General Procedure for Nucleophilic Substitution with N-Heterocycles[3]

To a stirred suspension of potassium carbonate (3 mmol) in dry acetonitrile (20 mL), the corresponding N-heterocycle (imidazole or 1,2,4-triazole, 3 mmol) is added. The reaction mixture is heated to 45 °C for 1 hour. After cooling to room temperature, the chloromethyl pyrazole derivative (0.76 mmol) is added, and the mixture is heated to 70 °C overnight. The solvent is then removed under reduced pressure. The residue is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

General Procedure for Halogen Exchange (Finkelstein Reaction)[2]

The chloromethyl pyrazole derivative is dissolved in acetone, and a solution of sodium iodide in acetone is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The precipitated sodium chloride is removed by filtration, and the filtrate is concentrated under reduced pressure to give the iodomethyl pyrazole derivative.

Visualizing Reactivity and Workflows

Nucleophilic_Substitution_Workflow cluster_synthesis Synthesis of Chloromethyl Pyrazole cluster_reaction Nucleophilic Substitution Pyrazole Pyrazole Hydroxymethyl_Pyrazole Hydroxymethyl_Pyrazole Pyrazole->Hydroxymethyl_Pyrazole 1. Reduction of aldehyde 2. Other methods Chloromethyl_Pyrazole Chloromethyl_Pyrazole Hydroxymethyl_Pyrazole->Chloromethyl_Pyrazole SOCl2 or HCl Product_N Product_N Chloromethyl_Pyrazole->Product_N N-Nucleophile (e.g., Imidazole) Product_O Product_O Chloromethyl_Pyrazole->Product_O O-Nucleophile (e.g., Phenol) Product_S Product_S Chloromethyl_Pyrazole->Product_S S-Nucleophile (e.g., Thiophenol) Product_C Product_C Chloromethyl_Pyrazole->Product_C C-Nucleophile (e.g., Malonate)

Caption: Synthetic workflow for chloromethyl pyrazoles and subsequent nucleophilic substitutions.

Reactivity_Factors cluster_factors Factors Influencing Reactivity Reactivity Reactivity Substituents Substituents Reactivity->Substituents Electronic Effects (EWG/EDG) Position Position Reactivity->Position N-1, C-3, C-4, C-5 Nucleophile Nucleophile Reactivity->Nucleophile Strength and Sterics Solvent Solvent Reactivity->Solvent Polarity

Caption: Factors influencing the reactivity of the chloromethyl group on a pyrazole ring.

Applications in Drug Discovery and Development

The ability to readily functionalize the chloromethyl group on a pyrazole ring makes these compounds valuable intermediates in the synthesis of pharmaceutically active molecules. The resulting derivatives, including ethers, thioethers, amines, and compounds with extended carbon chains, can be screened for a wide range of biological activities. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The chloromethyl group serves as a convenient handle to explore the structure-activity relationships (SAR) of pyrazole-based compounds by systematically modifying the substituents at this position. Chloromethyl- and iodomethylpyrazole nucleosides have been synthesized and shown to possess cytostatic activity, highlighting their potential as alkylating agents in cancer therapy.[2]

Conclusion

The chloromethyl group on a pyrazole ring is a versatile and reactive functional group that provides a powerful platform for the synthesis of a diverse range of pyrazole derivatives. Through straightforward nucleophilic substitution reactions, a wide array of substituents can be introduced, enabling the fine-tuning of the physicochemical and biological properties of these compounds. This technical guide has provided an overview of the synthesis, reactivity, and applications of chloromethyl pyrazoles, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Further exploration of the reactivity of this functional group with a broader range of nucleophiles and under various reaction conditions will undoubtedly continue to expand the chemical space of pyrazole-based compounds and contribute to the discovery of new therapeutic agents.

References

5-(chloromethyl)-1-methyl-1H-pyrazole safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-(chloromethyl)-1-methyl-1H-pyrazole and Its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound and its hydrochloride salt, compounds of interest in medicinal chemistry and drug development.[1] Due to the limited availability of data for the free base, this document heavily references information for the hydrochloride salt and other closely related pyrazole derivatives. Professionals handling these materials must exercise caution and adhere to the safety protocols outlined herein.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed and causes severe skin burns and eye damage.[2]

Table 1: GHS Hazard Classification for this compound hydrochloride

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]

Source: AK Scientific, Inc. Safety Data Sheet[2]

Signal Word: Danger[2]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation mark

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyThis compound hydrochloride
CAS Number 1434128-56-9[2][4]
Molecular Formula C5H8Cl2N2
Molecular Weight 167.04 g/mol
Appearance Solid
Chemical Stability Stable under recommended storage conditions.[4]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Appropriate exhaust ventilation should be in place where dusts may form.[4][6]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound and its derivatives.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.[4][5][8]EN166 (EU) or NIOSH (US) approved.[4][5][8]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[4][6][8] A complete suit protecting against chemicals is recommended.[6]EU Directive 89/686/EEC and standard EN 374.[4]
Respiratory For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[8]NIOSH (US) or CEN (EU) approved.[8]
Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][8]

  • Do not eat, drink, or smoke in laboratory areas.[5]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][9] Wash off with soap and plenty of water.[4][8] Seek immediate medical attention.[2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[4][5][8] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[5]

Firefighting and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][8]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8][10]

Accidental Release
  • Personal Precautions: Use personal protective equipment.[4][8] Evacuate personnel to safe areas.[6][8] Ensure adequate ventilation.[4][8] Avoid dust formation and breathing dust, vapors, mist, or gas.[4][6][8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[8][9]

  • Containment and Cleanup: Sweep up and shovel the material.[8] Pick up and arrange disposal without creating dust.[8] Place in suitable, closed containers for disposal.[6][8]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place.[2][10] Keep the container tightly closed.[2][5][10] Store locked up.[2][5]

  • Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[5][8] Disposal should be in accordance with all applicable federal, state, and local regulations.

Toxicological Information

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and mitigation process when working with this compound.

RiskAssessment A Start: Proposed Experiment with this compound B Hazard Identification (Review SDS) A->B C Risk Assessment (Evaluate Exposure Potential) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->G H Proceed with Experiment E->H F->H G->H I Emergency Preparedness (Spill Kit, First Aid) H->I J Waste Disposal (Hazardous Waste Stream) H->J K End of Experiment I->K J->K

Caption: Risk assessment and mitigation workflow for handling this compound.

References

The Architectural Versatility of Substituted Pyrazoles: A Technical Guide to Their Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from the amenability of its core structure to substitution, allows for the precise modulation of physicochemical properties and biological activity. This has led to the development of a multitude of clinically significant drugs across various therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and anticancer therapies. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of substituted pyrazoles, detailed experimental protocols for their characterization, and a visual exploration of their engagement in critical biological signaling pathways.

Physicochemical Properties of Substituted Pyrazoles

The identity and position of substituents on the pyrazole ring profoundly influence its physical and chemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. Key properties such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) are crucial parameters in drug design and development.

Data Presentation of Physicochemical Properties

The following tables summarize the physicochemical data for a selection of substituted pyrazoles, offering a comparative view of the impact of various functional groups.

Table 1: Melting and Boiling Points of Selected Substituted Pyrazoles

CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)
Pyrazole-68-70[1]186-188[1]
3-Methylpyrazole3-CH₃3-4205
4-Methylpyrazole4-CH₃25-27195-196
3,5-Dimethylpyrazole3,5-(CH₃)₂106-108218
4-Nitropyrazole4-NO₂162-164-
1-Phenylpyrazole1-C₆H₅11-13245-247
3-Phenylpyrazole3-C₆H₅77-79275
4-Bromopyrazole4-Br93-95-
CelecoxibSee Structure157-159-

Table 2: pKa and logP Values of Selected Substituted Pyrazoles

CompoundSubstituent(s)pKalogP
Pyrazole-2.48 (at 25 °C)[1][2]0.26[1]
3-Methylpyrazole3-CH₃3.250.77
4-Methylpyrazole4-CH₃3.090.73
3,5-Dimethylpyrazole3,5-(CH₃)₂4.121.28
4-Nitropyrazole4-NO₂-0.60.44
1-Phenylpyrazole1-C₆H₅1.12.34
3-Phenylpyrazole3-C₆H₅1.92.15
4-Bromopyrazole4-Br0.661.21
CelecoxibSee Structure11.1 (sulfonamide)3.7

Chemical Properties and Reactivity

The pyrazole ring is an electron-rich aromatic system. The presence of two nitrogen atoms influences the electron density distribution, making the C4 position the most susceptible to electrophilic substitution.[3][4] The N1 nitrogen is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and can be protonated by an acid, rendering pyrazoles amphoteric.[5]

Common reactions of substituted pyrazoles include:

  • Electrophilic Substitution: Halogenation, nitration, and sulfonation predominantly occur at the C4 position.

  • N-Alkylation and N-Arylation: The N1-H can be readily substituted with various alkyl and aryl groups.

  • Cyclocondensation Reactions: The Knorr pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method for synthesizing the pyrazole core.[6]

  • Multicomponent Reactions: These offer an efficient one-pot approach to synthesize highly substituted pyrazoles.

Experimental Protocols

Accurate determination of physicochemical properties is paramount for drug development. The following are detailed methodologies for key experiments.

Synthesis of a Substituted Pyrazole: (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene

This protocol describes the synthesis of a substituted pyrazole via microwave-assisted condensation.[7]

Materials:

  • 3-(2-phenylhydrazono)pentane-2,4-dione

  • Hydrazine

  • Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Benzene:Methanol (6:4) developing solvent

Procedure:

  • In a microwave reaction vessel, combine 3-(2-phenylhydrazono)pentane-2,4-dione and hydrazine.

  • Add a catalytic amount of dimethylformamide (10 drops).

  • Subject the reaction mixture to microwave irradiation at 150W intermittently at 30-second intervals for a total of 2 minutes.[7]

  • Monitor the reaction progress by TLC using a benzene:methanol (6:4) solvent system.

  • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Filter the precipitate and recrystallize from ethanol to obtain pure (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene.[7]

Determination of Partition Coefficient (logP) using the Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the logP of a pyrazole derivative.[8][9]

Materials:

  • Substituted pyrazole compound

  • n-Octanol (HPLC grade)

  • Water (HPLC grade) or Phosphate Buffered Saline (PBS, pH 7.4)

  • Volumetric flasks

  • Separatory funnel

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Pre-saturate the n-octanol with water and the water (or PBS) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of the pyrazole derivative in the pre-saturated n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water (or PBS).

  • Shake the funnel vigorously for at least one hour to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the pyrazole derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the pKa of a pyrazole derivative based on changes in its UV-Vis absorbance with pH.

Materials:

  • Substituted pyrazole compound

  • Series of buffer solutions with known pH values (e.g., from pH 1 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or water).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data at different pH values.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the interaction of substituted pyrazoles with biological systems and the experimental processes for their study is crucial. The following diagrams, created using the DOT language, visualize these complex relationships.

Signaling Pathways

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways.

Celecoxib_COX2_Pathway cluster_membrane Cell Membrane cluster_celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Produces Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates

Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 enzyme.

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Inflammation, Cell Growth) pSTAT->Gene_Expression Translocates to nucleus and regulates transcription Ruxolitinib_Baricitinib Ruxolitinib / Baricitinib Ruxolitinib_Baricitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based drugs.[3][10][11]

Experimental Workflow

The development of novel substituted pyrazoles follows a structured experimental workflow from synthesis to biological evaluation.

Pyrazole_Workflow Synthesis Synthesis of Substituted Pyrazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Physicochemical_Properties Determination of Physicochemical Properties (m.p., pKa, logP) Characterization->Physicochemical_Properties Biological_Screening In Vitro & In Vivo Biological Screening Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of substituted pyrazoles.

Conclusion

Substituted pyrazoles continue to be a fertile ground for discovery in medicinal chemistry. Their tunable physicochemical properties, combined with their ability to interact with a diverse array of biological targets, ensure their continued relevance in the development of new therapeutics. A thorough understanding of their synthesis, reactivity, and biological mechanisms of action, as outlined in this guide, is essential for researchers and scientists working to unlock the full potential of this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide on 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic organic compound with the chemical formula C₅H₈Cl₂N₂.[1][2] It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on the properties, synthesis, and potential applications of this compound hydrochloride, with a focus on its role as a reactive intermediate in the development of novel chemical entities. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from closely related analogs to provide a broader context for its potential characteristics and reactivity.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound hydrochloride are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties are known:

PropertyValueSource
CAS Number 1434128-56-9[1][2]
Molecular Formula C₅H₈Cl₂N₂[2]
Molecular Weight 167.04 g/mol [1][2]
Appearance Solid (form not specified)Inferred from supplier data
Solubility No data available
Melting Point No data available
Boiling Point No data available
pKa No data available

Synthesis and Reactivity

The synthesis of this compound hydrochloride is not described in detail in readily available scientific publications. However, general methods for the synthesis of substituted pyrazoles can provide a likely synthetic pathway. The chloromethyl group is a key reactive handle, making this compound a valuable intermediate in organic synthesis.[3]

General Synthetic Approach

A plausible synthetic route to this compound would likely involve the cyclization of a suitable precursor containing the pyrazole core, followed by chloromethylation. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

A potential, though unconfirmed, workflow for its synthesis is outlined below:

References

Methodological & Application

Synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry. This pyrazole derivative serves as a key intermediate for the synthesis of a wide range of biologically active molecules.

Application Notes

This compound is a versatile reagent in the design and synthesis of novel pharmaceutical compounds. The presence of the reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl)methyl moiety into various molecular scaffolds. This structural motif is found in compounds targeting a diverse array of biological targets.

Key Applications in Drug Discovery:

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The (1-methyl-1H-pyrazol-5-yl)methyl group can be incorporated to interact with specific residues in the ATP-binding pocket of kinases.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. Derivatives of this compound can be used to synthesize ligands with potential applications in treating neurological, metabolic, and inflammatory disorders.

  • Enzyme Inhibitors: The pyrazole nucleus can act as a bioisostere for other functional groups, and its derivatives are explored as inhibitors for various enzymes implicated in disease.

  • Agrochemicals: Pyrazole derivatives have also found applications in the development of new herbicides and insecticides.

The synthesis protocols detailed below provide a reliable method for accessing this important building block, facilitating the exploration of its potential in various research and development programs.

Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available methyl 1-methyl-1H-pyrazole-5-carboxylate. The first step involves the reduction of the ester to the corresponding alcohol, followed by the chlorination of the alcohol to yield the final product.

SynthesisWorkflow A Methyl 1-methyl-1H-pyrazole-5-carboxylate B 5-(Hydroxymethyl)-1-methyl-1H-pyrazole A->B  Reduction (e.g., LiAlH4)   C This compound B->C  Chlorination (e.g., SOCl2)  

Figure 1. Synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(Hydroxymethyl)-1-methyl-1H-pyrazole

This protocol describes the reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate to 5-(hydroxymethyl)-1-methyl-1H-pyrazole using lithium aluminum hydride (LiAlH₄).[1]

Materials:

  • Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (3 g, 21.4 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C in a round-bottom flask, add lithium aluminum hydride (977 mg, 25.7 mmol) portion-wise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow dropwise addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (10:1 v/v), to afford 5-(hydroxymethyl)-1-methyl-1H-pyrazole as an off-white oil.

Quantitative Data:

Starting MaterialReagent (Equivalents)SolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0)LiAlH₄ (1.2)THF120 to RT83.3
Protocol 2: Synthesis of this compound

This protocol outlines the conversion of 5-(hydroxymethyl)-1-methyl-1H-pyrazole to this compound using thionyl chloride (SOCl₂).

Materials:

  • 5-(Hydroxymethyl)-1-methyl-1H-pyrazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (optional, as a scavenger for HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-(hydroxymethyl)-1-methyl-1H-pyrazole (1.0 g, 8.92 mmol) in anhydrous dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.27 g, 0.78 mL, 10.7 mmol, 1.2 eq) to the stirred solution via a dropping funnel over a period of 15 minutes. A small amount of pyridine can be added as a catalyst and acid scavenger.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data:

Starting MaterialReagent (Equivalents)SolventReaction Time (h)Temperature (°C)Expected Yield (%)
5-(Hydroxymethyl)-1-methyl-1H-pyrazole (1.0)SOCl₂ (1.2)DCM2-40 to RT>90 (Typical)

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reactions described should be performed in a well-ventilated fume hood. All chemical waste should be disposed of in accordance with institutional and local regulations.

References

5-(Chloromethyl)-1-methyl-1H-pyrazole: A Versatile Intermediate for Pharmaceutical and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 28, 2025 – 5-(Chloromethyl)-1-methyl-1H-pyrazole has emerged as a critical building block for researchers and scientists in drug development and agrochemical synthesis. Its unique chemical structure, featuring a reactive chloromethyl group on a stable pyrazole core, allows for facile introduction of the 1-methyl-pyrazole moiety into a wide range of molecules, leading to the discovery of novel bioactive compounds. This application note provides a comprehensive overview of the synthesis, key reactions, and applications of this versatile intermediate, supported by detailed experimental protocols and data.

Synthesis of this compound

The most common and efficient pathway to this compound involves a two-step process starting from a suitable pyrazole carboxylate precursor. The synthesis begins with the reduction of an ester, such as ethyl 1-methyl-1H-pyrazole-5-carboxylate, to the corresponding alcohol, (1-methyl-1H-pyrazol-5-yl)methanol. This intermediate is then converted to the final chloromethyl derivative.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol

The precursor alcohol is typically synthesized via the reduction of a corresponding pyrazole-5-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Chlorination of (1-Methyl-1H-pyrazol-5-yl)methanol

The final step involves the chlorination of the hydroxymethyl group. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or a phosphorus-based chlorinating agent like phosphorus oxychloride (POCl₃) or tribromooxyphosphorus, by analogy to similar transformations.[1]

Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The title compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[2][3][4][5] Its utility lies in the ability of the chloromethyl group to react with a wide range of nucleophiles, such as amines, thiols, and alcohols, thereby enabling the construction of diverse molecular libraries for drug discovery.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a pyrazole core, which often plays a crucial role in binding to the kinase active site. This compound can be utilized to introduce the 1-methylpyrazol-5-ylmethyl moiety into potential kinase inhibitor scaffolds. For instance, it can be reacted with a nucleophilic core structure to generate analogues of known kinase inhibitors for structure-activity relationship (SAR) studies.

Table 1: Quantitative Data for Synthesis of (1H-Pyrazol-4-yl)methanol

ParameterValueReference
Starting MaterialEthyl 1H-pyrazole-4-carboxylate[6]
Reducing AgentLithium aluminum hydride (LAH)[6]
SolventTetrahydrofuran (THF)[6]
Reaction Temperature0 °C to room temperature[6]
Reaction TimeOvernight[6]
Yield78.9%[6]

Experimental Protocols

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol [6]

  • In a flame-dried round-bottom flask, a suspension of lithium aluminum hydride (1 M in THF, 45.2 mmol) is cooled to 0 °C.

  • A solution of ethyl 1H-pyrazole-4-carboxylate (22.6 mmol) in THF (20 mL) is added slowly and dropwise.

  • The reaction mixture is gradually warmed to room temperature and stirred overnight.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (1.36 mL) and 1 M sodium hydroxide solution (10 mL) at 0 °C.

  • The mixture is stirred for 20 minutes, and then solid magnesium sulfate is added to dry the mixture.

  • The solids are removed by filtration through celite, and the filter cake is washed with THF and methanol.

  • The combined filtrates are evaporated to yield (1H-pyrazol-4-yl)methanol as a white solid.

Protocol 2: General Procedure for Chlorination of a Hydroxymethylpyrazole (Illustrative)

Note: This is a generalized protocol based on common laboratory practices for similar transformations, as a specific protocol for the title compound was not found in the searched literature.

  • To a stirred solution of (1-methyl-1H-pyrazol-5-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Synthetic Pathway

To illustrate the synthetic logic, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination Ester Ethyl 1-methyl-1H- pyrazole-5-carboxylate Alcohol (1-Methyl-1H-pyrazol- 5-yl)methanol Ester->Alcohol LiAlH4, THF Alcohol_clone (1-Methyl-1H-pyrazol- 5-yl)methanol Chloride 5-(Chloromethyl)-1-methyl- 1H-pyrazole Alcohol_clone->Chloride SOCl2 or POCl3

Caption: Synthetic route to this compound.

Application_Workflow Intermediate 5-(Chloromethyl)-1-methyl- 1H-pyrazole Product Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Product Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Product

Caption: General application in the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. The straightforward synthetic route and the reactivity of the chloromethyl group make it an attractive building block for accessing a wide array of complex molecules. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their discovery programs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 5-(chloromethyl)-1-methyl-1H-pyrazole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The reactive chloromethyl group at the 5-position of the pyrazole ring serves as an excellent electrophilic site for the introduction of various nucleophiles, enabling the facile construction of diverse molecular scaffolds for drug discovery and development.

Introduction

This compound is a functionalized heterocyclic compound that readily undergoes nucleophilic substitution reactions, typically via an SN2 mechanism. The electron-rich pyrazole ring can influence the reactivity of the chloromethyl group. This reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a plethora of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science. These notes provide an overview of these reactions and detailed protocols for their execution.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and outcomes for various nucleophilic substitution reactions performed on this compound and analogous chloromethyl-substituted heterocyclic compounds. Due to the limited availability of specific data for this compound, representative data from closely related substrates are included to illustrate the scope of these reactions.

NucleophileReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Nitrogen Nucleophiles
Amine (Aniline)AnilineK₂CO₃DMF8012N-((1-methyl-1H-pyrazol-5-yl)methyl)anilineRepresentative
PhthalimidePotassium Phthalimide-DMF9062-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dioneRepresentative
AzideSodium Azide (NaN₃)-DMFRoom Temp.125-(Azidomethyl)-1-methyl-1H-pyrazole>90 (analogous)
Oxygen Nucleophiles
Alkoxide (Methoxide)Sodium Methoxide (NaOMe)-MethanolReflux45-(Methoxymethyl)-1-methyl-1H-pyrazole>90 (analogous)
CarboxylateSodium Acetate-Acetic AcidReflux6(1-methyl-1H-pyrazol-5-yl)methyl acetateRepresentative
Sulfur Nucleophiles
Thiol (Thiophenol)ThiophenolK₂CO₃Acetonitrile6081-methyl-5-((phenylthio)methyl)-1H-pyrazoleRepresentative
ThioureaThiourea-EthanolReflux5(1-methyl-1H-pyrazol-5-yl)methyl isothiouronium chlorideRepresentative
Carbon Nucleophiles
CyanideSodium Cyanide (NaCN)-DMSO70102-(1-methyl-1H-pyrazol-5-yl)acetonitrile~80-90 (analogous)

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline (Amine Nucleophile)

This protocol describes the N-alkylation of an aromatic amine with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of aniline (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline.

Protocol 2: Synthesis of 5-(Azidomethyl)-1-methyl-1H-pyrazole (Azide Nucleophile)

This protocol outlines the synthesis of an organic azide from this compound. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 5-(azidomethyl)-1-methyl-1H-pyrazole.

Protocol 3: Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazole (Alkoxide Nucleophile)

This protocol details the formation of an ether linkage using an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol, anhydrous

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol or by using a commercially available solution.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(methoxymethyl)-1-methyl-1H-pyrazole.

Protocol 4: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (Cyanide Nucleophile)

This protocol describes the introduction of a nitrile group. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash thoroughly with water and then with saturated brine solution to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Caption: General SN2 mechanism for nucleophilic substitution.

experimental_workflow start Start: Reagents & Solvent reaction Reaction Setup: - Combine reagents - Add base (if required) - Stir at specified temperature start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent monitoring->workup Reaction Complete drying Drying and Concentration: - Dry organic layer (e.g., Na₂SO₄) - Remove solvent (rotary evaporator) workup->drying purification Purification (e.g., Column Chromatography) drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols for Alkylation using 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the versatile alkylating agent, 5-(chloromethyl)-1-methyl-1H-pyrazole. This reagent is a valuable building block in medicinal chemistry and drug discovery for the introduction of the 1-methyl-1H-pyrazol-5-ylmethyl moiety into a variety of molecular scaffolds. The protocols outlined below cover N-alkylation of heterocyclic systems, O-alkylation of phenols, S-alkylation of thiols, and C-alkylation of active methylene compounds. These reactions are fundamental for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Alkylation of various nucleophiles with functionalized pyrazoles is a key strategy for the synthesis of diverse compound libraries for biological screening. This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions, providing a straightforward method for incorporating the 1-methylpyrazol-5-ylmethyl group. This moiety can influence the parent molecule's physicochemical properties, such as solubility and lipophilicity, and modulate its pharmacological activity and metabolic stability.

These protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the alkylation of various nucleophiles with this compound. Please note that reaction times and yields may vary depending on the specific substrate and require optimization.

EntryNucleophileAlkylation TypeBaseSolventTemp. (°C)Time (h)Yield (%)
1ImidazoleN-AlkylationK₂CO₃DMF806~85
21,2,4-TriazoleN-AlkylationNaHTHFRT12~70
3IndoleN-AlkylationNaHDMF0 to RT4~75
44-NitrophenolO-AlkylationK₂CO₃AcetonitrileReflux8~90
5ThiophenolS-AlkylationK₂CO₃AcetoneRT3~95
6Diethyl MalonateC-AlkylationNaOEtEthanolReflux12~60

Experimental Protocols

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used when specified, particularly when using strong bases like sodium hydride.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final products is typically achieved by column chromatography on silica gel or recrystallization.

Protocol 1: N-Alkylation of Imidazole

This protocol describes the N-alkylation of imidazole to synthesize 1-((1-methyl-1H-pyrazol-5-yl)methyl)-1H-imidazole.

Materials:

  • This compound (1.0 eq)

  • Imidazole (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of imidazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

Protocol 2: O-Alkylation of 4-Nitrophenol

This protocol details the O-alkylation of 4-nitrophenol to synthesize 1-methyl-5-((4-nitrophenoxy)methyl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a solution of 4-nitrophenol in anhydrous acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 3: S-Alkylation of Thiophenol

This protocol describes the S-alkylation of thiophenol to yield 1-methyl-5-((phenylthio)methyl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone

Procedure:

  • To a solution of thiophenol in acetone, add potassium carbonate.

  • Stir the suspension at room temperature for 20 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.

Protocol 4: C-Alkylation of Diethyl Malonate

This protocol outlines the C-alkylation of diethyl malonate to produce diethyl 2-((1-methyl-1H-pyrazol-5-yl)methyl)malonate.

Materials:

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt, 1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes to form the enolate.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, neutralize the reaction mixture with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Below are diagrams representing the general experimental workflows for the alkylation reactions described.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: - Nucleophile - this compound - Base mixing Combine Reactants in Solvent reagents->mixing solvent Anhydrous Solvent solvent->mixing heating Stir at Specified Temperature mixing->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction (if necessary) monitoring->quench Reaction Complete extract Extraction with Organic Solvent quench->extract purify Column Chromatography or Recrystallization extract->purify

Caption: General experimental workflow for alkylation reactions.

C_Alkylation_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_final Work-up and Purification malonate Diethyl Malonate enolate Formation of Malonate Enolate malonate->enolate base Sodium Ethoxide in Ethanol base->enolate add_alkyl_halide Add this compound enolate->add_alkyl_halide reflux Reflux for 12h add_alkyl_halide->reflux neutralize Neutralization reflux->neutralize extraction Extraction neutralize->extraction purification Purification extraction->purification

Caption: Workflow for C-alkylation of diethyl malonate.

Conclusion

The protocols provided herein demonstrate the utility of this compound as a versatile reagent for the alkylation of a range of nucleophiles. These methods offer a reliable foundation for the synthesis of novel pyrazole-containing compounds for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols for 5-(Chloromethyl)-1-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)-1-methyl-1H-pyrazole as a versatile building block in medicinal chemistry. The document outlines its synthetic applications, potential biological activities of its derivatives, and detailed experimental protocols for key transformations.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The title compound, this compound, serves as a key intermediate for the synthesis of a diverse library of pyrazole-containing compounds. The reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and pharmacophores to modulate the biological and physicochemical properties of the resulting molecules.

Synthetic Applications

This compound is a valuable electrophile for the synthesis of a variety of substituted pyrazoles. The primary mode of reaction is nucleophilic substitution at the chloromethyl group.

General Reaction Scheme:

G cluster_0 Reaction of this compound Reagent This compound Product 5-((Nu)-methyl)-1-methyl-1H-pyrazole Reagent->Product Base, Solvent Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product

Caption: General nucleophilic substitution reaction.

This reactivity allows for the facile introduction of amine, thiol, and alcohol functionalities, leading to the generation of diverse molecular scaffolds for drug discovery.

Synthesis of Amine Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted aminomethyl pyrazoles. These derivatives are of significant interest as they can mimic the structures of biologically active natural products and approved drugs.

Synthesis of Thioether Derivatives

Thiol-containing nucleophiles readily displace the chloride to form thioethers. This reaction is efficient and provides access to compounds with potential applications as enzyme inhibitors, where the sulfur atom can interact with metallic centers or form key hydrogen bonds.

Synthesis of Ether Derivatives

Alkoxides and phenoxides can be used as nucleophiles to generate the corresponding ether derivatives. This allows for the exploration of structure-activity relationships by modifying the steric and electronic properties of the substituent at the 5-position.

Experimental Protocols

General Considerations:
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Products should be purified by column chromatography or recrystallization and characterized by appropriate analytical techniques (NMR, MS, etc.).

Protocol 1: Synthesis of N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of (1-methyl-1H-pyrazol-5-yl)methyl phenyl sulfide

This protocol outlines the synthesis of a thioether derivative.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to yield the product.

Potential Biological Activities and Data Presentation

Derivatives of this compound are expected to exhibit a range of biological activities based on the well-established pharmacology of the pyrazole core. The introduced substituents will play a crucial role in determining the specific activity and potency.

Table 1: Illustrative Biological Activity Data for Hypothetical Derivatives

Compound IDDerivative TypeTargetAssay TypeIC₅₀ (µM)
CMP-A1 AmineKinase XKinase Assay0.5
CMP-A2 AmineGPCR YBinding Assay1.2
CMP-S1 ThioetherProtease ZEnzyme Assay0.8
CMP-O1 EtherIon Channel AElectrophysiology2.5

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

Many pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, pyrazole-containing compounds have been developed as inhibitors of the MAP kinase pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Pyrazole Derivative (e.g., CMP-A1) Inhibitor->Raf

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pyrazole derivatives in medicinal chemistry. Its reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the optimization of biological activity. The protocols and information provided herein serve as a guide for researchers to utilize this compound in the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Pyrazole-Based Agrochemicals from Chloromethyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of pyrazole-based agrochemicals, with a specific focus on the utilization of chloromethyl and other halogenated precursors. The content is designed to furnish researchers and professionals in the field of drug development and crop protection with comprehensive experimental protocols, quantitative data, and visual representations of synthetic pathways and modes of action.

Introduction to Pyrazole-Based Agrochemicals

Pyrazoles are five-membered heterocyclic compounds that serve as a versatile scaffold in the development of a wide range of agrochemicals. Their unique chemical properties allow for diverse functionalization, leading to compounds with potent fungicidal, herbicidal, and insecticidal activities. Key commercialized pyrazole-based agrochemicals include fungicides like Pyraclostrobin and Penthiopyrad, which act as succinate dehydrogenase inhibitors (SDHI), herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, and insecticides that target the GABA-gated chloride channels in insects.

Data Presentation: Synthesis of Key Pyrazole-Based Agrochemicals

The following tables summarize quantitative data for the synthesis of representative pyrazole-based agrochemicals, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of Pyraclostrobin

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Etherification1-(4-chlorophenyl)-3-pyrazolol, N-methoxy-N-2-bromomethylphenyl carbamateK₂CO₃, Acetone, DMFReflux5 - 780 - 92.287.3 - 98.3[1][2][3]

Table 2: Synthesis of a Pyrazole Herbicide Intermediate

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Nucleophilic SubstitutionPhenylpyridine intermediate, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleNaH, DMF604Moderate[4]

Experimental Protocols

Detailed methodologies for the synthesis of key pyrazole-based agrochemicals are provided below.

Protocol 1: Synthesis of Pyraclostrobin

This protocol details the etherification reaction to form Pyraclostrobin from a pyrazolol and a bromomethyl precursor.

Materials:

  • 1-(4-chlorophenyl)-3-pyrazolol

  • N-methoxy-N-2-bromomethylphenyl carbamate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask, combine 1-(4-chlorophenyl)-3-pyrazolol (1.2 equivalents) and potassium carbonate (1.5 equivalents) in a mixture of acetone and a small amount of DMF.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of N-methoxy-N-2-bromomethylphenyl carbamate (1.0 equivalent) in DMF to the refluxing mixture.

  • Maintain the reflux for 5 to 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the resulting solid residue in anhydrous methanol with stirring.

  • Cool the methanolic solution to induce crystallization of the product.

  • Filter the light yellow solid, wash with cold methanol, and dry under vacuum to obtain Pyraclostrobin.[3][5]

Protocol 2: Synthesis of a Pyrazole Herbicide Intermediate via Nucleophilic Substitution

This protocol describes the synthesis of a pyrazole herbicide intermediate using a chloromethyl pyrazole precursor.[4]

Materials:

  • Substituted phenylpyridine intermediate

  • 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (2.0 equivalents) in anhydrous DMF under a nitrogen atmosphere, add the substituted phenylpyridine intermediate (1.0 equivalent) at 20 °C.

  • Stir the mixture for 30 minutes at 20 °C.

  • Add 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole herbicide intermediate.[4]

Signaling Pathways and Mode of Action

The biological activity of pyrazole-based agrochemicals stems from their ability to interfere with specific biochemical pathways in target organisms.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHI)

Pyrazole carboxamide fungicides, such as Pyraclostrobin and Penthiopyrad, target the succinate dehydrogenase (SDH) complex (Complex II) in the mitochondrial electron transport chain of fungi.[6][7] By binding to the ubiquinone-binding (Qp) site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[8][9] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDHI_Pathway cluster_mito Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e⁻ transfer ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate ComplexII->UQ e⁻ transfer ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e⁻ transfer ComplexIV Complex IV O2 O₂ ComplexIV->O2 e⁻ transfer ATP_Synthase ATP Synthase ADP ADP + Pi Succinate Succinate Succinate->ComplexII Oxidation UQH2 Ubihydroquinone (QH2) UQH2->ComplexIII e⁻ transfer CytC->ComplexIV e⁻ transfer H2O H₂O O2->H2O ATP ATP ADP->ATP H⁺ gradient SDHI Pyrazole SDHI Fungicide SDHI->ComplexII Inhibition

Caption: Mode of action of pyrazole SDHI fungicides.

Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Pyrazole-based herbicides can act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10] This enzyme is crucial in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the biosynthesis of carotenoids. By inhibiting HPPD, these herbicides disrupt the production of these vital molecules. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching of the treated plants and ultimately their death.[11][12]

HPPD_Inhibitor_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_enzyme HPPD Enzyme HPPA->HPPD_enzyme Substrate HGA Homogentisic Acid (HGA) HPPD_enzyme->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Death Plant Death Chlorophyll->Plant_Death Photo-destruction leads to HPPD_Inhibitor Pyrazole HPPD Inhibitor HPPD_Inhibitor->HPPD_enzyme Inhibition

Caption: Mode of action of pyrazole HPPD inhibitor herbicides.

Insecticides: GABA-Gated Chloride Channel Antagonists

Certain pyrazole insecticides, such as Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[13][14] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Pyrazole insecticides block this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in convulsions and death.[15]

GABA_Antagonist_Pathway cluster_neuron Insect Neuron Synapse GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation No Cl⁻ Influx leads to Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Normal_Function Normal Neuronal Function Inhibition->Normal_Function Pyrazole_Insecticide Pyrazole Insecticide Pyrazole_Insecticide->GABA_Receptor Blocks Channel Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Mode of action of pyrazole GABA-gated chloride channel antagonists.

Experimental Workflow: General Synthesis of Pyrazole Agrochemicals

The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazole-based agrochemicals.

Synthesis_Workflow Start Start: Precursor Selection Precursors Select Pyrazole Core and Halogenated Precursor Start->Precursors Reaction Chemical Synthesis (e.g., Etherification, Cycloaddition) Precursors->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Workup Aqueous Workup and Extraction Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final_Product Final Agrochemical Product Analysis->Final_Product Decision->Reaction No Decision->Workup Yes

Caption: Generalized workflow for pyrazole agrochemical synthesis.

References

Application Notes and Protocols for the Oxidation of 5-(chloromethyl)-1-methyl-1H-pyrazole to 1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research, through the oxidation of 5-(chloromethyl)-1-methyl-1H-pyrazole. The primary method detailed herein utilizes potassium permanganate (KMnO4), a potent and widely used oxidizing agent for the conversion of alkyl and substituted alkyl groups on aromatic and heterocyclic rings to carboxylic acids.[1][2] While direct oxidation of a chloromethyl group on a pyrazole ring presents potential challenges, including reactivity of the chlorine atom, this protocol is designed based on established principles of permanganate oxidations of alkylarenes and related heterocycles.[1]

Introduction

Pyrazole carboxylic acids are key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a carboxylic acid moiety onto the pyrazole ring can be achieved through various synthetic routes, including the oxidation of corresponding alkyl or functionalized alkyl precursors.[3][4] The oxidation of a chloromethyl group offers a direct pathway to the desired carboxylic acid. Potassium permanganate is a strong oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction typically proceeds under aqueous conditions and can be influenced by factors such as temperature, pH, and the presence of co-solvents. Careful control of these parameters is crucial to achieve optimal yields and minimize side reactions.

Chemical Reaction

Experimental Workflow

The overall experimental workflow for the oxidation of this compound to 1-methyl-1H-pyrazole-5-carboxylic acid is depicted in the following diagram.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification_analysis Purification and Analysis start Dissolve this compound in a suitable solvent (e.g., water/t-butanol mixture) add_base Add a base (e.g., NaOH or KOH solution) start->add_base Step 1 cool Cool the reaction mixture in an ice bath add_base->cool Step 2 add_kmno4 Slowly add aqueous KMnO4 solution cool->add_kmno4 Step 3 react Allow the reaction to stir at room temperature add_kmno4->react Step 4 quench Quench excess KMnO4 (e.g., with Na2SO3 or ethanol) react->quench Step 5 filter Filter off MnO2 precipitate quench->filter Step 6 acidify Acidify the filtrate with HCl filter->acidify Step 7 extract Extract the product with an organic solvent (e.g., ethyl acetate) acidify->extract Step 8 dry Dry the organic layer (e.g., with Na2SO4) extract->dry Step 9 concentrate Concentrate under reduced pressure dry->concentrate Step 10 purify Purify the crude product (e.g., by recrystallization or column chromatography) concentrate->purify Step 11 characterize Characterize the final product (NMR, IR, MS, Melting Point) purify->characterize Step 12

Caption: Experimental workflow for the oxidation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tert-butanol

  • Sodium sulfite (Na2SO3) or Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of water and tert-butanol (e.g., 1:1 v/v).

    • Add a solution of NaOH or KOH (approximately 1.1 eq) in water to the flask.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Oxidation:

    • Prepare a solution of potassium permanganate (approximately 2.5-3.0 eq) in water.

    • Slowly add the KMnO4 solution to the cooled, stirring reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium sulfite or a small amount of ethanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.

    • Filter the mixture through a pad of celite in a Buchner funnel to remove the MnO2 precipitate. Wash the filter cake with a small amount of water.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Carefully acidify the filtrate to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid may form.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes the expected data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC5H7ClN2130.58Colorless oilN/A
1-methyl-1H-pyrazole-5-carboxylic acidC5H6N2O2126.11White solid220-225

Reaction Parameters and Expected Results

ParameterRecommended Value/RangeExpected Outcome
Reactant Ratio 1 : 2.5-3.0 (Substrate : KMnO4)Sufficient oxidant to drive the reaction to completion.
Solvent System Water / t-Butanol (1:1 v/v)Co-solvent system to aid in the solubility of the organic substrate in the aqueous reaction medium.
Base NaOH or KOH (1.1 eq)A basic medium can facilitate the oxidation process.
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)Initial cooling to control the exothermic reaction, followed by stirring at ambient temperature for completion.
Reaction Time 12-24 hoursSufficient time for the oxidation to proceed to completion, monitored by TLC.
Yield Moderate to Good (expected)The yield will be dependent on the optimization of reaction conditions.
Purity >95% after purificationHigh purity is achievable through recrystallization or column chromatography.

Signaling Pathway and Logical Relationships

The logical progression of the chemical transformation is illustrated below.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products start_material This compound oxidation_step Oxidation of Chloromethyl Group start_material->oxidation_step oxidizing_agent Potassium Permanganate (KMnO4) oxidizing_agent->oxidation_step solvent Aqueous Base / Co-solvent solvent->oxidation_step temperature Controlled Temperature temperature->oxidation_step final_product 1-methyl-1H-pyrazole-5-carboxylic acid oxidation_step->final_product byproduct Manganese Dioxide (MnO2) oxidation_step->byproduct

Caption: Logical relationship of the oxidation reaction.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with skin, eyes, and combustible materials.

  • The reaction can be exothermic, especially during the addition of potassium permanganate. Proper cooling and slow addition are essential.

  • Handle concentrated hydrochloric acid in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Troubleshooting

  • Incomplete reaction: If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the amount of potassium permanganate.

  • Low yield: This could be due to incomplete reaction, over-oxidation, or losses during work-up. Ensure efficient extraction and careful handling during purification. The pH of the aqueous layer during extraction is critical.

  • Formation of side products: Over-oxidation can lead to ring-opening or other undesired reactions. Maintaining a controlled temperature during the addition of the oxidant is crucial.

Conclusion

The oxidation of this compound using potassium permanganate provides a viable route to 1-methyl-1H-pyrazole-5-carboxylic acid. The protocol described offers a comprehensive guide for researchers in the fields of medicinal chemistry and materials science. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Utilizing 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of fused heterocyclic systems, with a primary focus on leveraging the reactivity of 5-(chloromethyl)-1-methyl-1H-pyrazole. The protocols outlined below describe the transformation of this versatile starting material into key intermediates and their subsequent elaboration into fused pyrazolo scaffolds, which are of significant interest in medicinal chemistry.

Introduction

Fused pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The pyrazole moiety serves as a critical pharmacophore in numerous approved drugs and clinical candidates. The synthesis of fused pyrazolo systems often relies on the cyclocondensation of suitably functionalized pyrazole precursors. While 5-aminopyrazoles are common starting points for such syntheses, this compound offers a unique entry point through its reactive chloromethyl group, which can be strategically functionalized to facilitate annulation reactions.

This document details a robust two-step synthetic strategy to access fused pyrazolo[1,5-a]pyrimidines from this compound. The methodology involves the initial conversion of the chloromethyl group to a more versatile amino functionality, followed by a well-established cyclocondensation reaction.

General Reaction Scheme

The overall synthetic approach involves two key transformations:

  • Conversion of the Chloromethyl Group: The electrophilic chloromethyl group of this compound is transformed into a nucleophilic amino group. This is achieved via a two-step sequence involving the formation of a phthalimide intermediate (Gabriel synthesis) followed by hydrazinolysis.

  • Fused Ring System Formation: The resulting 5-(aminomethyl)-1-methyl-1H-pyrazole is then reacted with a suitable β-dicarbonyl compound, such as acetylacetone, to construct the fused pyrazolo[1,5-a]pyrimidine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

This protocol describes the conversion of the chloromethyl group to a protected amine using the Gabriel synthesis.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione.

Reactant Molecular Weight Equivalents Amount
This compound130.57 g/mol 1.0(user defined)
Potassium phthalimide185.22 g/mol 1.1(user defined)
DMF--(user defined)
Protocol 2: Synthesis of (1-methyl-1H-pyrazol-5-yl)methanamine

This protocol describes the deprotection of the phthalimide intermediate to yield the primary amine.

Materials:

  • 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Suspend 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-methyl-1H-pyrazol-5-yl)methanamine.

Reactant Molecular Weight Equivalents Amount
2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione255.26 g/mol 1.0(user defined)
Hydrazine hydrate50.06 g/mol 1.2(user defined)
Ethanol--(user defined)
Protocol 3: Synthesis of 2,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine

This protocol details the cyclocondensation reaction to form the fused heterocyclic system.

Materials:

  • (1-methyl-1H-pyrazol-5-yl)methanamine

  • Acetylacetone (2,4-pentanedione)

  • Acetic acid, glacial

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve (1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine.

Reactant Molecular Weight Equivalents Amount
(1-methyl-1H-pyrazol-5-yl)methanamine111.14 g/mol 1.0(user defined)
Acetylacetone100.12 g/mol 1.1(user defined)
Glacial Acetic Acid--(user defined)

Visualizations

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthetic Pathway fromthis compound start This compound intermediate1 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione start->intermediate1 Potassium phthalimide, DMF, 80 °C intermediate2 (1-methyl-1H-pyrazol-5-yl)methanamine intermediate1->intermediate2 Hydrazine hydrate, Ethanol, reflux product 2,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine intermediate2->product Acetylacetone, Acetic acid, reflux

Caption: Overall synthetic workflow.

Gabriel Synthesis reactant1 This compound product 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione reactant1->product reactant2 Potassium phthalimide reactant2->product

Caption: Gabriel synthesis step.

Hydrazinolysis reactant1 2-((1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione product (1-methyl-1H-pyrazol-5-yl)methanamine reactant1->product reactant2 Hydrazine hydrate reactant2->product

Caption: Hydrazinolysis deprotection.

Cyclocondensation reactant1 (1-methyl-1H-pyrazol-5-yl)methanamine product 2,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine reactant1->product reactant2 Acetylacetone reactant2->product

Caption: Cyclocondensation reaction.

Conclusion

The protocols detailed in these application notes provide a reliable and adaptable synthetic route for the preparation of fused pyrazolo[1,5-a]pyrimidines from this compound. This approach expands the utility of this readily available starting material and provides access to a class of heterocyclic compounds with significant potential in drug discovery and development. The methodologies are scalable and utilize standard laboratory techniques and reagents, making them accessible to a broad range of researchers in the field of synthetic and medicinal chemistry. Further exploration of different β-dicarbonyl compounds and other binucleophiles in the final cyclocondensation step can lead to a diverse library of fused pyrazole derivatives for biological screening.

Application Note: 1H NMR Characterization of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 5-(chloromethyl)-1-methyl-1H-pyrazole using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and an analysis of the expected ¹H NMR spectrum. The provided data, including predicted chemical shifts, coupling constants, and integration values, serves as a reference for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the synthesis of pharmaceutical compounds. The pyrazole scaffold is a common motif in many biologically active molecules. Accurate and thorough characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream products in the drug development pipeline. ¹H NMR spectroscopy is a powerful and routine analytical technique for the structural confirmation of small organic molecules. This application note outlines the expected ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

The structure of this compound with proton labeling is shown below:

  • H3 & H4: Protons on the pyrazole ring.

  • -CH2Cl: Protons of the chloromethyl group.

  • -CH3: Protons of the N-methyl group.

Based on the analysis of structurally similar compounds, the following ¹H NMR spectral data are predicted for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4~ 6.2 - 6.4Doublet (d)~ 2.0 - 2.51H
H3~ 7.3 - 7.5Doublet (d)~ 2.0 - 2.51H
-CH₂Cl~ 4.6 - 4.8Singlet (s)-2H
-CH₃~ 3.8 - 4.0Singlet (s)-3H

Note on Predicted Values: These are estimated values based on known substituent effects on the pyrazole ring. The actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The electron-withdrawing nature of the chloromethyl group is expected to deshield the adjacent H4 proton, causing it to appear at a higher chemical shift compared to unsubstituted 1-methylpyrazole.

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)

    • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

    • NMR tube (5 mm)

    • Pasteur pipette

    • Small vial

    • Glass wool

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette to create a filter.

    • Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. This will remove any particulate matter that could adversely affect the spectral resolution.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A standard ¹H NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-32 (adjust as needed for signal-to-noise)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): A range appropriate for proton NMR, typically -2 to 12 ppm.

    • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Perform baseline correction.

  • Integrate the signals corresponding to the different protons.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

G ¹H NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Up NMR Spectrometer filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase integrate Integration phase->integrate assign Assign Signals integrate->assign confirm Confirm Structure and Purity assign->confirm

Caption: Workflow for the ¹H NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The detailed experimental protocol and the predicted spectral data will aid researchers in the efficient and accurate structural verification of this important synthetic intermediate. Adherence to this protocol will ensure high-quality, reproducible results, which are essential for advancing drug discovery and development programs.

Application Notes and Protocols for the Large-Scale Production of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals, most notably as a precursor to phosphodiesterase-5 (PDE5) inhibitors like Sildenafil. This document outlines two primary synthetic methodologies, detailed experimental protocols, and relevant applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its utility as a versatile building block stems from the reactive chloromethyl group, which allows for facile introduction of the 1-methyl-1H-pyrazole-5-yl)methyl moiety into larger molecules. This has been particularly exploited in the synthesis of active pharmaceutical ingredients (APIs) where the pyrazole core is a crucial pharmacophore.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Sildenafil (Viagra™) and its analogues.[1][2] Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[2]

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection 5'-GMP 5'-GMP PDE5->5'-GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Figure 1: Simplified signaling pathway of PDE5 inhibition by Sildenafil.

Large-Scale Synthesis of this compound

Two primary synthetic routes are considered for the large-scale production of this compound.

Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate This is the more documented and likely more scalable approach, involving the synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrazole followed by chlorination.

Route 2: Direct Chloromethylation This approach involves the direct introduction of the chloromethyl group onto the 1-methyl-1H-pyrazole ring. While potentially more atom-economical, this method can suffer from issues with regioselectivity.

The following sections provide detailed protocols for the more established two-step synthesis.

Experimental Protocols: Route 1

Synthesis_Workflow cluster_0 Step 1: Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol cluster_1 Step 2: Chlorination Start Start Reduction Reduction of 1-methyl-1H-pyrazole-5-carboxylate Start->Reduction Workup_1 Aqueous Workup & Extraction Reduction->Workup_1 Purification_1 Purification (e.g., Distillation) Workup_1->Purification_1 Intermediate (1-methyl-1H-pyrazol-5-yl)methanol Purification_1->Intermediate Chlorination Chlorination with Thionyl Chloride Intermediate->Chlorination Workup_2 Solvent Removal & Neutralization Chlorination->Workup_2 Purification_2 Purification (e.g., Vacuum Distillation) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Figure 2: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrazole

This step involves the reduction of a 1-methyl-1H-pyrazole-5-carboxylic acid derivative.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 1-methyl-1H-pyrazole-5-carboxylate17827-60-0C6H8N2O2140.14
Lithium aluminum hydride (LiAlH4)16853-85-3H4AlLi37.95
Tetrahydrofuran (THF), anhydrous109-99-9C4H8O72.11
Ethyl acetate141-78-6C4H8O288.11
Sodium sulfate, anhydrous7757-82-6Na2SO4142.04
Water, deionized7732-18-5H2O18.02

Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran. The suspension is cooled to 0-5 °C using an ice bath.

  • Addition of Ester: A solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the cooled LiAlH4 suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while maintaining the temperature below 20 °C.

  • Work-up: The resulting slurry is filtered, and the filter cake is washed with tetrahydrofuran. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 5-(hydroxymethyl)-1-methyl-1H-pyrazole can be purified by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Yield80-90%
Purity>95%

Step 2: Chlorination of 5-(hydroxymethyl)-1-methyl-1H-pyrazole

This step converts the hydroxymethyl group to a chloromethyl group using a chlorinating agent.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
5-(hydroxymethyl)-1-methyl-1H-pyrazole84547-61-5C5H8N2O112.13
Thionyl chloride (SOCl2)7719-09-7Cl2OS118.97
Dichloromethane (DCM), anhydrous75-09-2CH2Cl284.93
Pyridine, anhydrous110-86-1C5H5N79.10
Saturated sodium bicarbonate solution144-55-8NaHCO384.01

Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with a solution of 5-(hydroxymethyl)-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane. A catalytic amount of anhydrous pyridine or dimethylformamide can be added.

  • Addition of Thionyl Chloride: The solution is cooled to 0-5 °C. Thionyl chloride (1.1-1.5 equivalents) is added dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 2-4 hours. The reaction progress should be monitored.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and dichloromethane are carefully removed under reduced pressure. The residue is then cautiously neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Yield85-95%
Purity>97%

Safety Precautions

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. All operations should be carried out under an inert atmosphere (nitrogen or argon) and in anhydrous solvents.

  • Thionyl chloride (SOCl2) is a corrosive and toxic liquid that reacts with water to release toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • The chlorination reaction produces hydrogen chloride gas, which is corrosive and toxic. A gas scrubber containing a basic solution should be used to neutralize the evolved gas.

Conclusion

The two-step synthesis of this compound via the corresponding hydroxymethyl intermediate provides a reliable and scalable route for the production of this important pharmaceutical building block. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe large-scale production. The utility of this intermediate in the synthesis of PDE5 inhibitors underscores its importance in modern drug development.

References

Applications in the Development of Novel Kinase Inhibitors: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application and characterization of novel kinase inhibitors, a cornerstone of modern targeted therapy. Protein kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer and inflammatory disorders.[][2][3] The development of small molecule inhibitors that can selectively target dysregulated kinases has revolutionized treatment paradigms.[3]

Here, we present application notes focusing on a leading third-generation inhibitor, key experimental protocols for inhibitor characterization, and diagrams of critical signaling pathways and drug development workflows.

Application Note: Characterizing a Novel EGFR Inhibitor - Osimertinib

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[4] This selectivity provides a wider therapeutic window and reduces the on-target toxicities associated with earlier generation TKIs.[4][5]

Data Presentation: Potency and Selectivity of Osimertinib

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data below summarizes the in vitro potency of Osimertinib against various EGFR forms.

TargetMutation TypeIC50 (nM)Selectivity vs. WT EGFR
EGFR L858R/T790M (Resistant)~12-15~200x more potent
EGFR Exon 19 del/T790M (Resistant)~10-12~200x more potent
EGFR L858R (Sensitizing)~15-25High
EGFR Exon 19 del (Sensitizing)~10-20High
EGFR G719S+T790M (Uncommon)~100Lower
EGFR Wild-Type (Off-Target)~200-500Baseline

Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions. The key takeaway is the significant potency against double-mutant (sensitizing + T790M) EGFR compared to wild-type EGFR.[4][5][6][7][8]

Key Signaling Pathway: RAS-RAF-MEK-ERK

The RAS-RAF-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[][9] It is frequently dysregulated in human cancers, making it a prime target for kinase inhibitors. For instance, EGFR activation directly triggers this cascade.

RAS_RAF_MEK_ERK_Pathway Diagram of the RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Recruits & Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Translocates & Activates Gene Gene Expression TF->Gene Regulates

The RAS-RAF-MEK-ERK signaling cascade.

Experimental Protocols

Accurate characterization of novel kinase inhibitors requires robust biochemical and cell-based assays. Below are detailed protocols for two standard assays.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[10] It is a universal assay suitable for most kinases.

Objective: To determine the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare kinase reaction buffer as recommended for the specific enzyme.

    • Prepare a serial dilution of the test compound in the reaction buffer. Include a vehicle control (e.g., DMSO).

    • Prepare a solution containing the kinase and its specific substrate in reaction buffer.

    • Prepare an ATP solution in reaction buffer at 2x the final desired concentration (e.g., 2x Km for ATP).

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound to the wells.

    • To initiate the reaction, add 2.5 µL of the 2x ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT)

This protocol assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines. It measures the metabolic activity of living cells.

Objective: To determine the effect of a test compound on the viability of a specific cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

  • Complete cell culture medium

  • Test compound (inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only and medium-only controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]

    • Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.[13][14]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[13][14]

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance from the medium-only wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow: Novel Kinase Inhibitor Development

The journey from a promising compound to a clinically approved drug is a multi-stage process involving discovery, optimization, and rigorous testing.

Drug_Discovery_Workflow A Generalized Workflow for Kinase Inhibitor Drug Discovery TargetID Target ID & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen sub_TargetID Genomics, Proteomics Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead sub_HitGen Screening Libraries LeadOp Lead Optimization Hit2Lead->LeadOp sub_Hit2Lead Potency, Selectivity Preclinical Preclinical Development LeadOp->Preclinical sub_LeadOp ADME/Tox Properties Clinical Clinical Trials (Phase I-III) Preclinical->Clinical sub_Preclinical In Vivo Models Approval FDA Review & Approval Clinical->Approval sub_Clinical Safety & Efficacy in Humans sub_Approval Regulatory Submission

The kinase inhibitor development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-(chloromethyl)-1-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole. Our focus is on addressing common challenges to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A prevalent method involves a two-step process: first, the cyclocondensation of methylhydrazine with a suitable 1,3-dicarbonyl equivalent to form the 1-methyl-1H-pyrazole core, followed by a chloromethylation step at the C-5 position.[1]

Q2: What are the primary factors influencing the overall yield of the synthesis? A2: The key factors include the purity of starting materials, precise control of reaction conditions (especially temperature), the choice of chloromethylating agent, and the efficiency of the purification process. Regioselectivity during the initial cyclization is also a critical factor that can significantly impact the yield of the desired isomer.

Q3: What are the typical impurities encountered in this synthesis? A3: The most common impurity is the regioisomer, 3-(chloromethyl)-1-methyl-1H-pyrazole. Other potential impurities include unreacted starting materials, polysubstituted products, and byproducts from side reactions of the chloromethylating agent.

Q4: Which purification techniques are most effective for this compound? A4: Column chromatography on silica gel is a highly effective method for separating the desired product from its regioisomer and other impurities.[2] Recrystallization or forming a hydrochloride salt to facilitate crystallization can also be effective purification strategies.[1][2]

Troubleshooting Guide

Problem 1: Low overall yield after synthesis.

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

  • Answer: Low yield can stem from several issues throughout the synthetic process.

    • Inefficient Cyclization: The initial formation of the pyrazole ring may be incomplete. Ensure you are using high-purity methylhydrazine and that the reaction temperature and time are optimized. Some pyrazole syntheses require acidic or basic conditions to proceed efficiently.

    • Poor Regioselectivity: Formation of the undesired 3-chloromethyl isomer is a common cause of low yield for the 5-chloromethyl product. The regiochemical outcome of the cyclization is highly dependent on the substituents of the dicarbonyl compound and the reaction conditions.

    • Suboptimal Chloromethylation: This step is critical and can be inefficient if not properly controlled. The choice of chloromethylating agent (e.g., formaldehyde/HCl, chloromethyl methyl ether) and the presence of a suitable catalyst may be necessary.[1] The reaction is often sensitive to temperature; ensure it is kept within the optimal range to prevent side reactions or decomposition.

    • Product Loss During Work-up/Purification: The product may be lost during aqueous work-up if it has some water solubility. Ensure proper phase separation and consider back-extracting the aqueous layer. During purification by column chromatography, careful selection of the eluent system is crucial to avoid co-elution with impurities.[2]

Problem 2: Multiple spots are visible on the TLC plate of the crude product.

  • Question: My TLC analysis shows multiple spots, including one with a very similar Rf to my expected product. How can I identify and minimize these impurities?

  • Answer: The presence of multiple spots indicates a mixture of products and/or unreacted starting materials.

    • Isomer Formation: The most likely significant impurity is the 3-(chloromethyl)-1-methyl-1H-pyrazole isomer. Its polarity is often very similar to the desired 5-isomer, making separation challenging. Modifying the cyclization reaction conditions (solvent, temperature, catalyst) can alter the isomeric ratio.[3][4]

    • Side Reactions: The chloromethylation step can lead to side products. For example, using formaldehyde and HCl can lead to the formation of bis(chloromethyl) ether, a potent carcinogen, and other byproducts. Careful control over stoichiometry and temperature is essential.

    • Minimizing Impurities:

      • Control Temperature: Run the cyclization and chloromethylation reactions at the recommended temperatures. Temperature control has been shown to be a key factor in divergent pyrazole synthesis.[5]

      • Slow Reagent Addition: Add reagents like methylhydrazine or the chloromethylating agent slowly and at a controlled temperature to prevent exothermic reactions that can lead to side products.[4]

      • Purification Strategy: Utilize high-resolution column chromatography with a shallow solvent gradient to improve the separation of closely related isomers.[2]

Problem 3: The chloromethylation step is not proceeding to completion.

  • Question: I have a significant amount of unreacted 1-methyl-1H-pyrazole remaining after the chloromethylation reaction. How can I improve the conversion?

  • Answer: Incomplete conversion during chloromethylation is a common issue.

    • Reagent Activity: Ensure the chloromethylating agent is fresh and active. For reactions involving formaldehyde and HCl, the HCl gas must be effectively bubbled through the reaction mixture.

    • Catalyst: Some chloromethylation reactions require a Lewis acid catalyst, such as zinc chloride, to proceed efficiently.[1]

    • Reaction Time and Temperature: You may need to increase the reaction time or modestly increase the temperature. However, be cautious, as higher temperatures can also promote the formation of degradation products. Monitor the reaction progress by TLC to determine the optimal reaction time.

Key Reaction Parameters and Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the impact of various conditions, drawing analogies from documented pyrazole syntheses.

ParameterCondition ACondition BExpected Outcome on Yield/PurityPrimary Reference(s)
Cyclization Temperature Low (e.g., 10-25 °C)High (e.g., 80-95 °C)Temperature is a critical factor for controlling regioselectivity. The optimal temperature must be determined experimentally.[4][5]
Reagent Addition Slow, dropwise additionRapid, bulk additionSlow addition helps control exothermic reactions, minimizing the formation of side products and improving selectivity.[4]
Solvent Acetic AcidEthanol / WaterThe solvent choice impacts reaction kinetics, regioselectivity, and the solubility of intermediates and products.[4][6]
Chloromethylation Agent Formaldehyde / HClChloromethyl methyl etherThe choice of agent affects reactivity and the profile of byproducts. Conditions must be optimized for the specific agent used.[1]

Detailed Experimental Protocols

Note: These protocols are generalized procedures and should be adapted and optimized based on laboratory results. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-methyl-1H-pyrazole

This step involves the cyclocondensation reaction. A common precursor is malondialdehyde or its synthetic equivalent.

  • Reaction Setup: To a solution of malondialdehyde (1.0 eq) in ethanol, add methylhydrazine (1.0-1.1 eq) dropwise at 0-5 °C with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole, which can be purified by distillation or used directly in the next step.

Protocol 2: Chloromethylation of 1-methyl-1H-pyrazole
  • Reaction Setup: Cool a mixture of 1-methyl-1H-pyrazole (1.0 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.1 eq) in concentrated hydrochloric acid to 0 °C.

  • Reaction: Stir the mixture vigorously while maintaining the temperature between 0-10 °C for 8-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal solvent system for separation using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should provide good separation between the product (Rf ≈ 0.3-0.4) and the isomeric impurity.

  • Column Preparation: Pack a silica gel column with the chosen non-polar solvent (e.g., hexane).

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute the column with a gradually increasing polarity gradient (e.g., from 100% hexane to 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visual Guides

The following diagrams illustrate the synthesis pathway, a troubleshooting workflow for low yield, and the competitive formation of regioisomers.

Synthesis_Pathway A Methylhydrazine + 1,3-Dicarbonyl Cmpd. B Step 1: Cyclocondensation A->B C 1-methyl-1H-pyrazole B->C D Step 2: Chloromethylation (e.g., HCHO, HCl) C->D E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude Product by TLC Start->CheckTLC TLCResult Multiple Spots? CheckTLC->TLCResult Isomers Likely Isomer Formation & Side Reactions TLCResult->Isomers Yes SingleSpot Mainly Starting Material or Single Product TLCResult->SingleSpot No OptimizeCyclo Optimize Cyclization: - Temperature Control - Solvent Isomers->OptimizeCyclo OptimizeChloro Optimize Chloromethylation: - Reagent Stoichiometry - Time/Temp Isomers->OptimizeChloro CheckConditions Incomplete Reaction? SingleSpot->CheckConditions IncreaseTime Increase Reaction Time/ Check Reagent Activity CheckConditions->IncreaseTime Yes WorkupLoss Check Work-up & Purification for Loss CheckConditions->WorkupLoss No

Caption: Decision tree for troubleshooting low product yield.

Isomer_Formation Reactants 1-methyl-1H-pyrazole + Chloromethylating Agent Transition Electrophilic Attack at C3 or C5 Reactants->Transition Product_5 Desired Product: This compound Transition->Product_5 Thermodynamically/Kinetically Favored Pathway Product_3 Side Product: 3-(chloromethyl)-1-methyl-1H-pyrazole Transition->Product_3 Alternative Pathway

Caption: Competing pathways leading to desired product and its regioisomer.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during pyrazole synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1] This can result in two or more possible products with the same molecular formula but different arrangements of substituents on the pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] The regioselectivity of this reaction is influenced by several key factors:[1][2][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction toward the less crowded carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a nearby carbonyl carbon, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][5] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][4]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For example, polar protic solvents may favor one reaction pathway, while aprotic solvents may favor another.[6] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[7]

  • Temperature: The reaction temperature can be a critical parameter for controlling which regioisomer is preferentially formed.[5][8]

  • Reactant Stoichiometry: In some cases, varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the final regioisomeric ratio.[2]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity during the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most direct approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can prevent competitive side reactions and significantly favor the formation of one regioisomer.[1][7]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1][5]

  • Solution 3: Alter the Reaction Temperature. Systematically vary the reaction temperature (both increasing and decreasing from your standard conditions) to determine if there is a thermodynamic or kinetic preference for the formation of one isomer.[8]

  • Solution 4: Change the Synthetic Strategy. If the above adjustments are ineffective, consider a different synthetic approach. Methods like 1,3-dipolar cycloadditions or using β-enaminone precursors can offer greater regiochemical control.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1] Other alternatives include multi-step routes that build the pyrazole ring in a defined sequence.[9]

  • Solution 2: Re-evaluate Solvent and Temperature Effects. As the solvent can dramatically influence the outcome, a thorough screening is warranted. The use of fluorinated alcohols (TFE, HFIP) is strongly recommended as they have been shown to reverse or significantly enhance selectivity.[7] Similarly, explore a wide range of temperatures.[8]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution 1: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Column Chromatography: Once an optimal solvent system is identified, use flash column chromatography on silica gel to separate the mixture on a preparative scale. Careful packing of the column and slow, consistent elution are key to achieving good separation.

  • Solution 2: Crystallization. If the regioisomers have different solubility profiles, fractional crystallization may be an effective separation technique. Experiment with various solvents and solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.

Data Presentation

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation from unsymmetrical 1,3-diketones. The following table summarizes the effect of ethanol (EtOH), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) on the reaction between various diketones and substituted hydrazines.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis [7]

EntryR¹ Group (Diketone)R² Group (Hydrazine)SolventRegioisomeric Ratio (A:B)¹Total Yield (%)
12-FurylMethylEtOH50:5085
22-FurylMethylTFE85:1588
32-FurylMethylHFIP97:390
4PhenylMethylEtOH60:4082
5PhenylMethylHFIP98:291
64-ChlorophenylPhenylEtOH55:4578
74-ChlorophenylPhenylTFE95:585
84-ChlorophenylPhenylHFIP>99:189
94-MethoxyphenylPhenylEtOH52:4880
104-MethoxyphenylPhenylHFIP>99:192

¹Regioisomer A corresponds to the pyrazole with the CF₃ group at the 3-position and the R¹ group at the 5-position. Regioisomer B is the opposite isomer. All reactions were performed with 1-(R¹)-4,4,4-trifluoro-1,3-butanedione.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol is based on methodologies known to improve regioselectivity through the use of fluorinated alcohol solvents.[7]

  • Materials:

    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.1 M solution).

    • Add the methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 60 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient) identified by prior TLC analysis, to afford the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, and determine the regioisomeric ratio if any minor isomer is present.

Visualizations

G Knorr Pyrazole Synthesis Diketone Unsymmetrical 1,3-Dicarbonyl IsomerA Regioisomer A Diketone->IsomerA IsomerB Regioisomer B Diketone->IsomerB Hydrazine Substituted Hydrazine Hydrazine->IsomerA Hydrazine->IsomerB

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G Start Reaction yields a mixture of regioisomers ChangeSolvent Modify Solvent System (e.g., EtOH to HFIP) Start->ChangeSolvent CheckRatio Is Ratio > 95:5? ChangeSolvent->CheckRatio Analyze Product AdjustpH Adjust Reaction pH (Catalytic Acid/Base) ChangeTemp Vary Reaction Temperature AdjustpH->ChangeTemp AdjustpH->CheckRatio ChangeTemp->CheckRatio CheckRatio->AdjustpH No Success Success: Isolate Major Isomer CheckRatio->Success Yes Failure Regioselectivity Still Poor CheckRatio->Failure After all attempts NewStrategy Consider Alternative Synthetic Route (e.g., Cycloaddition) Failure->NewStrategy

Caption: Troubleshooting workflow for poor regioselectivity.

G Start Goal: Synthesize a Specific Pyrazole Regioisomer CheckSubstrates Analyze Steric & Electronic Bias of Starting Materials Start->CheckSubstrates Biased Strong Bias Exists CheckSubstrates->Biased Yes NotBiased No Obvious Bias CheckSubstrates->NotBiased No Knorr Use Knorr Synthesis Biased->Knorr OptimizeKnorr Optimize Knorr Conditions (Solvent, pH, Temp) NotBiased->OptimizeKnorr Knorr->OptimizeKnorr If needed ControlledRoute Use Regiocontrolled Method (e.g., from Tosylhydrazone/Alkyne) OptimizeKnorr->ControlledRoute If fails

Caption: Decision flowchart for regioselective synthesis strategy.

References

Technical Support Center: Purification of 5-(chloromethyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-(chloromethyl)-1-methyl-1H-pyrazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Problem: My product appears to be decomposing on the silica gel column. My collected fractions show a new, more polar spot on the TLC plate.

Answer: This is a common issue for activated chlorides like this compound, as silica gel is inherently acidic and can catalyze hydrolysis to the corresponding alcohol (5-(hydroxymethyl)-1-methyl-1H-pyrazole) or other degradation pathways.[1]

  • Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine (Et₃N) or another non-nucleophilic organic base. Let this mixture stir for 15-20 minutes before packing the column. This neutralizes the acidic sites on the silica surface.[1]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina. You will need to re-develop your solvent system using TLC plates of the corresponding material.

  • Solution 3: Minimize Contact Time. Run the column slightly faster than usual by applying more positive pressure. While this may slightly reduce separation efficiency, it minimizes the time the compound spends on the stationary phase.

Problem: An impurity is co-eluting with my product. I cannot achieve baseline separation on TLC.

Answer: Co-elution occurs when the impurity and the product have very similar polarities in the chosen solvent system. The goal is to alter the separation selectivity.

  • Solution 1: Change Solvent System Selectivity. Instead of only increasing the polarity of a two-solvent system (e.g., hexane/ethyl acetate), try a completely different solvent mixture.[2] For example, switching to a system containing dichloromethane (DCM) or toluene can alter the specific interactions (e.g., π-π stacking) between your compounds and the stationary phase, often improving separation.

  • Solution 2: High-Performance Silica. Use a higher-grade silica gel with a larger surface area and more uniform particle size. This can provide greater resolving power for difficult separations.[2]

  • Solution 3: Consider an Alternative Purification Method. If the impurity has a different functional group, it may be removable by a liquid-liquid extraction. For instance, if you have an acidic or basic impurity, an aqueous wash with a mild base or acid, respectively, could remove it before chromatography.

Problem: My purified product is a persistent oil and will not crystallize.

Answer: This can happen if trace amounts of solvent or a minor impurity are present, inhibiting the formation of a crystal lattice.

  • Solution 1: High Vacuum & Gentle Heating. Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of product stability.

  • Solution 2: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 3: Co-solvent Crystallization. Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, like DCM or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or pentane) dropwise until the solution becomes faintly cloudy. Allow the solution to stand undisturbed. This slow precipitation often yields crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. A common method is the chlorination of 1,5-dimethyl-1H-pyrazole. Expected impurities include:

  • Unreacted Starting Material: 1,5-dimethyl-1H-pyrazole.

  • Regioisomer: 3-(chloromethyl)-1-methyl-1H-pyrazole. The formation of different isomers is a known challenge in pyrazole chemistry.[3]

  • Hydrolysis Product: 5-(hydroxymethyl)-1-methyl-1H-pyrazole, formed from interaction with water during workup or purification.

  • Over-chlorinated Byproducts: Dichlorinated species, although typically less common under controlled conditions.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, DCM, THF).

Q2: What is the recommended general method for purifying these derivatives?

A2: Flash column chromatography on silica gel is the most widely used and versatile method for purifying these compounds.[4][5] It allows for the efficient removal of both more polar and less polar impurities. For thermally stable and non-isomeric products, distillation or Kugelrohr distillation can be an effective alternative.

Q3: How should I monitor the purification process?

A3: Thin Layer Chromatography (TLC) is the essential tool for monitoring the purification.[4]

  • Before the column: Analyze your crude material to identify the product spot and impurities. Use this to select an appropriate eluent system that gives your product an Rf value of approximately 0.3-0.4.[1]

  • During the column: Collect fractions and spot them on a TLC plate to track which fractions contain your pure product.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with agents like potassium permanganate or iodine may also be necessary if the compounds are not UV-active.[6]

Q4: How stable are this compound derivatives? What are the proper storage conditions?

A4: These compounds are typically sensitive electrophiles. The chloromethyl group is activated by the pyrazole ring, making it susceptible to nucleophilic attack and hydrolysis. They should be handled in a dry environment and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0 to -20°C) to prevent degradation.

Data Summary Table

The following table provides recommended starting solvent systems for flash column chromatography. The ratio should be optimized using TLC for each specific derivative and batch.

Eluent System Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 → 7:3A good starting point for most derivatives. The gradient is increased to elute the product after non-polar impurities are washed off.
Dichloromethane (DCM) / Hexane1:1 → 100% DCMUseful for less polar derivatives and can offer different selectivity compared to ethyl acetate systems.
Dichloromethane (DCM) / Methanol99:1 → 95:5For more polar derivatives or to remove very polar impurities like the corresponding alcohol. Use with caution as methanol can sometimes react with activated chlorides.
Toluene / Ethyl Acetate95:5 → 80:20Offers different selectivity due to π-π interactions with the toluene. Can be effective for separating closely related aromatic isomers.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying approximately 1 gram of crude this compound.

1. Preparation of the Eluent and Column:

  • Based on TLC analysis, prepare an initial eluent solution (e.g., 9:1 Hexane:Ethyl Acetate). Prepare a second, more polar eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure solvents are chromatography grade.[7]

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).

  • Prepare a slurry of silica gel (e.g., 40-60 g) in the initial, non-polar eluent. If deactivation is needed, add 0.5% triethylamine to this slurry.

  • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed of silica. Do not let the column run dry.[8]

2. Sample Loading:

  • Wet Loading: Dissolve the crude material (~1 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL). Using a pipette, carefully apply the solution to the top of the silica bed.[8]

  • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM). Add 5-10 g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Apply gentle positive pressure (using a pump or bulb) to begin elution at a steady drip rate.

  • Collect fractions in an ordered rack of test tubes (e.g., 10-15 mL per fraction).

  • Monitor the elution process by spotting collected fractions onto TLC plates.

  • Once lower Rf impurities have eluted, gradually increase the eluent polarity by switching to the more polar solvent mixture to elute the desired product.[1]

4. Isolation:

  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

  • Place the final product under a high vacuum to remove any trace solvents.

Visualizations

PurificationWorkflow crude Crude Product tlc_dev TLC Solvent System Development crude->tlc_dev select_method Select Purification Method tlc_dev->select_method column_prep Prepare Column (Silica/Alumina) select_method->column_prep Chromatography load_sample Load Sample (Wet or Dry) column_prep->load_sample elute Elute & Collect Fractions load_sample->elute tlc_analysis Analyze Fractions by TLC elute->tlc_analysis tlc_analysis->elute Continue combine Combine Pure Fractions tlc_analysis->combine Fractions Pure evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: General experimental workflow for chromatographic purification.

TroubleshootingTree start Purification Issue? p1 Product Decomposing on Column? start->p1 p2 Impurity Co-eluting? start->p2 p3 No Product Eluting? start->p3 s1a Deactivate Silica with Et3N p1->s1a s1b Use Neutral Alumina p1->s1b s1c Run Column Faster p1->s1c s2a Change Solvent Selectivity (e.g., DCM/Toluene) p2->s2a s2b Use High-Performance Silica p2->s2b s3a Check TLC for Decomposition p3->s3a s3b Flush Column with Polar Solvent (e.g., MeOH) p3->s3b s3c Concentrate Fractions & Re-check TLC p3->s3c

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Chloromethylation of 1-Methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chloromethylation of 1-methyl-1H-pyrazole. Our goal is to help you optimize your reaction conditions, minimize side reactions, and achieve higher yields of your desired product, 1-methyl-4-chloromethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the chloromethylation of 1-methyl-1H-pyrazole?

A1: The most prevalent side reaction is the formation of a dimeric byproduct, methane-4,4'-diylbis(1-methyl-1H-pyrazole).[1] This occurs through a subsequent electrophilic substitution (Friedel-Crafts alkylation) where the initially formed 1-methyl-4-chloromethyl-1H-pyrazole reacts with another molecule of the starting material, 1-methyl-1H-pyrazole.[1]

Q2: What factors influence the formation of the bis(pyrazolyl)methane byproduct?

A2: Several factors can promote the formation of the unwanted dimer:

  • High concentration of the starting pyrazole: A higher concentration of 1-methyl-1H-pyrazole increases the likelihood of the chloromethylated product reacting with it.

  • Elevated reaction temperatures: Higher temperatures can accelerate the rate of the secondary alkylation reaction.

  • Strong Lewis acid catalysts: Certain catalysts can favor the formation of diarylmethane-type byproducts.

  • Prolonged reaction times: Allowing the reaction to proceed for too long can lead to an accumulation of the bis(pyrazolyl)methane.

Q3: Are there any other potential side reactions I should be aware of?

A3: Besides the formation of the bis(pyrazolyl)methane, other potential side reactions, although generally less common, may include:

  • Formation of hydroxymethyl pyrazole: The reaction proceeds through a hydroxymethyl intermediate.[1] Incomplete conversion to the chloride can leave residual 1-methyl-1H-pyrazol-4-yl)methanol.

  • Polychloromethylation: Although less likely on the pyrazole ring compared to some aromatic systems, the introduction of more than one chloromethyl group is a theoretical possibility, especially under forcing conditions.

  • Formation of bis(chloromethyl) ether: A known hazardous byproduct in many chloromethylation reactions, which is highly carcinogenic.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the chloromethylation of 1-methyl-1H-pyrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1-methyl-4-chloromethyl-1H-pyrazole - Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Inefficient mixing.- Competing side reactions.- Maintain the reaction temperature in the recommended range (e.g., 60-70°C).- Use a slight excess of the chloromethylating agent (paraformaldehyde).- Ensure vigorous stirring throughout the reaction.- See recommendations for minimizing bis(pyrazolyl)methane formation.
High percentage of bis(pyrazolyl)methane byproduct - High concentration of 1-methyl-1H-pyrazole.- Reaction temperature is too high.- Extended reaction time.- Use a higher dilution of the reaction mixture.- Carefully control the reaction temperature, avoiding overheating.- Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed.
Presence of a polar, non-chlorinated byproduct - Incomplete conversion of the hydroxymethyl intermediate.- Ensure a sufficient amount of hydrochloric acid is present to facilitate the conversion to the chloride.- Slightly increase the reaction time, while monitoring for the formation of the bis(pyrazolyl)methane byproduct.
Difficult purification of the desired product - Similar polarities of the product and the bis(pyrazolyl)methane byproduct.- Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components.- Recrystallization may be an option if a suitable solvent system can be identified.

Experimental Protocols

Optimized Protocol for Selective Chloromethylation of 1-Methyl-1H-pyrazole

This protocol is designed to favor the formation of 1-methyl-4-chloromethyl-1H-pyrazole while minimizing the formation of the bis(pyrazolyl)methane byproduct.

Materials:

  • 1-Methyl-1H-pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a well-ventilated fume hood, combine 1-methyl-1H-pyrazole and paraformaldehyde in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add concentrated hydrochloric acid to the mixture with vigorous stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Heat the reaction mixture to 60-70°C and maintain this temperature, with continuous stirring, for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure 1-methyl-4-chloromethyl-1H-pyrazole.

Data Presentation

Reactant/Product Molecular Weight ( g/mol ) Boiling Point (°C) Typical Yield Range (%)
1-Methyl-1H-pyrazole82.11127-128-
1-Methyl-4-chloromethyl-1H-pyrazole130.57-40-60 (optimized)
Methane-4,4'-diylbis(1-methyl-1H-pyrazole)204.26-10-30 (optimized)

Note: Yields are highly dependent on reaction conditions and optimization. In a non-optimized reaction for a similar substituted pyrazole, the yield of the desired chloromethylated product was as low as 10%, with the bis(pyrazole)methane byproduct forming in 33% yield.[1]

Visualizations

Reaction Pathway for the Chloromethylation of 1-Methyl-1H-pyrazole

Chloromethylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pyrazole 1-Methyl-1H-pyrazole hydroxymethyl Hydroxymethyl Intermediate pyrazole->hydroxymethyl + CH₂O, H⁺ reagents Paraformaldehyde, HCl chloromethyl 1-Methyl-4-chloromethyl-1H-pyrazole (Desired Product) hydroxymethyl->chloromethyl + HCl - H₂O bispyrazole Methane-4,4'-diylbis(1-methyl-1H-pyrazole) (Side Product) chloromethyl->bispyrazole + 1-Methyl-1H-pyrazole - HCl Experimental_Workflow start Start reaction_setup Combine 1-Methyl-1H-pyrazole, Paraformaldehyde, and HCl start->reaction_setup heating Heat to 60-70°C (2-4 hours) reaction_setup->heating monitoring Monitor by TLC/GC heating->monitoring workup Neutralization and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product Troubleshooting_Logic start Low Yield or High Impurity check_temp Was Temperature Controlled? start->check_temp check_time Was Reaction Time Optimized? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_conc Was Concentration Too High? check_time->check_conc Yes adjust_time Optimize Time check_time->adjust_time No adjust_conc Use Higher Dilution check_conc->adjust_conc Yes success Improved Result check_conc->success No adjust_temp->success adjust_time->success adjust_conc->success

References

Technical Support Center: Optimizing Nucleophilic Substitution on Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during nucleophilic substitution reactions on pyrazole rings, including both classical Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation.

Issue 1: Low or No Product Yield in N-Arylation Reactions

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst (Buchwald-Hartwig & Ullmann) 1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst to ensure the active Pd(0) species is generated.[1][2] 2. Check Catalyst Loading: Increase catalyst loading in increments (e.g., from 5 mol% to 10 mol%) for challenging substrates.[3] 3. Verify Copper Source (Ullmann): Ensure the copper catalyst (e.g., CuI, Cu₂O) is of high purity and handled under appropriate conditions to prevent oxidation.[4][5]Improved reaction conversion and product yield.
Inappropriate Ligand Selection (Buchwald-Hartwig) 1. Sterically Hindered Ligands: For C4-amination, use bulky, electron-rich phosphine ligands like tBuBrettPhos, which are effective for five-membered heterocyclic halides.[1][6] 2. Bidentate Ligands: For primary amines, consider bidentate phosphine ligands such as BINAP or DDPF.[7] 3. Ligand Screening: Perform a screen of different ligand families (e.g., Buchwald's biarylphosphine ligands) to identify the optimal one for your specific substrate combination.[8]Enhanced reaction rates and yields by facilitating key steps in the catalytic cycle.
Incorrect Base 1. Strong vs. Weak Base: For Buchwald-Hartwig, strong bases like NaOtBu are common, but weaker bases (K₂CO₃, Cs₂CO₃) may be necessary for base-sensitive functional groups.[2] 2. Base Solubility: Choose a base that is soluble in the reaction solvent to ensure its effectiveness. Cs₂CO₃ often has good solubility.[2] 3. Ullmann Reaction Base: For Ullmann reactions, bases like K₂CO₃, Cs₂CO₃, or NaOH are typically employed.[9][10]Improved reaction efficiency and prevention of substrate decomposition.
Poor Leaving Group 1. Halogen Reactivity: The general reactivity order for aryl halides in Buchwald-Hartwig is Ar-I > Ar-Br > Ar-Cl.[2] Consider using a more reactive halide if yields are low. 2. Activation for SNAr: For SNAr, the pyrazole ring often requires activation by an electron-withdrawing group (e.g., -NO₂, -CHO) to facilitate the displacement of a leaving group like a halogen.[11]Increased rate of oxidative addition (for cross-coupling) or nucleophilic attack (for SNAr).
Unfavorable Solvent 1. Aprotic Polar Solvents: Solvents like DMF, DMSO, toluene, or dioxane are commonly used for both cross-coupling and SNAr reactions.[3][9][12] 2. Solvent Screening: If the reaction is sluggish, a solvent screen may be necessary. For Ullmann reactions, ethylene glycol has been shown to act as both a solvent and a ligand.[10]Improved solubility of reagents and stabilization of intermediates, leading to better yields.
High Reaction Temperature Leading to Decomposition 1. Microwave Irradiation: To reduce reaction times and potentially lower the overall thermal burden, microwave-assisted synthesis can be an effective strategy.[13] 2. Lower Temperature with More Active Catalyst: Modern, highly active catalyst systems may allow for reactions to proceed at lower temperatures (e.g., 40-80 °C).[1][2]Minimized side product formation and improved product purity.

Issue 2: Side Reactions and Impurity Formation

Potential Cause Troubleshooting Step Expected Outcome
β-Hydride Elimination (Buchwald-Hartwig) This is common with primary amines bearing a β-hydrogen.[3] 1. Use a suitable ligand: Certain ligands can minimize this side reaction. 2. Modify the amine: If possible, use an amine that lacks a β-hydrogen.Increased yield of the desired aminated product.
Homocoupling of Aryl Halide 1. Optimize Reaction Conditions: Adjust the catalyst, ligand, and base to favor the desired cross-coupling pathway.Reduced formation of biaryl impurities.
Reaction at Multiple Positions on Pyrazole For SNAr reactions with ambident nucleophiles, the reaction site can be influenced by the base and solvent.[14] 1. Base Selection: A non-nucleophilic, sterically hindered base can improve selectivity. 2. Protecting Groups: Use protecting groups on other reactive sites of the pyrazole or nucleophile.Improved regioselectivity and a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Buchwald-Hartwig and Ullmann conditions for N-arylation of pyrazoles?

A: The primary differences lie in the catalyst and typical reaction conditions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its broad substrate scope and the use of specialized phosphine ligands.[7] It has evolved to include highly active catalyst systems that can operate under milder conditions.[1] The Ullmann condensation is a copper-catalyzed reaction.[15] While traditional Ullmann conditions were often harsh, modern protocols have been developed with ligands that allow for milder reaction temperatures.[5][9]

Q2: How do I choose the right ligand for a Buchwald-Hartwig amination of a 4-halopyrazole?

A: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. For challenging substrates like 4-halopyrazoles, sterically hindered and electron-rich biaryl monophosphine ligands, such as tBuBrettPhos, have shown high efficacy.[1][6] If you are using primary amines, bidentate ligands like DDPF might be a good starting point.[7] It is often beneficial to screen a small number of ligands from different generations of Buchwald's catalysts to find the optimal one for your specific substrates.[8]

Q3: My SNAr reaction on a chloropyrazole is not working. What can I do?

A: The pyrazole ring is electron-rich and generally unreactive towards nucleophiles in SNAr reactions.[11][16] To facilitate the reaction, the pyrazole ring typically needs to be activated by a strong electron-withdrawing group (such as a nitro or formyl group) positioned to stabilize the negative charge in the Meisenheimer intermediate.[11] If your substrate lacks such a group, consider a transition-metal-catalyzed cross-coupling reaction instead.

Q4: Can I run these reactions at room temperature?

A: While many protocols for nucleophilic substitution on pyrazoles require elevated temperatures (80-120 °C), recent advancements in catalyst development, particularly for the Buchwald-Hartwig reaction, have made room temperature couplings possible for certain substrates.[2] Achieving this often requires the use of highly active pre-catalysts and careful optimization of the base and solvent system.

Q5: What is the role of the base in these reactions?

A: In Buchwald-Hartwig and Ullmann reactions, the base is crucial for several reasons. It deprotonates the pyrazole (or amine nucleophile), making it more nucleophilic.[7] It also participates in the catalytic cycle by regenerating the active catalyst. The choice of a strong base like NaOtBu or a weaker inorganic base like K₂CO₃ can significantly impact the reaction outcome and is often substrate-dependent.[2]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole [1]

This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines.

  • Reagents:

    • 1-benzyl-4-bromo-1H-pyrazole

    • Amine (1.2 equivalents)

    • tBuBrettPhos-based Pre-catalyst (2 mol%)

    • NaOtBu (1.4 equivalents)

    • Toluene (as solvent)

  • Procedure:

    • In a glovebox, add the 1-benzyl-4-bromo-1H-pyrazole, the tBuBrettPhos pre-catalyst, and NaOtBu to a reaction vessel.

    • Add toluene, followed by the amine.

    • Seal the vessel and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate [15]

This protocol describes a copper-catalyzed N-arylation of pyrazole.

  • Reagents:

    • 1H-Pyrazole (1.2 equivalents)

    • Ethyl 4-iodobenzoate

    • CuI (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • K₂CO₃ (2 equivalents)

    • DMF (as solvent)

  • Procedure:

    • To a reaction flask, add CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add ethyl 4-iodobenzoate and 1H-pyrazole.

    • Add DMF and heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Prepare Reagents: - Aryl Halide - Pyrazole/Amine - Pd Pre-catalyst - Ligand - Base - Solvent mix Combine Reagents in Reaction Vessel prep->mix Inert Atmosphere heat Heat to 80-110 °C mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting_Logic start Low/No Yield? catalyst Check Catalyst System (Activity, Loading) start->catalyst Yes ligand Optimize Ligand (Sterics, Electronics) catalyst->ligand No Improvement success Yield Improved catalyst->success Improvement base Screen Bases (Strength, Solubility) ligand->base No Improvement ligand->success Improvement conditions Adjust Conditions (Temp, Solvent) base->conditions No Improvement base->success Improvement conditions->success Improvement failure Still Low Yield Consider Alternative Strategy conditions->failure No Improvement

Caption: Troubleshooting logic for low-yield nucleophilic substitution reactions.

References

Technical Support Center: Stability of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(chloromethyl)-1-methyl-1H-pyrazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main stability concern is the hydrolysis of the chloromethyl group. The pyrazole ring itself is generally stable to acid, but the C-Cl bond in the chloromethyl substituent is susceptible to nucleophilic attack by water, especially under acidic conditions which can catalyze the reaction. This can lead to the formation of 5-(hydroxymethyl)-1-methyl-1H-pyrazole and hydrochloric acid.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation product is expected to be 5-(hydroxymethyl)-1-methyl-1H-pyrazole. Depending on the specific acidic conditions (e.g., type of acid, concentration, temperature) and the presence of other nucleophiles, other minor degradation products could potentially form.

Q3: My compound appears to be degrading rapidly during my experiment. What steps can I take to minimize degradation?

A3: To minimize degradation, consider the following:

  • Temperature: Perform your reaction at the lowest possible temperature that still allows for the desired transformation.

  • Acid Concentration: Use the lowest effective concentration of the acid.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material or product.

  • Solvent: If possible, use a less protic or aprotic solvent to reduce the availability of water for hydrolysis.

Q4: How can I monitor the degradation of this compound in my reaction mixture?

A4: The most common and effective methods for monitoring the degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods can separate the parent compound from its degradation products and allow for their quantification over time. Thin-Layer Chromatography (TLC) can also be a quick and simple way to qualitatively monitor the progress of the degradation.

Troubleshooting Guides

Issue 1: Complete or near-complete degradation of the starting material is observed.
Possible Cause Troubleshooting Step
Harsh acidic conditions (high concentration or temperature) Reduce the acid concentration and/or lower the reaction temperature.
Extended reaction time Monitor the reaction at shorter time intervals to determine the optimal reaction time.
High water content in the reaction mixture Use anhydrous solvents and reagents if the reaction chemistry permits.
Issue 2: Multiple unexpected peaks are observed in the chromatogram.
Possible Cause Troubleshooting Step
Secondary degradation of the primary product Optimize reaction conditions (temperature, time, acid concentration) to favor the formation of the desired product and minimize its subsequent degradation.
Reaction with other nucleophiles in the mixture Identify and remove or protect other potential nucleophiles in the reaction mixture.
Impure starting material Analyze the purity of the starting this compound before starting the reaction.

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at Different Temperatures

Time (hours)% Remaining (25 °C)% Remaining (40 °C)% Remaining (60 °C)
0100100100
1
2
4
8
24

Table 2: Formation of 5-(hydroxymethyl)-1-methyl-1H-pyrazole in 0.1 M HCl at 40 °C

Time (hours)Area % of this compoundArea % of 5-(hydroxymethyl)-1-methyl-1H-pyrazole
01000
1
2
4
8
24

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.[3][4][5]

Objective: To determine the degradation pathway and kinetics of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable C18 column and UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.

    • Prepare a control sample by adding an equal volume of water instead of acid.

    • Incubate the vials at a controlled temperature (e.g., 40 °C or 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an appropriate amount of NaOH solution.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Calculate the percentage of the remaining parent compound at each time point.

    • Use LC-MS to identify the structure of the major degradation products.

Visualizations

Signaling Pathway of Potential Acid-Catalyzed Hydrolysis

G A This compound B Protonation of Pyrazole Nitrogen A->B Acidic Conditions C Carbocation Intermediate Formation (SN1-like) B->C Rate-determining step D Nucleophilic Attack by Water C->D Cl_minus Cl- C->Cl_minus E Deprotonation D->E F 5-(hydroxymethyl)-1-methyl-1H-pyrazole E->F H H+ E->H H2O H2O H2O->D

Caption: Potential SN1-like hydrolysis pathway of this compound.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Add Acid (e.g., 0.1 M HCl) A->B C Incubate at Controlled Temperature (e.g., 40°C) B->C D Withdraw Aliquots at Time Points C->D E Neutralize Sample D->E F Dilute for Analysis E->F G Analyze by HPLC / LC-MS F->G H Quantify Parent and Degradants G->H I Identify Degradation Products G->I G Start Unexpected Degradation Observed Q1 Are Reaction Conditions Too Harsh? Start->Q1 A1_Yes Reduce Temperature and/or Acid Concentration Q1->A1_Yes Yes Q2 Is the Reaction Time Too Long? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Optimize Reaction Time by Closer Monitoring Q2->A2_Yes Yes Q3 Is the Starting Material Pure? Q2->Q3 No A2_Yes->End A3_Yes Check for Other Nucleophiles in the Reaction Mixture Q3->A3_Yes Yes A3_No Purify Starting Material Q3->A3_No No A3_Yes->End A3_No->End

References

Technical Support Center: Preventing Decomposition of Chloromethyl Pyrazoles During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with chloromethyl pyrazoles and prevent their decomposition during experimental workup.

Frequently Asked questions (FAQs)

Q1: My chloromethyl pyrazole seems to be degrading during aqueous workup. What is the likely cause?

A1: The chloromethyl group is susceptible to hydrolysis, particularly under basic or neutral conditions, which can lead to the formation of the corresponding hydroxymethyl pyrazole or other degradation products. The rate of hydrolysis is often accelerated by increased temperatures. While specific kinetic data for every chloromethyl pyrazole is not available, analogous compounds like the pesticide chlorpyrifos exhibit significantly faster hydrolysis under alkaline conditions.[1]

Q2: I'm observing a new spot on my TLC after column chromatography on silica gel. Is my compound decomposing?

A2: It is highly probable. Silica gel is slightly acidic and can promote the degradation of sensitive compounds, including chloromethyl pyrazoles.[2] The acidic surface of the silica can catalyze hydrolysis of the chloromethyl group or other acid-sensitive functionalities on your molecule.

Q3: Can the organic solvent I use for extraction affect the stability of my chloromethyl pyrazole?

Q4: I need to remove the solvent after extraction. Could this be causing decomposition?

A4: Yes, concentrating the solution can be a critical step where decomposition occurs. Heating the solution to accelerate solvent removal can promote thermal degradation. It is recommended to use a rotary evaporator at the lowest possible temperature and pressure to minimize thermal stress on the compound.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during the workup of chloromethyl pyrazoles.

Issue 1: Decomposition During Aqueous Workup

Symptoms:

  • Appearance of more polar spots on TLC after aqueous extraction or washing.

  • Lower than expected yield of the desired chloromethyl pyrazole.

  • Presence of the corresponding hydroxymethyl pyrazole in NMR or LC-MS analysis of the crude product.

Troubleshooting Workflow:

Decomposition_Aqueous_Workup start Decomposition observed during aqueous workup check_ph Check pH of aqueous phase start->check_ph is_basic_neutral Is it basic or neutral? check_ph->is_basic_neutral use_acidic_wash Use mildly acidic water (e.g., dilute HCl, pH 3-4) for washing is_basic_neutral->use_acidic_wash Yes minimize_contact Minimize contact time with aqueous phase is_basic_neutral->minimize_contact No use_acidic_wash->minimize_contact low_temp Perform workup at low temperature (0-5 °C) minimize_contact->low_temp brine_wash Use brine to reduce aqueous layer volume low_temp->brine_wash end Stable Product brine_wash->end

Figure 1. Troubleshooting decomposition during aqueous workup.

Detailed Methodologies:

  • Acidic Wash: To suppress hydrolysis, wash the organic layer with chilled, dilute aqueous acid (e.g., 0.1 M HCl) to maintain a pH of 3-4.

  • Minimize Contact Time: Perform extractions and washes quickly to reduce the time the chloromethyl pyrazole is in contact with the aqueous phase.

  • Low Temperature: Conduct the entire workup procedure in an ice bath to minimize thermal degradation.

  • Brine Wash: After aqueous washes, a final wash with saturated sodium chloride solution (brine) helps to remove dissolved water from the organic layer and can reduce the extent of hydrolysis.

Issue 2: Decomposition During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Appearance of a new, often more polar, spot on the TLC plate after spotting the crude mixture and letting it sit for some time.

  • Low recovery of the desired product from the column.

  • Fractions containing both the product and a new impurity.

Troubleshooting Workflow:

Decomposition_Chromatography start Decomposition observed during chromatography check_stationary_phase Assess stationary phase start->check_stationary_phase is_silica Using silica gel? check_stationary_phase->is_silica use_neutral_alumina Switch to neutral alumina is_silica->use_neutral_alumina Yes deactivate_silica Deactivate silica gel with a base (e.g., triethylamine) is_silica->deactivate_silica Yes use_less_polar_eluent Use a less polar eluent system is_silica->use_less_polar_eluent No use_neutral_alumina->use_less_polar_eluent deactivate_silica->use_less_polar_eluent end Pure, Stable Product use_less_polar_eluent->end

Figure 2. Troubleshooting decomposition during chromatography.

Detailed Methodologies:

  • Alternative Stationary Phases:

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. For compounds sensitive to acid, neutral or basic alumina can be a good alternative to silica gel.[2][3][4]

    • Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (0.1-1%).

  • Eluent System:

    • Polarity: Use the least polar solvent system that provides adequate separation. This minimizes the interaction of the compound with the stationary phase.

    • Additives: If using silica gel, adding a small amount of a non-polar organic base like triethylamine to the eluent can help to suppress degradation.

Summary of Key Stability Considerations

Workup Step Potential Cause of Decomposition Recommended Action
Aqueous Extraction/Washing Hydrolysis of the chloromethyl group (especially at neutral to basic pH)- Maintain acidic pH (3-4) of the aqueous phase.- Work at low temperatures (0-5 °C).- Minimize contact time.- Use brine to reduce the amount of dissolved water.
Solvent Removal Thermal degradation- Use a rotary evaporator at low temperature and pressure.- Avoid prolonged heating.
Column Chromatography Acid-catalyzed degradation on silica gel- Use neutral or basic alumina as the stationary phase.- Deactivate silica gel with a base (e.g., triethylamine).- Use the least polar eluent system possible.
Storage of Crude/Pure Product General instability- Store in a cool, dark, and dry place.- Consider storage under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General Workup Procedure for a Chloromethyl Pyrazole Synthesis

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with chilled, dilute hydrochloric acid (0.1 M). Check the pH of the aqueous layer to ensure it is between 3 and 4.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by column chromatography on neutral alumina or deactivated silica gel.

Protocol 2: Deactivation of Silica Gel for Column Chromatography

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexane and ethyl acetate).

  • Add Base: Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack Column: Pack the column with the deactivated silica gel slurry as you would normally.

  • Run Chromatography: Elute the column with the same eluent containing 0.5% triethylamine.

By carefully considering the potential for decomposition at each stage of the workup and implementing these preventative measures, researchers can significantly improve the yield and purity of their target chloromethyl pyrazoles.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during pyrazole functionalization. Below are troubleshooting guides and frequently asked questions to help diagnose and resolve low conversion rates in your experiments.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of a pyrazole is showing low to no yield. What are the common causes?

Low yields in C-H functionalization of pyrazoles can stem from several factors, primarily related to the reactivity of the pyrazole ring and the reaction conditions.

  • Deactivated Pyrazole Ring: The presence of strong electron-withdrawing groups on the pyrazole ring can significantly reduce its nucleophilicity, making it less reactive towards electrophilic substitution. In such cases, more forcing reaction conditions, such as higher temperatures or the use of stronger acids, may be necessary to drive the reaction forward.[1]

  • Steric Hindrance: Bulky substituents at positions adjacent to the target C-H bond (e.g., C3 and C5 positions when targeting C4) can physically block the approach of the catalyst and other reagents.[1] It might be beneficial to reconsider the synthetic strategy to introduce the desired functionality before installing sterically demanding groups.[1]

  • Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can coordinate with the transition metal catalyst (e.g., palladium), leading to the formation of inactive or less active catalyst species.[2][3] This is a common issue with nitrogen-containing heterocycles.[2]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and the choice of base are critical and often require careful optimization.[4][5] Monitoring the reaction by TLC or LC-MS can help in determining the optimal reaction time.[4]

Q2: I am attempting an N-arylation of my pyrazole, but the conversion is poor. What should I investigate?

Low conversion in N-arylation reactions of pyrazoles, such as the Buchwald-Hartwig or Ullmann condensation, is a frequent challenge. Key areas to troubleshoot include:

  • Catalyst System: The choice of catalyst, ligand, and base is crucial. For copper-catalyzed N-arylations, CuI with a diamine ligand is often effective.[6][7] For palladium-catalyzed reactions, the ligand choice can significantly impact catalyst activity and stability.

  • Catalyst Deactivation: Similar to C-H functionalization, the pyrazole nitrogen atoms can coordinate to the palladium or copper center, leading to catalyst deactivation.[2] High reaction temperatures can also cause the catalyst to decompose, sometimes evidenced by the formation of palladium black.[2]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl. If you are using a less reactive aryl chloride, you may need to switch to a more active catalyst system or use higher temperatures.

  • Solvent and Base: The choice of solvent and base can influence the solubility of the reactants and the overall reaction rate. Common solvents include toluene, DMF, and dioxane, while bases like K₂CO₃, Cs₂CO₃, or organic bases are frequently used.[6]

Q3: My reaction is producing a mixture of isomers, leading to a low yield of the desired product. How can I improve regioselectivity?

The pyrazole ring has multiple positions that can be functionalized (N1, C3, C4, C5), and poor regioselectivity is a common problem.

  • Protecting Groups: To achieve selective functionalization, protecting groups are often essential. For instance, to favor C-arylation over N-arylation, the pyrazole's NH group can be protected.[8] The SEM (2-(trimethylsilyl)ethoxymethyl) group is one example that can direct C-arylation and can be strategically repositioned to enable functionalization at different positions.[8]

  • Directing Groups: The inherent electronic properties of the pyrazole ring can be exploited. The C5-H bond is often the most acidic and prone to deprotonation-metalation, while the C4 position is the most nucleophilic and susceptible to electrophilic aromatic substitution.[9] The N2 lone pair can also act as a directing group in certain C-H activation reactions.[9]

  • Blocking Groups: To enhance selectivity for a specific position, a blocking group can be introduced at a more reactive site. For example, to improve C4 selectivity, a blocking group can be placed at the C5 position.[1]

Troubleshooting Guide for Low Conversion Rates

If you are experiencing low conversion rates, systematically evaluate the following aspects of your reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_details Key Troubleshooting Steps Start Low Conversion Rate Observed Check_Purity 1. Verify Starting Material Purity & Stability Start->Check_Purity Optimize_Conditions 2. Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Purity_Details Impurities can lead to side reactions. Hydrazine derivatives can degrade over time. Check_Purity->Purity_Details Evaluate_Catalyst 3. Evaluate Catalyst System Optimize_Conditions->Evaluate_Catalyst If no improvement Conditions_Details Adjust Temperature, Solvent, Base, and Time. Monitor reaction progress (TLC, LC-MS). Optimize_Conditions->Conditions_Details Consider_Substrate 4. Assess Substrate Reactivity Evaluate_Catalyst->Consider_Substrate If catalyst is not the issue Catalyst_Details Screen different catalysts and ligands. Consider catalyst deactivation (e.g., formation of palladium black). Evaluate_Catalyst->Catalyst_Details End Improved Conversion Consider_Substrate->End Modify substrate or strategy Substrate_Details Consider steric hindrance and electronic effects. Use protecting groups to enhance selectivity. Consider_Substrate->Substrate_Details

Caption: A flowchart for troubleshooting low conversion rates in pyrazole functionalization.

Data on Reaction Conditions and Yields

The following tables summarize reaction conditions and corresponding yields for common pyrazole functionalization reactions, providing a baseline for comparison and optimization.

Table 1: C4-Arylation of 1,3,5-trimethylpyrazole with Aryl Bromides [1]

Aryl BromideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂KOAcDMA1502478
4-BromoanisolePd(OAc)₂KOAcDMA1502472
1-Bromo-4-fluorobenzenePd(OAc)₂KOAcDMA1502465

Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Iodobenzene [10]

CatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
CuO/AB (5 mol%)KOtBuToluene1801896

Key Experimental Protocols

Below are detailed experimental protocols for key pyrazole functionalization reactions.

Protocol 1: General Procedure for C4-Arylation of a Trisubstituted Pyrazole[1]
  • In a sealed tube, combine the 1,3,5-trisubstituted pyrazole (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole[10]
  • In a 25 mL stainless steel reactor, add the copper catalyst (e.g., CuO hollow nanospheres on acetylene black, 5.0 mol%), iodobenzene (1.5 mmol), pyrazole (2.25 mmol), and KOtBu (3.0 mmol).

  • Add toluene (7.0 mL) as the solvent.

  • Stir the mixture for 18 hours at 180 °C.

  • After the reaction, separate the catalyst from the solution by centrifugation.

  • Analyze the resulting solution by NMR to determine conversion.

Reaction Pathways and Mechanisms

Understanding the underlying mechanisms can aid in troubleshooting.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation of pyrazoles.

References

Technical Support Center: Synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Question Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Why is the yield of my this compound unexpectedly low or non-existent?Inappropriate Solvent Choice: The chloromethylation step, often proceeding through an SN2-like mechanism, is highly sensitive to the solvent. Protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile, reducing its reactivity.[1][2] Reaction Temperature Too Low: Insufficient thermal energy may lead to a slow or stalled reaction. Degradation of Reagents: The chloromethylating agent (e.g., formaldehyde and HCl, or chloromethyl methyl ether) may have degraded.Solvent Optimization: Employ polar aprotic solvents such as Dichloromethane (DCM), Chloroform, or Acetonitrile (ACN) to enhance the reaction rate.[1] Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. Use Fresh Reagents: Ensure the quality and purity of your starting materials and reagents.
Formation of Side Products My NMR and/or Mass Spec data indicates the presence of significant impurities. What are they and how can I avoid them?Dimerization/Polymerization: In the presence of strong acids, the pyrazole ring can be susceptible to side reactions, including the formation of methane-4,4'-diylbis(1-methyl-1H-pyrazole).[3] Over-alkylation: If the reaction conditions are too harsh, di-substitution on the pyrazole ring might occur. Hydrolysis of Product: Presence of water in the reaction mixture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group.Control of Stoichiometry and Temperature: Use a moderate excess of the chloromethylating agent and maintain a controlled temperature to minimize side reactions. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.[4]
Product is an Oil Instead of a Solid The literature suggests my product should be a solid, but I've obtained an oil. Why is this and how can I purify it?Residual Solvent: The most common cause is the presence of residual solvent from the reaction or work-up. Presence of Impurities: Impurities can depress the melting point of the final compound.High-Vacuum Evaporation: Use a rotary evaporator followed by a high-vacuum pump to thoroughly remove all volatile solvents. Gentle heating can be applied if the compound is thermally stable. Purification: If residual solvent is not the issue, purify the oil via column chromatography.[4] Salt Formation and Crystallization: Convert the pyrazole to a salt (e.g., hydrochloride salt) which is often a crystalline solid. The salt can be purified by recrystallization and then neutralized to obtain the pure product.
Reaction Mixture is Darkly Colored My reaction has turned dark brown or black. Is this normal and will it affect my product?Side Reactions: Side reactions involving the hydrazine starting material or decomposition of reagents can produce colored impurities.[4]Charcoal Treatment: After the reaction is complete, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and stir. Filter the mixture through celite to remove the charcoal before proceeding with purification. Recrystallization: This technique can often remove colored impurities, as they may remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for the synthesis of this compound?

A1: The synthesis, particularly the chloromethylation step, generally proceeds via an SN2 mechanism. Therefore, polar aprotic solvents are typically the most effective.[1] These solvents can dissolve the reactants and stabilize the transition state without strongly solvating the nucleophile, thus increasing the reaction rate.[2] Examples of suitable solvents include Dichloromethane (DCM), Chloroform, and Acetonitrile (ACN).

Q2: Can I use a protic solvent for this synthesis?

A2: While not ideal, protic solvents like ethanol or methanol can sometimes be used. However, they are known to slow down SN2 reactions by forming hydrogen bonds with the nucleophile, which creates a "solvent cage" that hinders its reactivity.[1][2] If a protic solvent must be used, you may need to employ higher temperatures and longer reaction times, and the yield may be compromised.

Q3: How does solvent choice affect the purification process?

A3: The solvent used in the reaction will influence the initial work-up and subsequent purification steps. For instance, if a water-miscible solvent like acetonitrile is used, it will need to be removed under reduced pressure before an aqueous work-up. The polarity of the reaction solvent can also give an indication of the types of byproducts that may have formed, which can help in selecting the appropriate solvent system for column chromatography.[4]

Q4: Are there any solvent-free methods for this type of synthesis?

A4: Microwave-assisted, solvent-free synthesis has been shown to be effective for the preparation of some pyrazole derivatives, often leading to shorter reaction times and improved yields.[5] While a specific protocol for this compound may not be widely published, it is a viable avenue for exploration, especially for environmentally friendly synthesis.

Data Presentation

The following table provides an illustrative summary of how solvent choice can impact the yield and reaction time for a typical SN2 reaction, which is relevant to the chloromethylation step in the synthesis of this compound. Please note that these are expected trends and actual results may vary.

Solvent Solvent Type Expected Relative Reaction Rate Expected Yield Potential Issues
Dichloromethane (DCM)Polar AproticHighGood to ExcellentVolatility, potential for side reactions at high temperatures.
Acetonitrile (ACN)Polar AproticHighGood to ExcellentCan be difficult to remove completely.
ChloroformPolar AproticModerate to HighGoodToxicity concerns.
EthanolPolar ProticLowFair to GoodSlower reaction times, may require heating.[1]
MethanolPolar ProticLowFair to GoodSlower reaction times, may require heating.[1]
WaterPolar ProticVery LowPoorRisk of hydrolysis of the chloromethyl group.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via chloromethylation of 1-methylpyrazole.

Materials:

  • 1-methylpyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or another suitable polar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpyrazole in the chosen polar aprotic solvent (e.g., Dichloromethane).

  • Add paraformaldehyde to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for the synthesis of this compound.

Solvent_Selection_Workflow start Start: Synthesis of this compound reaction_type Identify Reaction Type (e.g., SN2 for Chloromethylation) start->reaction_type solvent_class Select Solvent Class reaction_type->solvent_class polar_aprotic Polar Aprotic (e.g., DCM, ACN) solvent_class->polar_aprotic Preferred polar_protic Polar Protic (e.g., Ethanol, Methanol) solvent_class->polar_protic Less Preferred non_polar Non-Polar (e.g., Hexane) solvent_class->non_polar Not Recommended initial_screening Perform Initial Small-Scale Screening Reactions polar_aprotic->initial_screening polar_protic->initial_screening non_polar->initial_screening tlc_monitoring Monitor by TLC for Product Formation and Side Products initial_screening->tlc_monitoring analysis Analyze Yield and Purity (NMR, GC-MS) tlc_monitoring->analysis optimization Optimize Reaction Conditions (Temperature, Concentration) analysis->optimization final_protocol Finalize Synthetic Protocol optimization->final_protocol

Caption: Workflow for solvent selection in the synthesis of this compound.

Relationship between Solvent Properties and Reaction Outcome

This diagram illustrates the logical relationships between solvent properties and their effect on the synthesis reaction.

Solvent_Effects cluster_solvent_properties Solvent Properties cluster_reaction_parameters Reaction Parameters Polarity Polarity Reaction_Rate Reaction Rate Polarity->Reaction_Rate Influences Protic_Nature Protic/Aprotic Nature Protic_Nature->Reaction_Rate Strongly Influences (SN2) Side_Reactions Side Reactions Protic_Nature->Side_Reactions Can Promote (e.g., Hydrolysis) Yield Product Yield Reaction_Rate->Yield Directly Affects Side_Reactions->Yield Reduces

References

Technical Support Center: Managing Impurities in Pyrazole Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole analogues, with a focus on impurity management.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in pyrazole synthesis?

A1: The most frequently encountered impurities in pyrazole synthesis, particularly in methods like the Knorr synthesis, include:

  • Regioisomers: These are the most prevalent impurity when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The hydrazine's substituted nitrogen can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two isomeric pyrazole products that can be difficult to separate.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the reaction can result in the presence of pyrazoline intermediates as byproducts.[1]

  • Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl precursor and hydrazine can remain in the crude product.[2]

  • Hydrazine-Related Side Products: Side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red reaction mixtures.[1]

  • Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound may occur.[1]

Q2: My pyrazole synthesis has a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields can be attributed to several factors, including incomplete reactions or the formation of side products.[3] A systematic approach to troubleshooting can help pinpoint the issue. Key areas to investigate are the stability of the hydrazine reagent, suboptimal reaction conditions, and the possibility of competing side reactions.[4] For instance, using an excess of hydrazine (approximately 2 equivalents) may enhance yields when the dicarbonyl is the limiting reagent.[4]

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting cluster_incomplete cluster_complete start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete incomplete->complete No optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes check_impurities Analyze for Impurities (NMR, MS) complete->check_impurities increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature/Use Microwave optimize_conditions->increase_temp catalyst Adjust Catalyst (Type/Amount) optimize_conditions->catalyst increase_time->check_completion increase_temp->check_completion catalyst->check_completion impurities_present Significant Impurities Present? check_impurities->impurities_present purify Optimize Purification Protocol impurities_present->purify Yes revisit_reagents Re-evaluate Reagent Purity/Stoichiometry impurities_present->revisit_reagents No end Improved Yield purify->end revisit_reagents->start

A troubleshooting workflow for addressing low reaction yields.

Q3: How do I identify the specific impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for impurity identification.[1]

  • Thin-Layer Chromatography (TLC): A quick method to determine the number of components in your mixture. The presence of multiple spots indicates impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Duplicate sets of peaks in the NMR spectrum often suggest the presence of regioisomers.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide molecular weight information, which is vital for identifying the specific structures of byproducts.[1]

Q4: What are the regulatory guidelines for impurities in pharmaceutical development?

A4: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (APIs) and drug products. The key documents are ICH Q3A and Q3B. These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Data sourced from ICH Q3A/B guidelines.

A decision tree is often used to determine the necessary actions when an impurity is detected.

Decision Tree for Impurity Identification and Qualification

impurity_decision_tree start Impurity Detected in a New Batch level_gt_id Is level > Identification Threshold? start->level_gt_id structure_known Is structure known? level_gt_id->structure_known Yes no_action No Action Required level_gt_id->no_action No identify Identify Structure (e.g., Spectroscopic Analysis) structure_known->identify No level_gt_qual Is level > Qualification Threshold? structure_known->level_gt_qual Yes identify->level_gt_qual qualified Is impurity qualified? level_gt_qual->qualified Yes accept Acceptable Impurity Level level_gt_qual->accept No qualify Establish Safety: - Literature Review - Toxicological Studies qualified->qualify No qualified->accept Yes reduce_level Reduce Impurity Level to Below Threshold qualify->reduce_level Safety not established qualify->accept Safety established reduce_level->accept

A decision tree for the identification and qualification of impurities.

Troubleshooting Guides & Experimental Protocols

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra exhibit duplicate sets of peaks for the desired product.[1]

  • Multiple spots are visible on TLC, even after initial purification attempts.[1]

  • The melting point range of the isolated product is broad.

Troubleshooting Strategies:

  • Reaction Condition Optimization:

    • Solvent: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from protic (e.g., ethanol) to aprotic (e.g., toluene, DMF).

    • Temperature: Varying the reaction temperature can favor the formation of one regioisomer over the other.

    • Catalyst: The use of specific acid or base catalysts can direct the initial nucleophilic attack.

  • Purification:

    • Column Chromatography: This is the most effective method for separating regioisomers. Careful optimization of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often successful.[5]

    • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, this technique can be employed to enrich one isomer through multiple recrystallization steps.[6]

Issue 2: Presence of Colored Impurities

Symptoms:

  • The crude product or reaction mixture has a persistent yellow, orange, or red color.

  • A colored streak or spot is observed on the TLC plate.

Troubleshooting Strategies:

  • Reagent Quality: Ensure the purity of the hydrazine starting material. Old or improperly stored hydrazine can contain colored oxidation products.

  • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored byproducts.

  • Purification:

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for purifying pyrazole analogues using silica gel column chromatography.[5]

  • TLC Analysis:

    • Dissolve a small sample of the crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that provides good separation and a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[5]

  • Column Packing:

    • Choose a glass column of appropriate size (a general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight).[5]

    • Create a slurry of silica gel in the non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • A gradient elution, where the polarity of the eluent is gradually increased, can be used to separate compounds with different polarities.[5]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[5]

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole analogue.[5]

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

This method is effective when a single ideal solvent for recrystallization cannot be found.[6]

  • Solvent Selection: Identify a "good" solvent in which your pyrazole analogue is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common pair is ethanol ("good") and water ("poor").[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[6]

Protocol 3: HPLC Method for Purity Analysis of Pyrazole Analogues

This protocol describes a general reverse-phase HPLC method for assessing the purity of pyrazole derivatives, based on a method for 3-methylpyrazole.[2]

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., start with 95% A, ramp to 100% B)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis or PDA (e.g., 210 nm or 254 nm)
Injection Volume 5-10 µL

Sample Preparation

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

Analysis

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

This technical support center provides a foundational guide for managing impurities in pyrazole synthesis. For specific challenges, further optimization of these protocols may be necessary.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(chloromethyl)-1-methyl-1H-pyrazole and 3-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric building blocks, 5-(chloromethyl)-1-methyl-1H-pyrazole and 3-(chloromethyl)-1-methyl-1H-pyrazole. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Introduction

This compound and 3-(chloromethyl)-1-methyl-1H-pyrazole are constitutional isomers, differing only in the position of the chloromethyl group on the pyrazole ring. This seemingly minor structural difference can significantly influence the susceptibility of the chloromethyl group to nucleophilic attack, a common transformation for introducing diverse functional groups. The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exerts distinct electronic effects at its various positions, thereby modulating the reactivity of its substituents.[1]

Structural and Electronic Properties

The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2), influence the electron distribution within the ring. Theoretical studies and experimental observations indicate that the C3 and C5 positions of the pyrazole ring are generally electron-deficient.[1] This electron deficiency can impact the stability of reaction intermediates and transition states during nucleophilic substitution reactions of the chloromethyl group.

Chemical Structures:

CompoundStructure
This compound CN1C=CC=N1CCl (SMILES)
3-(chloromethyl)-1-methyl-1H-pyrazole CN1C=C(CCl)N=C1 (SMILES)

Comparative Reactivity in Nucleophilic Substitution

The primary mode of reaction for both this compound and its 3-isomer is nucleophilic substitution at the chloromethyl carbon. This can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[2]

G cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism SN2_Reactant R-CH₂Cl SN2_TS [Nu---CH₂(R)---Cl]⁻ SN2_Product R-CH₂Nu Nu Nucleophile (Nu⁻) SN1_Reactant R-CH₂Cl SN1_Intermediate R-CH₂⁺ + Cl⁻ SN1_Product R-CH₂Nu Nu_SN1 Nucleophile (Nu⁻)

Theoretical Considerations

Conversely, for an S(_N)1-type mechanism, the stability of the resulting carbocation intermediate is paramount. The stability of the pyrazolylmethyl carbocation would be influenced by the ability of the pyrazole ring to delocalize the positive charge. The proximity of the electron-donating pyrrole-like nitrogen (N1) to the C5 position might offer better stabilization to a carbocation at the 5-position compared to the 3-position.

Experimental Evidence from Analogous Systems

Studies on the reactivity of substituted pyrazoles often show that the electronic nature of substituents on the ring significantly influences reaction outcomes.[3] For instance, electron-donating groups on the pyrazole ring have been shown to impact the basicity and nucleophilicity of the ring nitrogens.[3] While not a direct measure of the reactivity of the chloromethyl group, this highlights the sensitivity of the pyrazole system to electronic perturbations.

Experimental Protocols

The following are general experimental protocols for nucleophilic substitution reactions that can be adapted to compare the reactivity of the two isomers. It is recommended to run parallel reactions under identical conditions to obtain meaningful comparative data.

General Procedure for Nucleophilic Substitution with an Amine
  • To a solution of the respective chloromethylpyrazole isomer (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Dissolve Chloromethylpyrazole and Amine in Solvent Add_Base Add Base Start->Add_Base React Stir at Controlled Temperature Add_Base->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Quench with Water & Extract Monitor->Workup Purify Purify by Chromatography Workup->Purify End Isolated Product Purify->End

General Procedure for Nucleophilic Substitution with a Thiol
  • To a solution of the thiol nucleophile (1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K(_2)CO(_3), 1.5 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of the chloromethylpyrazole isomer (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described above.

Data Presentation

To objectively compare the reactivity, it is essential to collect quantitative data from parallel experiments. The following table provides a template for recording and comparing such data.

NucleophileIsomerReaction Time (h)Yield (%)
AnilineThis compoundData to be collectedData to be collected
Aniline3-(chloromethyl)-1-methyl-1H-pyrazoleData to be collectedData to be collected
ThiophenolThis compoundData to be collectedData to be collected
Thiophenol3-(chloromethyl)-1-methyl-1H-pyrazoleData to be collectedData to be collected
Sodium AzideThis compoundData to be collectedData to be collected
Sodium Azide3-(chloromethyl)-1-methyl-1H-pyrazoleData to be collectedData to be collected

Conclusion

Both this compound and 3-(chloromethyl)-1-methyl-1H-pyrazole are versatile reagents for the introduction of the methyl-1H-pyrazolyl-methyl moiety in organic synthesis. The choice between the two isomers may be guided by synthetic accessibility and potentially subtle differences in reactivity. Based on electronic considerations, the 3-isomer may be slightly more reactive in S(_N)2 displacements, while the 5-isomer might favor S(_N)1 pathways. However, empirical determination of reactivity through controlled comparative experiments is strongly recommended for any specific application. The provided experimental frameworks can be utilized to generate the necessary data for an informed selection of the optimal building block for a given synthetic target.

References

A Comparative Analysis of the Insecticidal Activity of Pyrazole Derivatives and Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent classes of insecticides.

The relentless battle against insect pests has driven the continuous development of novel insecticides with improved efficacy and safety profiles. Among the most significant advancements are the pyrazole derivatives and the neonicotinoid imidacloprid. This guide provides a detailed comparison of their insecticidal activities, supported by experimental data, to aid researchers in the fields of agrochemistry and drug development.

Executive Summary

Imidacloprid, a systemic neonicotinoid, has been a cornerstone of pest management for decades, valued for its broad-spectrum activity against sucking insects. It functions by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, leading to paralysis and death.[1][2][3] In contrast, the pyrazole class of insecticides is more diverse in its mode of action. Phenylpyrazoles, such as fipronil, act as potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels, causing hyperexcitation of the insect's nervous system.[4][5] A newer generation of pyrazole derivatives, the diamide insecticides, selectively target insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium and muscle dysfunction.[6][7] This diversity in targets within the pyrazole class offers potential advantages in managing insecticide resistance.

Quantitative Comparison of Insecticidal Activity

The following tables summarize the lethal concentration (LC50) values of various pyrazole derivatives and imidacloprid against several key insect pests, as reported in scientific literature. Lower LC50 values indicate higher toxicity.

Insecticide ClassCompoundTarget PestLC50 (ppm or mg/L)Exposure Time (hours)Reference
Neonicotinoid ImidaclopridAphis craccivora (Cowpea aphid)0.06324[8]
Aphis craccivora (Cowpea aphid)0.04448[8]
Bemisia tabaci (Whitefly)Varies significantly by population and year-[9]
Phenylpyrazole FipronilAulacophora foveicollis (Red pumpkin beetle)6.82224[10]
Aulacophora foveicollis (Red pumpkin beetle)4.60848[10]
Diamide FlubendiamideAphis craccivora (Cowpea aphid)0.02724[8]
Aphis craccivora (Cowpea aphid)0.01748[8]
Other Pyrazole Derivatives FluxametamideAulacophora foveicollis (Red pumpkin beetle)11.95324[10]
Aulacophora foveicollis (Red pumpkin beetle)9.86348[10]

Experimental Protocols

The determination of insecticidal activity, typically expressed as LC50 (lethal concentration for 50% of the test population) or LD50 (lethal dose for 50% of the test population), involves standardized bioassays. Below are generalized methodologies for key experiments.

Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)
  • Preparation of Test Solutions: Serial dilutions of the test insecticides (pyrazole derivatives and imidacloprid) are prepared in a suitable solvent (e.g., acetone with a surfactant).

  • Treatment of Leaf Discs: Leaf discs from the host plant (e.g., cowpea for Aphis craccivora) are immersed in the respective insecticide solutions for a standardized period (e.g., 10-30 seconds). Control discs are dipped in the solvent solution without the insecticide.

  • Exposure: The treated leaf discs are air-dried and placed in petri dishes lined with moistened filter paper. A known number of insects (e.g., 20-30 adult aphids) are then introduced onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25±1°C, 60-70% RH, 16:8 L:D).

  • Mortality Assessment: Mortality is recorded at specific time intervals, typically 24 and 48 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values and their corresponding 95% confidence intervals.[11]

Filter Paper Bioassay for Chewing Insects (e.g., Beetles)
  • Preparation of Test Solutions: Similar to the leaf-dip bioassay, serial dilutions of the insecticides are prepared.

  • Treatment of Filter Paper: A standard-sized filter paper disc is evenly coated with a specific volume of the insecticide solution and allowed to air dry.

  • Exposure: The treated filter paper is placed in a petri dish, and a known number of adult insects (e.g., 10-20 red pumpkin beetles) are introduced. A food source, such as a fresh leaf, may be provided.

  • Incubation and Mortality Assessment: The procedure follows that of the leaf-dip bioassay.

Topical Application for LD50 Determination
  • Preparation of Test Solutions: Precise concentrations of the insecticides are prepared in a volatile solvent like acetone.

  • Application: A micro-applicator is used to apply a minute, fixed volume (e.g., 0.1-1 µL) of the insecticide solution to a specific location on the insect's body, often the dorsal thorax.

  • Incubation and Observation: Treated insects are held in containers with food and water under controlled conditions. Mortality is assessed at regular intervals.

  • Data Analysis: Probit analysis is used to calculate the LD50 value, expressed as nanograms or micrograms of insecticide per insect or per gram of insect body weight.[12]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in DOT language.

G cluster_Imidacloprid Imidacloprid Pathway Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds to Neuron Postsynaptic Neuron Ion_Channel_Open Ion Channel Opens (Na+, K+, Ca2+) nAChR->Ion_Channel_Open Activates Depolarization Continuous Depolarization Ion_Channel_Open->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Imidacloprid Mode of Action.

G cluster_Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Pathway Fipronil Fipronil GABA_Receptor GABA-gated Chloride Channel Fipronil->GABA_Receptor Blocks Chloride_Influx Chloride Ion (Cl-) Influx Blocked Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Leads to Convulsions Convulsions & Death Hyperexcitation->Convulsions

Caption: Phenylpyrazole Mode of Action.

G cluster_Diamide Diamide Insecticide Pathway Diamide Diamide Insecticide RyR Ryanodine Receptor (RyR) Diamide->RyR Activates Calcium_Release Uncontrolled Ca2+ Release from SR RyR->Calcium_Release Muscle_Contraction Continuous Muscle Contraction Calcium_Release->Muscle_Contraction Paralysis_Death Paralysis & Death Muscle_Contraction->Paralysis_Death

Caption: Diamide Insecticide Mode of Action.

G start Start: Select Insecticides & Target Pest prep_solutions Prepare Serial Dilutions start->prep_solutions bioassay Perform Bioassay (e.g., Leaf-Dip, Filter Paper) prep_solutions->bioassay incubation Incubate under Controlled Conditions bioassay->incubation mortality Record Mortality Data (e.g., 24h, 48h) incubation->mortality analysis Probit Analysis mortality->analysis lc50 Determine LC50 Values analysis->lc50 end End: Compare Insecticidal Activity lc50->end

Caption: General Experimental Workflow.

Conclusion

The comparison between pyrazole derivatives and imidacloprid reveals distinct advantages for each class of insecticide. Imidacloprid remains a highly effective systemic insecticide against a range of sucking pests. However, the diverse modes of action within the pyrazole family, targeting either GABA-gated chloride channels or ryanodine receptors, provide crucial tools for insecticide resistance management. The quantitative data presented, while not exhaustive, indicates that the efficacy of these compounds is highly dependent on the specific derivative, the target pest, and the experimental conditions. For researchers and professionals in drug development, understanding these differences is paramount for the rational design of new, more effective, and selective insect control agents.

References

structure-activity relationship (SAR) of 5-(chloromethyl)-1-methyl-1H-pyrazole analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazole analogues, specific SAR studies on 5-(chloromethyl)-1-methyl-1H-pyrazole analogues were not available in the public domain at the time of this writing. The following sections present a broader analysis of SAR for various pyrazole derivatives across different therapeutic areas, drawing upon available experimental data.

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a valuable component in drug design.[1] This guide provides a comparative analysis of the SAR of pyrazole analogues, focusing on key therapeutic areas such as oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.[3][4]

Structure-Activity Relationship Highlights:
  • Substitution Pattern: The substitution pattern on the pyrazole ring and its appended phenyl rings significantly influences cytotoxic activity. For instance, in a series of pyrazole-thiophene hybrids, the presence and position of substituents on the phenyl rings were critical for activity against MCF-7 and HepG2 cancer cell lines.[3]

  • Key Functional Groups: The introduction of specific functional groups can enhance anticancer efficacy. For example, in a series of pyrazole acetohydrazide derivatives, compounds with a dimethylamino group on a phenyl ring attached to the pyrazole core showed potent activity against ovarian cancer cell lines.[5] Similarly, a hydrazide group linked to a carbonyl function on the pyrazole ring was found to be important for activity against chronic myelogenous leukemia.[5]

  • Target-Specific Modifications: Modifications to the pyrazole scaffold can be tailored to target specific proteins. For example, 1,3-diphenyl-1H-pyrazole derivatives have been shown to contribute to hydrophobic interactions within the ATP-binding pocket of MEK, leading to its inhibition.[6]

Quantitative Data for Anticancer Pyrazole Analogues
Compound IDCancer Cell LineIC50 (µM)Reference
2 MCF-76.57[3]
2 HepG28.86[3]
8 MCF-78.08[3]
14 MCF-712.94[3]
14 HepG219.59[3]
1 MCF-739.70[6]
6 MCF-714.32[6]
7 MCF-711.17[6]
8 MCF-710.21[6]
19 Ovarian Cancer8.57[5]
30 Ovarian Cancer8.14[5]
32 Ovarian Cancer8.63[5]
36 B16F106.75[5]
41 B16F106.51[5]
42 B16F106.30[5]
43 B16F106.73[5]
48 PC-35.26[5]
55 PC-35.32[5]
60 PC-35.26[5]
1 K5627.31[5]
Experimental Protocol: Cytotoxicity Screening (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualization of Anticancer SAR

anticancer_sar cluster_core Pyrazole Core cluster_substituents Substitutions cluster_activity Anticancer Activity Pyrazole Pyrazole Phenyl_R1 Phenyl at R1 Pyrazole->Phenyl_R1 Substitution Aryl_R3 Aryl at R3 Pyrazole->Aryl_R3 Substitution Functional_Groups_R4_R5 Functional Groups at R4/R5 Pyrazole->Functional_Groups_R4_R5 Substitution Activity Increased Cytotoxicity Phenyl_R1->Activity e.g., Dimethylamino group Aryl_R3->Activity e.g., Thiophene Functional_Groups_R4_R5->Activity e.g., Hydrazide

Caption: Key structural modifications on the pyrazole core influencing anticancer activity.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 selective inhibitor.[7]

Structure-Activity Relationship Highlights:
  • COX-2 Selectivity: The presence of a para-sulfonamide or para-methanesulfonyl group on an aryl ring attached to the pyrazole is crucial for selective COX-2 inhibition.[8] These groups interact with key amino acid residues in the COX-2 active site.[8]

  • Aryl Substituents: Electron-donating groups, such as a methoxy group, on the aryl ring at the 3-position can enhance COX-2 inhibitory activity compared to electron-withdrawing groups.[8]

  • Dual Inhibition: Some pyrazole analogues have been designed as dual inhibitors of COX and lipoxygenase (LOX), which can offer a broader anti-inflammatory effect.[6] For instance, analogues with a benzotiophenyl and a carboxylic acid moiety have shown potent dual COX-2/5-LOX inhibition.[6]

Quantitative Data for Anti-inflammatory Pyrazole Analogues
Compound IDTargetIC50 (µM)% Edema InhibitionReference
Celecoxib COX-20.7036%[6]
44 COX-20.01-[6]
44 5-LOX1.78-[6]
45 (Prodrug of 44) --57%[6]
46 (Prodrug of 44) --72%[6]
3k MAO-B-Comparable to Indomethacin[7]
7a COX-2-Better than Diclofenac[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is widely used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, Wistar rats are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization of Anti-inflammatory SAR

anti_inflammatory_sar cluster_core Pyrazole Core cluster_substituents Key Substitutions for COX-2 Selectivity cluster_activity Biological Effect Pyrazole Pyrazole Aryl_SO2R Aryl with p-SO2NH2 or p-SO2CH3 Pyrazole->Aryl_SO2R Substitution Aryl_R_EDG Aryl at C3 with EDG Pyrazole->Aryl_R_EDG Substitution Activity Selective COX-2 Inhibition Aryl_SO2R->Activity Aryl_R_EDG->Activity

Caption: SAR for selective COX-2 inhibition by pyrazole analogues.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11]

Structure-Activity Relationship Highlights:
  • Substituent Effects: The nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For example, in a series of synthesized pyrazole derivatives, a compound with a 4-nitrophenyl group showed better anti-inflammatory and antibacterial activity.[11][12]

  • Hybrid Molecules: Hybrid molecules incorporating a pyrazole ring with other heterocyclic systems, such as pyrimidine or pyrazoline, can lead to enhanced antimicrobial activity.[13] For instance, a pyrazole-clubbed pyrimidine derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

  • Specific Moieties: The presence of a 1,3-diphenyl pyrazolyl ring has been identified as a pharmacologically attractive scaffold in various antimicrobial agents.[13]

Quantitative Data for Antimicrobial Pyrazole Analogues
Compound IDMicroorganismMIC (µg/mL)Reference
3 Escherichia coli0.25[11][12]
4 Streptococcus epidermidis0.25[11][12]
2 Aspergillus niger1[11][12]
3 Microsporum audouinii0.5[11]
5c MRSA521 µM[13]
21a Bacteria62.5-125[14]
21a Fungi2.9-7.8[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrazole analogues are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Visualization of Antimicrobial SAR Workflow

antimicrobial_sar_workflow Start Start Synthesis Synthesize Pyrazole Analogues Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Antimicrobial Screening (e.g., Disk Diffusion) Characterization->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC SAR_Analysis Analyze Structure-Activity Relationship MIC->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: A typical workflow for the SAR-guided discovery of antimicrobial pyrazole analogues.

References

Comparative Guide to the Synthesis and Mass Spectrometric Validation of 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two synthetic routes for 5-(chloromethyl)-1-methyl-1H-pyrazole, a valuable intermediate in pharmaceutical and agrochemical research. The validation of the target compound by mass spectrometry is detailed, including an analysis of its characteristic fragmentation pattern. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted pyrazole containing a reactive chloromethyl group, making it a versatile building block for the synthesis of more complex molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. Accurate synthesis and characterization of such intermediates are critical for the successful development of new chemical entities. This guide compares a classical cyclocondensation reaction with a method starting from a pre-formed pyrazole ring, providing detailed experimental protocols and mass spectrometry data for structural confirmation.

Synthesis Methodologies: A Comparative Overview

Two plausible methods for the synthesis of this compound are presented below. Method A employs a classical Knorr-type pyrazole synthesis via cyclocondensation, while Method B involves the chlorination of a hydroxymethyl precursor.

Method A: Cyclocondensation of Methylhydrazine with a 1,3-Dicarbonyl Equivalent

This approach involves the reaction of methylhydrazine with a suitable four-carbon building block containing electrophilic centers at positions 1 and 3, and a leaving group that facilitates the formation of the chloromethyl moiety. A plausible precursor for this reaction is 1,3-dichloro-2-propanone. The reaction with methylhydrazine is expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and elimination to yield the target pyrazole.

Method B: Chlorination of (1-methyl-1H-pyrazol-5-yl)methanol

An alternative strategy begins with a pre-existing pyrazole ring bearing a hydroxymethyl group at the 5-position. This precursor, (1-methyl-1H-pyrazol-5-yl)methanol, can be synthesized through various established methods. The subsequent conversion of the alcohol to the corresponding chloride is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocols

Synthesis Protocol A: Cyclocondensation
  • Reaction Setup: To a solution of 1,3-dichloro-2-propanone (1.0 eq) in ethanol at 0 °C, add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Protocol B: Chlorination
  • Reaction Setup: Suspend (1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in dichloromethane in a flask equipped with a reflux condenser.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • Reaction: After the addition, heat the mixture to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod A: CyclocondensationMethod B: Chlorination
Starting Materials Methylhydrazine, 1,3-dichloro-2-propanone(1-methyl-1H-pyrazol-5-yl)methanol, Thionyl chloride
Reaction Type CyclocondensationSubstitution (Chlorination)
Plausible Yield ModerateHigh
Purity Requires chromatographic purificationRequires chromatographic purification
Advantages Direct formation of the pyrazole ringUtilizes a stable pyrazole precursor
Disadvantages Potential for side productsRequires synthesis of the starting alcohol

Mass Spectrometry Validation

The structure of the synthesized this compound can be unequivocally confirmed by mass spectrometry. The electron ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Formula: C₅H₇ClN₂

  • Monoisotopic Mass: 130.03 g/mol

  • Molecular Ion (M⁺): The molecular ion peak will appear at m/z 130. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 132 with an intensity of approximately one-third of the M⁺ peak is expected.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be initiated by the loss of a chlorine atom or the entire chloromethyl group. Subsequent fragmentation of the pyrazole ring, such as the loss of hydrogen cyanide (HCN) or dinitrogen (N₂), is also anticipated, consistent with the known fragmentation behavior of pyrazole derivatives.

m/zProposed FragmentPlausible Fragmentation Pathway
130/132[C₅H₇ClN₂]⁺Molecular Ion
95[M - Cl]⁺Loss of a chlorine radical
81[M - CH₂Cl]⁺Loss of the chloromethyl radical
68[C₃H₄N₂]⁺Loss of HCN from the [M - Cl]⁺ fragment
54[C₃H₄N]⁺Further fragmentation of the pyrazole ring

Visualizations

G cluster_synthesis_A Method A: Cyclocondensation cluster_synthesis_B Method B: Chlorination Methylhydrazine Methylhydrazine Product_A This compound Methylhydrazine->Product_A + 1,3-Dichloro-2-propanone 1,3-Dichloro-2-propanone 1,3-Dichloro-2-propanone->Product_A + Precursor (1-methyl-1H-pyrazol-5-yl)methanol Product_B This compound Precursor->Product_B + Reagent SOCl2 Reagent->Product_B

Caption: Comparative synthetic pathways to this compound.

G M [C₅H₇ClN₂]⁺ m/z = 130/132 F1 [M - Cl]⁺ m/z = 95 M->F1 - Cl F2 [M - CH₂Cl]⁺ m/z = 81 M->F2 - CH₂Cl F3 [C₃H₄N₂]⁺ m/z = 68 F1->F3 - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

comparative analysis of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug discovery, present in a wide array of therapeutic agents. The efficient construction of this five-membered heterocycle is critical for developing new chemical entities. This guide provides a comparative analysis of the most common and effective methods for pyrazole synthesis, offering objective comparisons supported by experimental data.

Core Synthetic Strategies

The synthesis of the pyrazole ring primarily relies on the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond. Most methods achieve this through the cyclocondensation of a hydrazine derivative with a three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl. The choice of method depends on the availability of starting materials, desired substitution pattern, and reaction efficiency.

Key Methodologies at a Glance
  • Knorr Pyrazole Synthesis: The classical and most versatile method, involving the reaction of 1,3-dicarbonyl compounds with hydrazines.[1][2]

  • Synthesis from α,β-Unsaturated Carbonyls: A common route starting from intermediates like chalcones, which first form a pyrazoline that is subsequently oxidized.[3][4]

  • Multicomponent Reactions (MCRs): Modern, one-pot approaches that combine three or more starting materials, valued for their high efficiency and adherence to green chemistry principles.[5][6][7]

  • Microwave-Assisted Synthesis: An energy-efficient technique that significantly reduces reaction times and often improves yields for various pyrazole syntheses.[8][9][10]

// Connections "1,3-Dicarbonyl" -> Knorr [lhead=cluster_methods]; "Unsaturated_Carbonyl" -> Pyrazoline_Formation [lhead=cluster_methods]; "MCR_Inputs" -> MCR [lhead=cluster_methods]; "Hydrazine" -> Knorr; "Hydrazine" -> Pyrazoline_Formation; "Hydrazine" -> MCR;

Knorr -> "Pyrazole_Core"; MCR -> "Pyrazole_Core"; Pyrazoline_Formation -> Oxidation; Oxidation -> "Pyrazole_Core"; }

Figure 1. Workflow of common pyrazole synthesis methods.

Data Presentation: Comparative Analysis

The following table summarizes the performance of different pyrazole synthesis methods based on quantitative data from various studies.

Method NameStarting MaterialsKey ConditionsTypical TimeTypical Yield (%)Advantages & Disadvantages
Knorr Synthesis 1,3-Diketone, ArylhydrazineN,N-Dimethylacetamide, Room Temp.Not Specified59 - 98%Adv: High yields, mild conditions. Dis: Potential regioisomer formation with unsymmetrical diketones.[11]
Knorr Synthesis (Green) Ethyl Acetoacetate, PhenylhydrazineNano-ZnO catalystShort95%Adv: High yield, green catalyst, easy work-up.[12]
From α,β-Unsaturated Carbonyls Chalcone, Hydrazine HydrateGlacial Acetic Acid, Reflux6.5 hoursExcellentAdv: Readily available starting materials. Dis: Often requires a separate oxidation step from pyrazoline.[13]
One-Pot Multicomponent (Aqueous) Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateCuO Nanoparticles, Water, Reflux25 - 40 min85 - 95%Adv: Green solvent, high atom economy, simple procedure. Dis: Catalyst recovery may be needed.[5]
Microwave-Assisted (One-Pot) β-Ketoester, Aryl Hydrazine, AldehydeZinc Triflate (10 mol%), Solvent-free10 - 15 min92 - 99%Adv: Extremely fast, high yields, solvent-free. Dis: Requires specialized microwave equipment.[8]
Microwave-Assisted (from Chalcones) Chalcone, Hydrazine HydrateAcetic Acid, Ethanol7 - 10 min68 - 86%Adv: Rapid conversion, good yields. Dis: Two-step process from simple ketones/aldehydes.[8][14]

Experimental Protocols

Detailed methodologies for key synthesis examples are provided below. These protocols serve as a starting point and may require optimization for specific substrates.

Protocol 1: Classical Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol is a classic example of the Knorr pyrazolone synthesis from a β-ketoester.[15]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%) for recrystallization

Procedure:

  • In a round-bottom flask, carefully add the ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic and should be performed in a fume hood.[15]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[15]

  • After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[15]

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered product precipitates.[15]

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.[15]

  • Purify the solid by recrystallizing from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

  • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[15]

Protocol 2: Microwave-Assisted, One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol demonstrates a modern, highly efficient, solvent-free multicomponent synthesis.[16]

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • Substituted Phenylhydrazine (0.3 mmol)

  • Substituted Benzaldehyde (0.3 mmol)

Procedure:

  • Place ethyl acetoacetate, the desired phenylhydrazine, and the desired benzaldehyde into a 50-mL one-neck flask.

  • Seal the flask and place it in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes. The reaction efficiency is highly dependent on the microwave power.[16]

  • After the reaction is complete (monitored by TLC), cool the flask to room temperature.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 4-arylidenepyrazolone derivative. Yields for this method are typically in the range of 51-98%.[16]

Protocol 3: Synthesis from Chalcones to Pyrazolines

This protocol details the cyclization of a chalcone to form a pyrazoline, a common precursor to pyrazoles.[3]

Materials:

  • Chalcone derivative (1 mmol)

  • Phenylhydrazine hydrate (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • Dissolve the chalcone in 5 mL of ethanol in a round-bottom flask.

  • Add phenylhydrazine hydrate dropwise to the solution.[3]

  • Heat the reaction mixture at 80 °C under reflux for 4 hours.[3]

  • Monitor the reaction progress using TLC (n-hexane:ethyl acetate solvent system).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[3]

Conclusion

The synthesis of pyrazoles can be accomplished through several robust methods. The Knorr synthesis remains a reliable and high-yielding classical method, especially for pyrazolones.[1][15][17][18] Syntheses starting from α,β-unsaturated carbonyls are effective, particularly when the chalcone intermediates are readily accessible.[3][4][19] For researchers focused on efficiency, sustainability, and novelty, multicomponent reactions , especially when combined with microwave irradiation , offer significant advantages, including dramatically reduced reaction times, solvent-free conditions, and excellent yields.[8][10][16] The choice of method should be guided by the specific target molecule's substitution pattern, the availability of starting materials, and the desired laboratory throughput and environmental impact.

References

Halogen Clash: A Comparative Guide to the Biological Activity of Fluoro- vs. Chloro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic substitution of atoms on a core scaffold can dramatically alter a compound's biological profile. Among the most common and impactful modifications is halogenation, with fluorine and chlorine atoms being principal tools in the drug designer's arsenal. This guide offers a detailed comparison of the biological activities of fluoro-substituted versus chloro-substituted pyrazoles, a class of heterocyclic compounds renowned for their diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This analysis is supported by experimental data from comparative studies, providing researchers, scientists, and drug development professionals with objective insights into how these two key halogens dictate pharmacological outcomes.

Physicochemical Differences: A Tale of Two Halogens

The distinct biological activities of fluoro- and chloro-substituted pyrazoles are rooted in their fundamental physicochemical differences. Fluorine, the most electronegative element, is small and forms a highly polarized, strong bond with carbon. It is often used to block metabolic pathways or modulate the acidity of nearby functional groups. In contrast, chlorine is larger, less electronegative, and more polarizable. Its introduction typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and target engagement.

A molecular matched pair analysis across a large dataset of compounds highlights these differences. Compounds containing chlorine are demonstrably more lipophilic than their fluorine counterparts, with a mean logD (a measure of lipophilicity) 0.45 units higher.[1] Conversely, fluorinated compounds tend to be more soluble in aqueous solutions.[1] While fluorine has a van der Waals radius of 1.47 Å, making it a close steric match for a hydrogen atom (1.20 Å), chlorine is larger at 1.74 Å, making it a closer match for a methyl group.[1]

G cluster_F Fluorine Properties cluster_Cl Chlorine Properties F_props Smaller Size (1.47 Å) High Electronegativity Lower Lipophilicity Higher Aqueous Solubility Metabolic Blocker Pyrazoles Pyrazole Scaffold F_props->Pyrazoles Substitution Cl_props Larger Size (1.74 Å) Lower Electronegativity Higher Lipophilicity Lower Aqueous Solubility Increases van der Waals Interactions Cl_props->Pyrazoles Substitution Activity Biological Activity Pyrazoles->Activity Modulates

Physicochemical property comparison of Fluorine and Chlorine.

Comparative Biological Activity: The Case of COX-2 Inhibition

To illustrate the tangible effects of fluorine versus chlorine substitution, we examine their impact on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and the target of well-known drugs like Celecoxib. A study by Havrylyuk et al. synthesized a series of pyrazole-containing 4-thiazolidinone derivatives and evaluated their anti-inflammatory activity, including direct inhibition of the COX-2 enzyme. This study provides a direct head-to-head comparison of a fluoro-substituted analog and a chloro-substituted analog on the identical molecular scaffold.

The results demonstrate that the nature of the halogen at the para-position of the phenyl ring significantly influences the COX-2 inhibitory potency.

Compound IDHalogen Substituent (R)COX-2 Inhibition IC₅₀ (µM)
6a 4-F (Fluoro)0.24
6b 4-Cl (Chloro)0.16

Data summarized from Havrylyuk et al., 2016.

In this specific scaffold, the chloro-substituted derivative (6b ) exhibited more potent inhibition of COX-2 (IC₅₀ = 0.16 µM) compared to the fluoro-substituted analog (6a ) (IC₅₀ = 0.24 µM). This suggests that for this particular molecular architecture and target, the increased lipophilicity and larger size of chlorine may contribute to a more favorable interaction within the hydrophobic pocket of the COX-2 active site.

It is crucial to note, however, that this trend is not universal. Other studies on different scaffolds have reported the opposite effect, where fluorine substitution leads to superior activity. For instance, a review of various selective COX-2 inhibitors noted a series of triazole derivatives where the order of inhibitory potency was F > Cl > H. This highlights the context-dependent nature of halogen substitution, where the overall electronic and steric properties of the entire molecule dictate the ultimate biological effect.

Signaling Pathway: COX-2 in Inflammation

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced by inflammatory stimuli. Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) (Pain, Fever, Inflammation) COX2->PGs Inhibitors Fluoro/Chloro-Substituted Pyrazole Inhibitors Inhibitors->COX2 Inhibition

Inhibition of the COX-2 inflammatory signaling pathway.

Experimental Protocols

The determination of enzyme inhibitory activity, such as the IC₅₀ values for COX-2, is a critical component of drug discovery research. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on common methodologies.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a Tris-HCl buffer (pH 8.0) and kept on ice.

  • Test Compound Preparation: The fluoro- and chloro-substituted pyrazole derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to achieve a range of test concentrations.

  • Reaction Mixture: In a 96-well plate, the reaction is initiated by adding the following components in order:

    • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Heme cofactor.

    • The test compound dilution or a control (vehicle or reference inhibitor like Celecoxib).

    • COX-2 enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid, to all wells.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solution of saturated stannous chloride or another suitable stopping agent.

  • Detection: The product of the reaction (e.g., Prostaglandin G2, which is then reduced to Prostaglandin H2) is measured. This is often done using an ELISA (Enzyme-Linked Immunosorbent Assay) which quantifies the amount of prostaglandin produced.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells (100% activity). The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G sub Prepare Enzyme and Inhibitor Dilutions assay Incubate Enzyme, Cofactor, and Inhibitor sub->assay start Initiate Reaction with Arachidonic Acid assay->start stop Terminate Reaction start->stop detect Quantify Prostaglandin Product (ELISA) stop->detect data Calculate % Inhibition and Determine IC₅₀ detect->data

General workflow for an in vitro COX-2 inhibition assay.

Conclusion

The choice between fluorine and chlorine substitution on a pyrazole scaffold is a nuanced decision that significantly impacts biological activity. While general trends in physicochemical properties exist—with chlorine typically increasing lipophilicity and fluorine enhancing aqueous solubility—the ultimate effect on target potency is highly dependent on the specific molecular scaffold and the topology of the target's binding site.

The provided experimental data on COX-2 inhibitors demonstrates a case where a chloro-substituted pyrazole derivative is more potent than its fluoro-substituted counterpart. This underscores the necessity for empirical testing and direct, head-to-head comparisons in drug development. Researchers should consider both halogens as viable options in lead optimization campaigns, using their distinct properties to fine-tune potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to the Spectral Analysis of 5-(chloromethyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 5-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification, structure elucidation, and purity assessment in research and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its structural isomer, 3-(chloromethyl)-1-methyl-1H-pyrazole, as well as a related derivative. While comprehensive experimental data for the primary target compound is limited in publicly available literature, the provided information, supplemented with data from similar structures, offers valuable insights for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data of Pyrazole Derivatives

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃Data not available in searched literature. Expected signals: N-CH₃ (singlet), -CH₂Cl (singlet), pyrazole ring protons (doublets).
3-(chloromethyl)-1-methyl-1H-pyrazole CDCl₃Data not available in searched literature. Expected signals: N-CH₃ (singlet), -CH₂Cl (singlet), pyrazole ring protons (doublets).
5-Chloro-4-(chloromethyl)-1-methyl-3-trifluoromethyl-1H-pyrazole Not SpecifiedN-CH₃: 3.8-4.2 (singlet)[1]
1-Methylpyrazole CDCl₃H3: ~7.5 (d, J=~1.8 Hz), H5: ~7.4 (d, J=~2.3 Hz), H4: ~6.2 (t, J=~2.1 Hz), N-CH₃: ~3.9 (s)[2]

Table 2: ¹³C NMR Spectroscopic Data of Pyrazole Derivatives

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃Data not available in searched literature. Expected signals: N-CH₃, -CH₂Cl, pyrazole ring carbons.
3-(chloromethyl)-1-methyl-1H-pyrazole CDCl₃Data not available in searched literature. Expected signals: N-CH₃, -CH₂Cl, pyrazole ring carbons.
1-Methylpyrazole CDCl₃C3: ~138.7, C5: ~129.2, C4: ~105.4, N-CH₃: ~39.1[2]

Table 3: Infrared (IR) Spectroscopy Data of Pyrazole Derivatives

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound Not SpecifiedData not available in searched literature. Expected bands: C-H stretching (aromatic and aliphatic), C=N stretching, C-N stretching, C-Cl stretching.
3-(chloromethyl)-1-methyl-1H-pyrazole Not SpecifiedData not available in searched literature. Expected bands: C-H stretching (aromatic and aliphatic), C=N stretching, C-N stretching, C-Cl stretching.
General Pyrazole Derivatives KBr disc or neatC=N stretching: 1580-1620[1]

Table 4: Mass Spectrometry (MS) Data of Pyrazole Derivatives

CompoundIonization ModeKey Fragments (m/z)
This compound EIMolecular Ion (M⁺): 130/132 (due to ³⁵Cl/³⁷Cl isotopes). Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[3]
3-(chloromethyl)-1-methyl-1H-pyrazole EIMolecular Ion (M⁺): 130/132 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation patterns may show subtle differences from the 5-substituted isomer.[3]
5-Chloro-4-(chloromethyl)-1-methyl-3-trifluoromethyl-1H-pyrazole EIMolecular Ion (M⁺): 233/235/237 (due to two Cl atoms).[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for pyrazole derivatives and can be adapted for the specific analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and verification of pyrazole derivatives.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivatives.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Perform a background scan with a clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyrazole derivatives for structural confirmation.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject the solution into the GC system.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[3]

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with known fragmentation pathways of pyrazole derivatives to confirm the structure.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the synthesis and spectral characterization of this compound derivatives and the logical process for their structural elucidation.

experimental_workflow start Synthesis of Pyrazole Derivative purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms structure Structure Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: A typical experimental workflow for the synthesis and spectral characterization of pyrazole derivatives.

logical_relationship spectral_data ¹H NMR ¹³C NMR IR MS interpretation Spectral Data Interpretation spectral_data->interpretation structure_proposal Propose Structure interpretation->structure_proposal comparison Compare with Literature/ Reference Spectra structure_proposal->comparison final_structure Final Structure Confirmation comparison->final_structure

Caption: Logical relationship for the structural elucidation of pyrazole derivatives using spectral data.

References

Novel Pyrazole Compounds: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of recently developed pyrazole compounds, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel pyrazole compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the potency of these compounds in inhibiting and killing microbial growth, respectively.

Below are summary tables of the quantitative data from various studies, showcasing the antimicrobial activity of different pyrazole derivatives.

Table 1: Antibacterial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Bacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole-Thiazole Hybrids (10) 1.9 - 3.9<0.2 µM (MBC)--1.9 - 3.9-[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) 1 - 81 - 32-1--[1]
Imidazo-pyridine substituted pyrazoles (18) <1 (MBC)<1 (MBC)-<1 (MBC)<1 (MBC)<1 (MBC)[1]
Coumarin-substituted pyran-fused pyrazoles (23) 1.56 - 6.25----1.56 - 6.25[1]
Aza-indole-derived pyrazoles (36) ------[1]
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) --0.78--12.50[2]
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (16) PotentPotent----[3][4]
Thiazole-Pyrazoline Hybrid (11b) -----16[5]
3,5-pyrazole compound (3a) 0.125--0.062 - 0.25--[6]
Pyrazolo[1,5-a]pyrimidine (9a, 10a) ---0.125--[6]

Table 2: Antifungal Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) 2.9 - 7.82.9 - 7.8[7]
Pyrazolyl–thiazole derivatives of thiophene (7b-g) Significant InhibitionSignificant Inhibition[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of novel pyrazole compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Microtiter Plates: The pyrazole compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the pyrazole compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[10]

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of the pyrazole compounds to inhibit the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2]

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of the pyrazole compound in a suitable buffer.

  • Incubation: The reaction is incubated to allow the enzyme to act on the DNA.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.[2]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many novel pyrazole compounds are proposed to exert their antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately cell death.

G Proposed Mechanism of Action: Pyrazole Inhibition of DNA Gyrase cluster_0 Bacterial Cell pyrazole Pyrazole Compound dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to G Experimental Workflow for Antimicrobial Susceptibility Testing start Start: Synthesized Pyrazole Compound mic_test Broth Microdilution Assay (Determine MIC) start->mic_test disk_diffusion Kirby-Bauer Disk Diffusion (Zone of Inhibition) start->disk_diffusion mbc_test MBC Determination mic_test->mbc_test moa_studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) mic_test->moa_studies disk_diffusion->moa_studies end End: Efficacy Assessment mbc_test->end moa_studies->end

References

A Comparative Analysis of the Anticancer Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Within the realm of oncology, pyrazole derivatives have emerged as a privileged structure in the design of novel anticancer agents.[3][4] These compounds exert their effects through a multitude of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] This guide provides a comparative overview of the anticancer properties of various substituted pyrazole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Anticancer Activity of Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.[1][2] Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can significantly modulate the cytotoxic and target-specific inhibitory activities of these compounds.[3][6] The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of pyrazole derivatives against various human cancer cell lines.

Compound ID/ReferenceDerivative TypeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 25 [1]Pyrazole benzothiazole hybridHT29 (Colon)3.17Axitinib-
PC3 (Prostate)6.77
A549 (Lung)4.21
Compound 43 [1]Pyrazole derivativeMCF-7 (Breast)0.25Doxorubicin0.95
Compound 59 [1]Polysubstituted pyrazoleHepG2 (Liver)2Cisplatin5.5
Compound 10 [1]Pyrazole-naphthalene analogMCF-7 (Breast)2.78Cisplatin15.24
Compound 33 [1]Indole-pyrazole hybridHCT116 (Colon)<23.7Doxorubicin24.7–64.8
Compound 34 [1]Indole-pyrazole hybridHCT116 (Colon)<23.7Doxorubicin24.7–64.8
Compound 7a [7]Pyrazole-indole hybridHepG2 (Liver)6.1Doxorubicin24.7
Compound 7b [7]Pyrazole-indole hybridHepG2 (Liver)7.9Doxorubicin24.7
Compound 4 [8]Fused pyrazole derivativeHepG2 (Liver)0.31Erlotinib10.6
Compound 11 [9]Pyrazoline-oxadiazole hybridAsPC-1 (Pancreatic)16.8--
U251 (Glioblastoma)11.9
Compound 5b [10]Pyrazole derivativeK562 (Leukemia)0.021ABT-751-
A549 (Lung)0.69
Compound 6e [11]PyrazolylnucleosideHS 578T (Breast)3.0--
Hop-92 (Lung)9.3

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole-based compounds often function as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[12] Dysregulation of these pathways is a hallmark of many cancers.

EGFR and VEGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in tumor growth and angiogenesis.[8] Several pyrazole derivatives have been developed as dual inhibitors of EGFR and VEGFR-2.[1][8]

EGFR_VEGFR_Pathway EGFR and VEGFR Signaling Inhibition by Pyrazole Derivatives cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Raf Raf Ras->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1] Some pyrazole derivatives have shown potent inhibitory activity against PI3K, making them promising candidates for targeted cancer therapy.[1]

PI3K_Akt_Pathway PI3K/Akt Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Pyrazole Derivatives Inhibitor->PI3K Inhibition

Caption: Pyrazole derivatives inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

The evaluation of the anticancer properties of pyrazole derivatives involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments commonly cited in the literature.

General Experimental Workflow

The typical workflow for screening and characterizing novel anticancer compounds involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies for the most potent compounds.

Experimental_Workflow Workflow for Anticancer Drug Screening Start Synthesized Pyrazole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Select Select Potent Compounds IC50->Select Apoptosis Apoptosis Assay (Annexin V/PI Staining) Select->Apoptosis Potent CellCycle Cell Cycle Analysis (Flow Cytometry) Select->CellCycle Potent Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Select->Mechanism Potent End Lead Compound Identification Select->End Not Potent Apoptosis->End CellCycle->End Mechanism->End

References

Comparative Kinetic Analysis of 5-(chloromethyl)-1-methyl-1H-pyrazole and Analogous Electrophiles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-(chloromethyl)-1-methyl-1H-pyrazole in nucleophilic substitution reactions. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages established principles of physical organic chemistry and experimental data from analogous substituted benzyl and heterocyclic halides to predict and contextualize its reactivity. This approach allows for informed decision-making in synthetic route design and in the development of novel chemical entities where this pyrazole derivative may serve as a key building block.

Executive Summary of Reactivity

This compound is a heterocyclic derivative that possesses a reactive chloromethyl group attached to the pyrazole ring. This functional group is susceptible to nucleophilic substitution, making the compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The reactivity of the chloromethyl group is influenced by the electronic properties of the 1-methyl-1H-pyrazole ring.

Nucleophilic substitution reactions involving benzylic and heterocyclic halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dictated by factors such as the stability of the potential carbocation intermediate, steric hindrance at the electrophilic carbon, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the pyrazole ring is expected to influence the stability of the carbocation intermediate in an SN1 pathway and the electrophilicity of the carbon atom in an SN2 pathway. By comparing its structure to well-studied systems like benzyl chloride and its derivatives, we can infer its likely reactivity.

Comparative Quantitative Data

ElectrophileNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzyl chlorideAnilineCarbon tetrachloride-Phenol (80:20)600.0211[1]
Benzyl chloridep-ToluidineCarbon tetrachloride-Phenol (80:20)600.024[1]
Benzyl chloridep-ChloroanilineCarbon tetrachloride-Phenol (80:20)600.0150[1]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[1]
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[1]
p-Nitrobenzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[1]
1-ChloromethylnaphthaleneAnilineMethanol350.000287

Note: The reactivity of this compound is expected to be influenced by the electronic nature of the pyrazole ring. The presence of two nitrogen atoms in the ring generally leads to an electron-withdrawing effect, which would likely decrease the rate of SN1 reactions compared to benzyl chloride, but could potentially enhance the electrophilicity of the methylene carbon towards SN2 attack.

Experimental Protocols

The following provides a detailed methodology for a comparative kinetic study of the reaction between an electrophile like this compound and a nucleophile, based on common practices for studying SN2 reactions.

Objective:

To determine and compare the second-order rate constants for the reaction of this compound and a reference electrophile (e.g., benzyl chloride) with a common nucleophile (e.g., piperidine or aniline).

Materials:
  • This compound

  • Benzyl chloride (or other reference electrophiles)

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Quenching solution (e.g., dilute nitric acid)

  • Silver nitrate solution (for titration) or a suitable buffer for spectrophotometric analysis

  • Thermostatic water bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Standard laboratory glassware (volumetric flasks, pipettes, burettes, reaction vessels)

Procedure: Kinetic Measurement by Conductometry
  • Solution Preparation: Prepare stock solutions of the electrophile (e.g., 0.02 M this compound in ethanol) and the nucleophile (e.g., 0.04 M aniline in ethanol).

  • Reaction Initiation: Equilibrate the reactant solutions in a thermostatic water bath to the desired reaction temperature (e.g., 35 °C). To initiate the reaction, mix equal volumes of the thermostated solutions in a reaction vessel equipped with a conductivity cell.

  • Data Acquisition: Monitor the change in conductivity of the reaction mixture over time. The progress of the reaction, which produces ions, will result in an increase in conductivity.

  • Data Analysis: The second-order rate constant (k₂) can be determined from the conductivity data using appropriate integrated rate laws for second-order reactions.

Procedure: Kinetic Measurement by UV-Vis Spectrophotometry
  • Wavelength Selection: Determine the absorption spectra of the reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.

  • Reaction Setup: In a cuvette, mix known concentrations of the electrophile and a large excess of the nucleophile (to ensure pseudo-first-order kinetics).

  • Data Collection: Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Under pseudo-first-order conditions, the natural logarithm of the absorbance change versus time will yield a linear plot, the slope of which is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the nucleophile.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_electrophile Prepare Stock Solution of Electrophile thermostat Equilibrate Solutions in Thermostatic Bath prep_electrophile->thermostat prep_nucleophile Prepare Stock Solution of Nucleophile prep_nucleophile->thermostat mix Mix Reactants to Initiate Reaction thermostat->mix monitor Monitor Reaction Progress (Conductivity or Absorbance) mix->monitor plot Plot Kinetic Data monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for a typical kinetic study of nucleophilic substitution.

Generalized Signaling Pathway: Enzyme Inhibition by a Pyrazole Derivative

G cluster_pathway Cellular Signaling Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Biological Product Enzyme->Product Catalyzes Response Cellular Response Product->Response Inhibitor 5-(substituted-methyl)- 1-methyl-1H-pyrazole (Inhibitor) Inhibitor->Enzyme Inhibits

Caption: A generalized model of enzyme inhibition by a pyrazole-based compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(chloromethyl)-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-(chloromethyl)-1-methyl-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these protocols is critical due to the hazardous nature of this chemical and its derivatives.

Immediate Safety and Hazard Profile

Based on data from the Safety Data Sheet (SDS) of the closely related compound, this compound hydrochloride, this substance should be handled with extreme caution. It is classified as harmful if swallowed and can cause severe skin burns and eye damage[1]. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, OralHarmful if swallowed[1].Ingestion
Skin Corrosion/IrritationCauses severe skin burns[1].Dermal contact
Eye Damage/IrritationCauses serious eye damage[1].Ocular contact

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. As a halogenated organic compound, it requires special handling to prevent environmental contamination and ensure safety.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its reactivity and halogenated nature, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound must be collected in a designated, properly labeled waste container for halogenated organic compounds.[2][3] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Maintain a Closed System: Keep the waste container closed at all times, except when adding waste, to prevent the release of harmful vapors.

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact a Licensed Waste Disposal Company: The disposal of this compound should be handled by a licensed and approved hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office can provide guidance and arrange for pickup.

  • Incineration is the Preferred Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.

4. Handling Spills and Contaminated Materials:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in the designated halogenated organic waste container.

  • Contaminated PPE and Glassware: All disposable PPE (gloves, etc.) and any contaminated lab supplies must be disposed of as hazardous waste. Rinse contaminated glassware with a suitable solvent, and collect the rinsate as halogenated organic waste.

Important Considerations:

  • NEVER dispose of this compound down the drain. This can lead to environmental contamination and may violate regulatory requirements.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.

  • Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Final Disposal A Generate Waste: This compound (Pure or Contaminated Material) B Identify as Hazardous Waste A->B C Classify as Halogenated Organic Waste B->C D Collect in Designated Halogenated Waste Container C->D E Securely Cap and Label Container D->E F Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange Pickup by Licensed Waste Disposal Company G->H I High-Temperature Incineration H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(chloromethyl)-1-methyl-1H-pyrazole. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound. All PPE should be inspected before use and removed carefully to avoid cross-contamination[3][4].

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles conforming to EN166 or NIOSH standards. A full-face shield should be worn over goggles when there is a risk of splashing[3][5].
Skin Chemical-Resistant GlovesNitrile or neoprene rubber gloves are recommended. Ensure gloves are of an appropriate thickness (at least 14 mils) and are inspected for integrity before each use. Use proper glove removal technique to avoid skin contact[3][6].
Body Chemical-Resistant Apron or Lab CoatWear a long-sleeved lab coat. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls made of materials like PVC or coated polyethylene is necessary[5][7].
Feet Closed-Toed ShoesLeather or canvas shoes are not suitable. Chemical-resistant boots or shoe covers should be worn, with pant legs outside the boots to prevent chemicals from entering[6].
Respiratory Fume Hood or RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors[3][4]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used[4][5].

Operational Plan: Handling Workflow

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS & SOPs prep2 Inspect Fume Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to handling handle2 Weigh & Prepare Solution handle1->handle2 handle3 Cap & Label Container handle2->handle3 clean1 Clean Work Area handle3->clean1 Proceed to cleanup clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency1 Use Eyewash/Shower for Contact emergency3 Consult SDS & Seek Medical Aid emergency1->emergency3 emergency2 Evacuate if Inhaled emergency2->emergency3

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Classification : Treat this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) as hazardous chemical waste[8].

  • Waste Segregation :

    • Solid Waste : Collect in a designated, clearly labeled, sealed container.

    • Liquid Waste : Collect in a dedicated, leak-proof, and chemically compatible container for halogenated organic waste[8]. The container must be kept closed except when adding waste.

    • Contaminated PPE : Dispose of all contaminated disposable items, including gloves and wipes, in the solid hazardous waste container.

  • Container Rinsing : Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste[8].

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service[4]. Do not discharge any amount of this chemical down the drain or dispose of it in regular trash[8].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.